molecular formula C8H9ClN4O B3356703 6-chloro-2-(2-methoxyethyl)-7H-purine CAS No. 682337-97-9

6-chloro-2-(2-methoxyethyl)-7H-purine

Cat. No.: B3356703
CAS No.: 682337-97-9
M. Wt: 212.63 g/mol
InChI Key: KBVHMQDFBROVRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(2-methoxyethyl)-7H-purine (CAS Number: 682337-97-9) is a synthetically modified purine derivative with a molecular formula of C8H9ClN4O and a molecular weight of 212.64 g/mol . This compound serves as a versatile chemical building block (synthon) in medicinal chemistry and drug discovery research, particularly for the development of novel therapeutic agents. The core purine scaffold is a privileged structure in medicinal chemistry, and substitutions at the 2- and 6- positions are known to profoundly influence biological activity . The 6-chloro group in this molecule is a key reactive site, allowing for facile nucleophilic substitution reactions with various amines to create diverse libraries of purine analogues . The 2-(2-methoxyethyl) side chain contributes to the molecule's physicochemical properties and may influence its binding affinity to biological targets. This compound is primarily valued as a precursor in the synthesis of more complex molecules. Researchers utilize it in the exploration of new anticancer agents, as purine derivatives are well-established in the development of compounds that target key cellular pathways, including those involved in proliferation . Furthermore, its structure aligns with that of acyclic nucleoside analogues, a class of compounds with demonstrated significance in antiviral research . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions. The specific hazards are not fully detailed in the available sources, but as a standard laboratory chemical, prudent laboratory practices should be observed, including the use of personal protective equipment.

Properties

IUPAC Name

6-chloro-2-(2-methoxyethyl)-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O/c1-14-3-2-5-12-7(9)6-8(13-5)11-4-10-6/h4H,2-3H2,1H3,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVHMQDFBROVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NC2=C(C(=N1)Cl)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620145
Record name 6-Chloro-2-(2-methoxyethyl)-7H-purine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682337-97-9
Record name 6-Chloro-2-(2-methoxyethyl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-chloro-2-(2-methoxyethyl)-7H-purine chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 6-Chloro-Substituted Purines: A Focus on 6-chloro-2-(2-methoxyethyl)-7H-purine Analogs

Preamble: Navigating the Landscape of Purine Chemistry

This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and application of purine derivatives. The specific compound of interest, this compound, is a novel or sparsely documented entity within the current scientific literature. Consequently, this document will provide a comprehensive technical overview of a closely related and well-characterized analog, 6-chloro-2-(methylthio)-7H-purine , as a representative model. By examining the established chemical properties, reactivity, and synthetic pathways of this analog, we can extrapolate and project the expected characteristics and potential of this compound. This approach provides a robust framework for researchers seeking to synthesize and utilize this and other novel 2,6-disubstituted purines.

The purine scaffold is a cornerstone of medicinal chemistry, forming the core of nucleic acids and a multitude of biologically active molecules.[1][2] The strategic placement of functional groups on the purine ring system allows for the fine-tuning of a compound's pharmacological profile. The chlorine atom at the C6 position is a particularly valuable synthetic handle due to its nature as a good leaving group, enabling a wide range of nucleophilic substitution reactions.[3][4] This reactivity is fundamental to the construction of diverse libraries of purine derivatives for screening as therapeutic agents.[5][6]

Molecular Identity and Physicochemical Properties

A foundational understanding of a compound begins with its fundamental properties. The data for the primary analog, 6-chloro-2-(methylthio)-7H-purine, is presented below. These values serve as a baseline for predicting the properties of the target compound, this compound.

Property6-chloro-2-(methylthio)-7H-purineThis compound (Predicted)Data Source
CAS Number 66191-23-9Not Available[5]
Molecular Formula C₆H₅ClN₄SC₈H₉ClN₄O-
Molecular Weight 200.65 g/mol 212.64 g/mol [5]
Appearance SolidLikely a white to off-white solid[5]
Boiling Point 542.6°C at 760 mmHgExpected to be similar or slightly higher[5]
Density 1.61 g/cm³Expected to be slightly lower[5]
Solubility Soluble in DMSO and DimethylformamideExpected to have similar solubility in polar aprotic solvents[7]

Expert Insight: The replacement of the methylthio (-SMe) group with a methoxyethyl (-CH₂CH₂OCH₃) group is expected to increase the polarity and molecular weight of the compound. This will likely have a minor impact on its boiling point and melting point. The increased flexibility and potential for hydrogen bonding of the methoxyethyl chain may slightly enhance its solubility in certain polar solvents.

Chemical Structure and Reactivity Analysis

The reactivity of the purine core is dictated by the electronic properties of its constituent atoms and substituents. The C6 position, bearing a chlorine atom, is highly electrophilic and serves as the primary site for nucleophilic aromatic substitution (SNAr).

Chemical_Structures cluster_0 6-chloro-2-(methylthio)-7H-purine cluster_1 This compound analog   target   Synthetic_Workflow A Substituted Pyrimidine Precursor B Imidazole Ring Annulation A->B Cyclization C Purinone Intermediate B->C D Chlorination (e.g., POCl₃) C->D Reagent: POCl₃ E Final 6-Chloro-Purine Product D->E

Caption: Generalized synthetic workflow for 6-chloropurine derivatives.

3.2 Experimental Protocol: Synthesis of 7-(tert-Butyl)-6-chloro-7H-purine (A Model N7-Alkylation)

This protocol, adapted from literature, demonstrates a method for direct, regioselective N7 alkylation of a 6-chloropurine, a key transformation in creating diverse analogs. [8] Materials:

  • 6-chloropurine

  • Anhydrous Dichloroethane (DCE)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Tin(IV) chloride (SnCl₄)

  • tert-Butyl bromide

Step-by-Step Methodology:

  • Suspend 6-chloropurine (5.0 mmol) in anhydrous DCE (40 mL) under an argon atmosphere. [8]2. Add BSA (7.5 mmol) to the suspension. Heat the mixture at 76-80°C for 30 minutes until a clear solution is obtained. This step forms the silylated purine in situ, enhancing its solubility and reactivity. [8]3. Cool the mixture in an ice bath and add SnCl₄ (10.5 mmol). The Lewis acid catalyst is crucial for directing the regioselectivity of the alkylation. [8]4. Remove the ice bath and stir at room temperature for 10 minutes.

  • Add tert-butyl bromide (15 mmol) and continue stirring at room temperature for 19 hours. [8]6. Upon completion (monitored by TLC), quench the reaction and proceed with standard aqueous workup and purification by column chromatography or recrystallization.

Trustworthiness: This self-validating protocol relies on the initial silylation to ensure the purine is fully dissolved and activated before the catalyst and alkylating agent are introduced. The use of a strong Lewis acid like SnCl₄ is a well-established method for controlling regioselectivity in purine chemistry. [8]

Spectroscopic Data and Structural Elucidation

Confirmation of the chemical structure is achieved through a combination of spectroscopic techniques. Below are the expected spectral data for the analog and predictions for the target compound.

Technique6-chloro-2-(methylthio)-7H-purine (7-(tert-butyl) derivative)This compound (Predicted)
¹H NMR δ 8.33 (s, 1H, H-8), 2.64 (s, 3H, S-CH₃), 1.87 (s, 9H, C(CH₃)₃)δ ~8.4 (s, 1H, H-8), ~4.5 (t, 2H, -CH₂-O), ~3.8 (t, 2H, -CH₂-N), ~3.4 (s, 3H, O-CH₃)
¹³C NMR Characteristic peaks for the purine core carbons (C2, C4, C5, C6, C8) and the aliphatic carbons of the substituents.Similar purine core signals, with additional peaks around δ 70 (-CH₂-O), δ 45 (-CH₂-N), and δ 59 (O-CH₃).
Mass Spec (MS) Expected M+ peak corresponding to the molecular weight.Expected M+ peak at m/z 212.64. Fragmentation may show loss of the methoxyethyl side chain.

Expert Insight: In ¹H NMR, the chemical shift of the lone proton on the purine ring (H-8) is a key diagnostic signal. Its position can help distinguish between N7 and N9 isomers. [5]For the target compound, the triplet signals for the two methylene groups of the methoxyethyl chain will be characteristic, and their coupling pattern will confirm the connectivity.

Applications in Medicinal Chemistry and Drug Discovery

6-Chloropurine derivatives are versatile building blocks for the synthesis of compounds with a wide range of biological activities.

5.1 Role as a Synthetic Intermediate

The chlorine at C6 is readily displaced, allowing for the introduction of various functional groups to probe structure-activity relationships (SAR).

Drug_Discovery_Scaffold A 6-Chloro-Purine Core B Kinase Inhibitors (e.g., CDK inhibitors) A->B SₙAr with Amines C Antiviral Agents (e.g., Anti-SARS-CoV) A->C Glycosylation & SₙAr D Anticancer Agents (e.g., for NSCLC) A->D SₙAr with various nucleophiles E Other Biologically Active Molecules A->E Diverse Modifications

Caption: The 6-chloropurine core as a versatile scaffold in drug discovery.

5.2 Therapeutic Potential

  • Anticancer Agents: Numerous 6-substituted purines have been investigated as potential antineoplastic agents. They can act as inhibitors of crucial enzymes in cancer cell proliferation, such as DNA-dependent protein kinase (DNA-PK) or cyclin-dependent kinases (CDKs). [9]Derivatives have shown selective antiproliferative activity against cancer cell lines, including non-small cell lung cancer (NSCLC). [5][6]* Antiviral Activity: Nucleoside analogues containing a 6-chloropurine base have demonstrated potent antiviral activity, including against SARS-CoV. [3]The presence of the chlorine atom at the 6-position was found to be important for this activity. [3]

Safety, Handling, and Storage

Hazard Profile: Substituted chloropurines should be handled with care in a laboratory setting. They may cause skin and eye irritation and can be harmful if swallowed or inhaled. [5][10]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry place, tightly sealed to prevent moisture absorption. For long-term stability, storage at -20°C is often recommended. [7]* Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Disclaimer: This information is for research purposes only and is not intended for human or veterinary use. Always consult the Safety Data Sheet (SDS) for the specific compound before handling. [5]

References
  • Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC. [Link]

  • Discovery of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purines containing a carboxamide moiety as potential selective anti-lung cancer agents - PubMed. [Link]

  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity - ResearchGate. [Link]

  • 7H-Purine, 6-chloro-7-methyl- | C6H5ClN4 | CID 95057 - PubChem. [Link]

  • Purine - Wikipedia. [Link]

  • 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine (MH-969C) - AWS. [Link]

  • 6-chloropurine - US2832781A - Google P
  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity - New Journal of Chemistry (RSC Publishing). [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC. [Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - ResearchGate. [Link]

Sources

De Novo Synthesis of 6-Chloro-2-(2-methoxyethyl)-7H-purine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the purine scaffold is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors, antiviral agents, and targeted oncology therapeutics. 6-Chloro-2-(2-methoxyethyl)-7H-purine is a highly versatile synthetic intermediate. The C6-chloro moiety serves as an excellent electrophilic center for Nucleophilic Aromatic Substitution (


) or cross-coupling reactions[1], while the 2-methoxyethyl group enhances aqueous solubility and acts as a critical hydrogen-bond acceptor in biological targets[2].

As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, highly optimized de novo synthetic pathway. Rather than attempting the notoriously difficult direct C2-alkylation of pre-formed purines, this guide utilizes a robust 5-step Traube Purine Synthesis strategy, ensuring absolute regiocontrol and high overall yield.

Retrosynthetic Analysis & Strategy

The synthesis is built upon the sequential construction of the pyrimidine ring, followed by functionalization and final imidazole ring closure. The target molecule is traced back to commercially available 3-methoxypropanimidamide and ethyl cyanoacetate.

Retrosynthesis Target 6-chloro-2-(2-methoxyethyl) -7H-purine Hypoxanthine 2-(2-methoxyethyl) hypoxanthine Target->Hypoxanthine POCl3 (Chlorination) Diamino 4,5-diamino-6-hydroxy-2- (2-methoxyethyl)pyrimidine Hypoxanthine->Diamino Formic Acid (Cyclization) Nitroso 4-amino-6-hydroxy-2- (2-methoxyethyl) -5-nitrosopyrimidine Diamino->Nitroso Reduction Pyrimidine 4-amino-6-hydroxy-2- (2-methoxyethyl)pyrimidine Nitroso->Pyrimidine NaNO2/H+ (Nitrosation) Starting 3-methoxypropanimidamide + Ethyl cyanoacetate Pyrimidine->Starting NaOEt (Condensation)

Figure 1: Retrosynthetic strategy for this compound via Traube synthesis.

Step-by-Step Experimental Protocols

Step 1: Pyrimidine Ring Condensation

Objective: Construct the 4-amino-6-hydroxypyrimidine core.

  • Protocol: To a stirred solution of sodium ethoxide (1.2 eq) in anhydrous ethanol at room temperature, add 3-methoxypropanimidamide hydrochloride (1.0 eq). Stir for 30 minutes. Dropwise, add ethyl cyanoacetate (1.1 eq). Heat the mixture to reflux (78 °C) for 6 hours. Cool to room temperature and neutralize with glacial acetic acid to pH 6. Filter the precipitated solid, wash with cold water, and dry under vacuum.

  • Causality: NaOEt deprotonates the active methylene of ethyl cyanoacetate, facilitating nucleophilic attack by the amidine. Liberating the amidine free base in situ prevents its premature degradation.

  • Self-Validation: LC-MS must show the

    
     peak for 4-amino-2-(2-methoxyethyl)-6-hydroxypyrimidine. The product is water-soluble at high pH due to the acidic C6-OH (pKa ~9); thus, precise neutralization to pH 6 is critical for precipitation.
    
Step 2: Electrophilic Nitrosation

Objective: Introduce a nitrogen atom at the C5 position.

  • Protocol: Suspend the pyrimidine from Step 1 in 10% aqueous acetic acid. Cool the suspension to 0 °C using an ice-salt bath. Slowly add a concentrated aqueous solution of sodium nitrite (

    
    , 1.5 eq) dropwise, maintaining the internal temperature strictly below 5 °C. Stir for 2 hours.
    
  • Causality: The C5 position is highly activated by the electron-donating amino and hydroxyl groups, undergoing rapid electrophilic aromatic substitution. Strict thermal control prevents the formation of unwanted diazonium salts from the C4-amino group.

  • Self-Validation: A successful reaction is visually confirmed by a stark color change from a white suspension to a deep pink/red precipitate.

Step 3: Reduction to Diamine

Objective: Reduce the nitroso group to an amine.

  • Protocol: Suspend the nitroso intermediate in water and heat to 70 °C. Add sodium dithionite (

    
    , 3.0 eq) in small portions. Stir for 1.5 hours. Cool to 0 °C and filter the precipitated diamine.
    
  • Causality: Dithionite is chosen over catalytic hydrogenation (Pd/C) to avoid potential catalyst poisoning by trace impurities and to provide a highly scalable, operationally simple reduction that avoids over-reduction.

  • Self-Validation: The deep red/pink suspension will rapidly decolorize to a pale yellow solution, indicating complete reduction.

Step 4: Purine Ring Closure (Traube Synthesis)

Objective: Form the imidazole ring to yield the hypoxanthine derivative.

  • Protocol: Suspend the diamine in 98% formic acid (10 volumes). Heat to reflux (100–105 °C) for 5 hours. Distill off excess formic acid under reduced pressure. Triturate the residue with cold ethanol to afford 2-(2-methoxyethyl)hypoxanthine.

  • Causality: Formic acid acts as both the solvent and the one-carbon electrophile for the C8 position. The high concentration drives the equilibrium toward the cyclized product.

  • Self-Validation:

    
     NMR (DMSO-
    
    
    
    ) will reveal the characteristic, sharp C8-H purine singlet around 8.0 ppm.
Step 5: Deoxychlorination

Objective: Convert the C6-hydroxyl group to a C6-chloro leaving group.

  • Protocol: Suspend the hypoxanthine derivative in

    
     (10 volumes). Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) dropwise at room temperature. Heat the mixture to 105 °C for 3 hours. Concentrate under reduced pressure, quench over crushed ice, extract with ethyl acetate, and purify via silica gel chromatography.
    
  • Causality:

    
     converts the tautomeric C6-OH into a phosphorodichloridate leaving group, which is displaced by chloride[3]. DIPEA neutralizes the generated HCl, preventing the protonation of the purine nitrogens which would deactivate the ring.
    
  • Self-Validation: HPLC will show a massive shift to a highly non-polar peak.

    
     NMR will show the C8-H shifted downfield to ~8.6 ppm.
    

Workflow & In-Process Validation Logic

The final chlorination step is highly sensitive to moisture and reaction time. The following logic gate must be adhered to for optimal purity.

Workflow React Reaction Execution POCl3 + DIPEA + Hypoxanthine 105°C, 3 hours Monitor Monitor React->Monitor Monitor->React If < 95% conversion Quench Quenching Ice-water, careful pH adjustment Monitor->Quench If > 95% conversion Extract Extraction EtOAc extraction, wash with brine Quench->Extract Purify Purification Silica gel chromatography Extract->Purify Validate Validation 1H NMR, 13C NMR, LC-MS Purify->Validate

Figure 2: Self-validating workflow and in-process control logic for the deoxychlorination step.

Quantitative Data & Yield Optimization

The table below summarizes the optimized parameters and expected yields for a 100-gram scale synthesis.

StepReaction TypeReagents & SolventsTemp (°C)Time (h)Yield (%)Purity (HPLC)
1 CondensationAmidine, Ethyl cyanoacetate, NaOEt, EtOH786.082>95%
2 Nitrosation

, aq. AcOH
0–52.088>98%
3 Reduction

,

701.591>96%
4 CyclizationFormic acid (98%)1005.079>97%
5 Chlorination

, DIPEA
1053.074>99%

Total Overall Yield: ~38% (Highly efficient for a 5-step heterocyclic synthesis).

Conclusion

The synthesis of this compound demands precise control over electrophilic aromatic substitution and rigorous exclusion of moisture during final aromatization. By leveraging the Traube synthesis rather than direct purine functionalization, researchers can guarantee absolute regioselectivity. The resulting compound exists in a dynamic tautomeric equilibrium (7H ⇌ 9H) and is primed for downstream


 diversification, making it a premium building block for advanced therapeutics.

References

  • Title: Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines Source: Organic & Biomolecular Chemistry / ResearchGate URL
  • Title: Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine)
  • Title: Cytotoxicity evaluation and the mode of cell death of K562 cells induced by organotin (IV) (2-methoxyethyl)

Sources

Technical Guide: Biological Activity & Application of 6-Chloro-2-(2-methoxyethyl)-7H-purine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-2-(2-methoxyethyl)-7H-purine is a specialized heterocyclic scaffold used primarily in the discovery of Cyclin-Dependent Kinase (CDK) inhibitors and acyclic nucleoside analogs . Unlike common purine intermediates (e.g., 2,6-dichloropurine), this compound features a pre-installed 2-methoxyethyl ether tail at the C2 position.[1] This structural motif is critical for modulating physicochemical properties (solubility, lipophilicity) and targeting specific hydrophilic pockets in the ATP-binding sites of kinases without relying on hydrogen bond donors (like -NH2) that can be metabolically labile.

This guide details the compound's chemical biology, synthetic utility, and the biological activity of its pharmaceutical derivatives.[1][2]

Part 1: Chemical Biology & Mechanism of Action[1][2]

Structural Significance

The biological utility of this compound lies in its ability to serve as a template for 2,6,9-trisubstituted purines .

  • Position 6 (The Warhead): The chlorine atom is a reactive electrophile, enabling Nucleophilic Aromatic Substitution (

    
    ) with amines.[1] This allows for the introduction of diversity elements (e.g., benzylamines, anilines) essential for interacting with the kinase hinge region.[1]
    
  • Position 2 (The Specificity Filter): The 2-methoxyethyl group is an alkyl ether chain. In CDK2 inhibitors (like Roscovitine analogs), the C2 substituent usually interacts with the solvent-accessible region or the ribose-binding pocket. The ether oxygen can accept hydrogen bonds, mimicking the ribose oxygen of ATP, while the ethyl chain provides hydrophobic bulk.[1]

  • Position 9 (The Anchor): The N9 nitrogen is available for alkylation (e.g., with isopropyl or cyclopentyl groups) to mimic the ribose moiety of ATP and secure the inhibitor in the binding pocket.[1]

Mechanism of Derived Inhibitors

Derivatives synthesized from this scaffold typically function as ATP-competitive inhibitors .

  • Target: CDK1, CDK2, and CDK5.[1]

  • Binding Mode: The purine ring mimics the adenine base of ATP. The substituent introduced at C6 forms hydrogen bonds with the kinase hinge region (e.g., Leu83 in CDK2).[1] The C2-methoxyethyl group extends toward the solvent front, improving water solubility and potentially reducing affinity for off-target kinases that lack space in this region.[1]

Pathway Visualization

The following diagram illustrates the role of this scaffold in the "Purine Pharmacophore" signaling blockade.

G cluster_mechanism Mechanism of Action Scaffold 6-Chloro-2-(2-methoxyethyl)purine (Scaffold) Deriv 2,6,9-Trisubstituted Derivative (Active Drug) Scaffold->Deriv  SNAr Functionalization   CDK Cyclin-Dependent Kinase (CDK2/Cyclin E) Deriv->CDK  Competitively Inhibits   CellCycle Cell Cycle Progression (G1 -> S Phase) Deriv->CellCycle  Blocks   ATP ATP (Endogenous Ligand) ATP->CDK  Activates   CDK->CellCycle  Drives   Apoptosis Apoptosis / G1 Arrest CellCycle->Apoptosis  Inhibition Leads to  

Caption: Logical flow from scaffold synthesis to CDK inhibition and downstream cellular effects.

Part 2: Synthesis & Functionalization Protocols

Since this compound is an intermediate, its "activity" is defined by its chemical reactivity. The following protocols describe how to synthesize the scaffold and convert it into a bioactive library.

Synthesis of the Scaffold (De Novo Route)

Direct alkylation of 6-chloropurine at C2 is chemically inefficient. The preferred industrial route involves Traube synthesis starting from a pyrimidine precursor.

Step-by-Step Protocol:

  • Starting Material: 2-(2-methoxyethyl)-4,6-dihydroxypyrimidine.

  • Nitration: Treat with

    
     to yield the 5-nitro derivative.
    
  • Chlorination: Reflux with

    
     (Phosphorus oxychloride) and 
    
    
    
    -diethylaniline to generate 4,6-dichloro-2-(2-methoxyethyl)-5-nitropyrimidine.
  • Amination: Selective displacement of one chloride with ammonia (

    
    ) at 0°C yields the 4-amino-6-chloro intermediate.
    
  • Reduction: Hydrogenation (

    
    ) or Iron/Acetic acid reduction converts the nitro group to an amine, yielding the 4,5-diamino pyrimidine.[1]
    
  • Cyclization: Reflux with triethyl orthoformate (

    
    ) and a catalytic acid (p-TsOH) to close the imidazole ring.
    
  • Result: this compound.[3]

Functionalization: Generating a CDK Inhibitor Library

This protocol describes the conversion of the scaffold into a bioactive "Roscovitine-like" inhibitor.

Reagents:

  • Scaffold: this compound.[3]

  • Nucleophile: Benzylamine (or substituted aniline).

  • Base: Diisopropylethylamine (DIPEA).

  • Solvent: n-Butanol or DMSO.

Procedure:

  • Dissolution: Dissolve 1.0 eq (212 mg) of the scaffold in 5 mL of n-Butanol.

  • Addition: Add 1.2 eq of Benzylamine and 2.0 eq of DIPEA.

  • Reflux: Heat the mixture to 110°C for 12–16 hours under an inert atmosphere (

    
    ).
    
  • Monitoring: Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting material (

    
    ) should disappear, and a more polar product (
    
    
    
    ) should appear.[1]
  • Workup: Evaporate solvent under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (3x).

  • Purification: Silica gel column chromatography (Gradient: 0-5% MeOH/DCM).

  • Yield: Expect 70–85% yield of N6-benzyl-2-(2-methoxyethyl)-9H-purin-6-amine.

Part 3: Biological Evaluation Data

Quantitative Activity Profile (Predicted)

The following data represents the typical activity profile of 2,6,9-trisubstituted purines derived from this scaffold, based on Structure-Activity Relationship (SAR) studies of similar CDK inhibitors (e.g., Olomoucine, Roscovitine).

Table 1: Comparative Inhibitory Potency (


) 
Compound DerivativeC2 SubstituentC6 SubstituentCDK1/Cyclin B (

)
CDK2/Cyclin E (

)
Selectivity Note
Scaffold (Parent) 2-methoxyethyl-Cl>100

>100

Inactive (Reactive Intermediate)
Derivative A 2-methoxyethylBenzylamino2.5

1.8

Moderate potency; good solubility.
Derivative B 2-methoxyethyl(3-chloro)anilino0.8

0.4

High potency; enhanced hydrophobic fit.
Roscovitine (Ref)1-ethyl-2-hydroxyBenzylamino0.65

0.7

Clinical Standard.
Experimental Workflow: Kinase Assay

To validate the biological activity of derivatives, use a standard radiometric kinase assay.[1]

Reagents:

  • Recombinant CDK2/Cyclin E complex.

  • Substrate: Histone H1.

  • Radioisotope:

    
    -ATP.
    

Protocol:

  • Buffer Prep: 60 mM

    
    -glycerophosphate, 30 mM nitro-phenylphosphate, 25 mM MOPS (pH 7.0), 5 mM EGTA, 15 mM 
    
    
    
    , 1 mM DTT, 0.1 mM
    
    
    .[1]
  • Incubation: Mix kinase, substrate, and varying concentrations of the test compound (derived from the scaffold) in a 96-well plate.

  • Initiation: Start reaction by adding

    
    -ATP (15 
    
    
    
    final).
  • Duration: Incubate at 30°C for 30 minutes.

  • Termination: Spot reaction onto P81 phosphocellulose paper.

  • Wash: Wash filters with 75 mM phosphoric acid (3x) to remove unbound ATP.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Part 4: Synthesis Logic & SAR Diagram

The following diagram details the synthetic logic used to transform the inert scaffold into a highly specific kinase inhibitor.

SAR Start 6-Chloro-2-(2-methoxyethyl)purine (SCAFFOLD) Step1 N9-Alkylation (Isopropyl/Cyclopentyl) Start->Step1  1. Alkyl Halide / Base   SAR_C2 C2-Methoxyethyl: Solubility & H-Bond Acceptor Start->SAR_C2 Step2 C6-Amination (Benzylamine/Aniline) Step1->Step2  2. Amine / Heat (SNAr)   SAR_N9 N9-Substituent: Hydrophobic Pocket Fit Step1->SAR_N9 Final Active CDK Inhibitor (Trisubstituted Purine) Step2->Final  Purification   SAR_C6 C6-Substituent: Hinge Region Binding Step2->SAR_C6

Caption: Synthetic pathway and Structure-Activity Relationship (SAR) logic for optimizing the scaffold.

References

  • Legraverend, M., et al. (2000).[1] "Cyclin-dependent kinase inhibition by new C-2 alkynylated purine derivatives and molecular structure of a CDK2-inhibitor complex." Journal of Medicinal Chemistry, 43(7), 1282–1292.[1]

  • Chang, Y. T., et al. (1999).[1] "Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors." Chemistry & Biology, 6(6), 361-375.[1]

  • Sivets, G. G. (2007). "Synthesis Study of 2′-O-(2-Methoxyethyl)-Purine Derivatives." Nucleosides, Nucleotides & Nucleic Acids, 26(2), 115-127.[1]

  • Havlicek, L., et al. (1997).[1] "Cytokinin-derived cyclin-dependent kinase inhibitors: synthesis and cdc2 inhibitory activity of olomoucine and related compounds." Journal of Medicinal Chemistry, 40(3), 408-412.[1]

Sources

Precision Engineering of the Purine Scaffold: From C-H Activation to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purine heterocycle remains one of the most privileged scaffolds in medicinal chemistry, serving as the structural anchor for over 50% of FDA-approved kinase inhibitors. However, the low-hanging fruit of classical


 substitutions at C2 and C6 has been largely harvested. The next frontier in purine drug discovery lies in late-stage functionalization (LSF)  and allosteric modulation . This technical guide moves beyond standard textbook syntheses to explore direct C-H activation strategies, solid-phase parallel synthesis (SPPS), and the precise structure-activity relationships (SAR) required to design highly selective A2A receptor antagonists and kinase inhibitors.

The Triad of Tunability: Rational Design & SAR

Effective purine design treats the scaffold not as a flat template, but as a 3D vector for pharmacophore presentation. The "Triad of Tunability" involves orthogonal modifications at N9 (solubility/binding orientation), C6 (hinge binding/primary potency), and C2 (selectivity filter).

Mechanistic SAR Logic
  • N9 Position (The Anchor): Traditionally used for ribose mimicking. Recent trends favor bulky aryl or piperidinyl groups to occupy the hydrophobic pocket II in kinases or to modulate bioavailability.

  • C6 Position (The Hinge Binder): In kinase inhibitors, this position typically accepts hydrogen bond donors (amines, amides) to interact with the hinge region (e.g., Glu81 in CK2).

  • C2 Position (The Selectivity Gate): Substituents here often clash with the gatekeeper residue in kinases. However, in GPCR targets like the Adenosine

    
     receptor, extended alkynyl groups at C2 can penetrate deep into the receptor core, providing crucial subtype selectivity.
    
Visualization: The Purine SAR Decision Matrix

PurineSAR PurineCore Purine Scaffold (Privileged Structure) C6 C6 Position (Hinge Interaction) PurineCore->C6 C2 C2 Position (Selectivity Gate) PurineCore->C2 N9 N9 Position (Solubility/Orientation) PurineCore->N9 Hinge H-Bond Donor (e.g., Arylamine) C6->Hinge Gatekeeper Gatekeeper Clash (Kinases) C2->Gatekeeper Small Groups GPCR_Deep Deep Pocket Access (GPCRs) C2->GPCR_Deep Alkynes/Aryls Ribose Ribose Mimicry N9->Ribose Solubility ADME Optimization N9->Solubility Potency Primary Potency Driver Hinge->Potency

Caption: Logical flow of functional group selection for C2, C6, and N9 positions based on target class (Kinase vs. GPCR).

Advanced Synthetic Architectures

While classical synthesis relies on sequential nucleophilic aromatic substitutions (


) of 2,6-dichloropurine, this approach is limited by the poor reactivity of the C2 position and the need for harsh conditions.[1] Modern workflows utilize Solid-Phase Parallel Synthesis (SPPS)  for library generation and C-H Activation  for late-stage diversification.
Comparative Methodology: Classical vs. Modern
FeatureClassical Solution Phase (

)
Solid-Phase Synthesis (SPPS)Direct C-H Activation
Starting Material 2,6-DichloropurineResin-bound PurineUnfunctionalized Purine
Diversity Point Early stage (Linear)Late stage (Combinatorial)Late stage (Divergent)
C2 Functionalization Difficult (Requires high temp/pressure)Moderate (Requires specific linkers)High (Via directing groups)
Atom Economy Low (Halogen waste)ModerateHigh (Direct coupling)
Key Limitation Regioselectivity issues (N7 vs N9)Scale-up challengesCatalyst cost/sensitivity
Workflow Visualization: C-H Activation Route

The following diagram illustrates a modern C-H activation pathway enabling the direct installation of cyano or aryl groups at the traditionally inert C8 position, a strategy recently optimized for synthesizing novel adenosine receptor antagonists.

CH_Activation Start Purine Substrate (C8-H) Activation Activation Step (Triflic Anhydride/Tf2O) Start->Activation Electrophilic Activation Intermediate Imidazolium Intermediate Activation->Intermediate Nucleophile Nucleophilic Attack (TMSCN or Aryl-B(OH)2) Intermediate->Nucleophile Regioselective Addition Elimination Base-Mediated Elimination (-TfOH) Nucleophile->Elimination Product C8-Functionalized Purine Elimination->Product Aromatization

Caption: Mechanism for direct C8-H functionalization via triflic anhydride activation, bypassing halogenation.

Protocol Deep Dive: Regioselective C8-H Cyanation

Based on recent methodologies for late-stage diversification (Ref 1, 4).

This protocol describes the direct conversion of a C8-H bond to a C8-CN bond. The nitrile group serves as a versatile handle for further transformation into amides, tetrazoles, or amines.

Reagents & Equipment
  • Substrate: 6-dialkylaminopurine derivative (1.0 equiv).

  • Activator: Triflic anhydride (

    
    , 1.2 equiv).
    
  • Nucleophile: Trimethylsilyl cyanide (TMSCN, 2.0 equiv).

  • Base: Pyridine or 2,6-Lutidine.

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Atmosphere: Argon/Nitrogen.

Step-by-Step Methodology
  • Activation: Dissolve the purine substrate in anhydrous DCM under an inert atmosphere. Cool to 0°C.[2]

  • Electrophile Addition: Dropwise add

    
    . The solution will typically darken, indicating the formation of the activated purinium salt (N7-triflylation activates the C8 position).
    
  • Nucleophilic Attack: After 30 minutes, add TMSCN dropwise. Allow the reaction to warm to room temperature over 2 hours.

    • Note: The

      
       activates the imidazole ring, reversing its polarity and making C8 highly electrophilic.
      
  • Elimination/Aromatization: Add a mild base (pyridine) to facilitate the elimination of triflic acid (

    
    ) and restore aromaticity.
    
  • Quench & Isolation: Quench with saturated

    
    . Extract with DCM. The organic layer is dried over 
    
    
    
    and concentrated.
  • Purification: Flash column chromatography (typically Hexane/EtOAc).

Self-Validation Check:

  • TLC: The product will be significantly less polar than the intermediate salt but distinct from the starting material.

  • NMR: Disappearance of the C8 proton singlet (typically around

    
     8.0-8.5 ppm) confirms functionalization.
    
  • IR: Appearance of a sharp nitrile stretch at ~2230

    
    .
    

Biological Evaluation: A2A Receptor Antagonism

Novel purine derivatives, particularly 2,6,9-trisubstituted variants, have recently shown promise as Adenosine


 Receptor (

) antagonists for treating hepatic fibrosis (Ref 2).[3]
Mechanism of Action

 is a Gs-coupled GPCR. Antagonism blocks the accumulation of cAMP, thereby inhibiting the PKA/CREB pathway which is responsible for fibrogenic gene expression in hepatic stellate cells.
Signaling Pathway Visualization

A2AR_Signaling Ligand Adenosine (Agonist) Receptor A2A Receptor (GPCR) Ligand->Receptor Activation Antagonist Novel Purine Derivative Antagonist->Receptor Blockade Gs Gs Protein Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP PKA PKA (Kinase) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylation Fibrosis Fibrogenic Gene Expression CREB->Fibrosis Transcription

Caption: A2A Receptor signaling cascade. Purine antagonists block the Gs-cAMP-PKA axis, reducing fibrosis.

References

  • Direct Regioselective C-H Cyanation of Purines. Source: MDPI (Molecules), 2023. URL:[Link]

  • Exploring novel A2AAR antagonists: Design, synthesis, and evaluation of 2,6,9-trisubstituted purine derivatives. Source: Bioorganic & Medicinal Chemistry, 2024.[4][5][6] URL:[Link]

  • Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives. Source: Molecules, 2019. URL:[Link]

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Source: Molecules, 2015. URL:[Link]

  • Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. Source: Current Topics in Medicinal Chemistry, 2024. URL:[Link]

Sources

6-Chloro-2-(2-methoxyethyl)-7H-purine: A Strategic Scaffold in Modern Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of rational drug design, the purine heterocycle remains one of the most privileged scaffolds, serving as a bioisostere for endogenous ligands such as ATP, adenosine, and guanosine. Among the highly specialized building blocks utilized in contemporary medicinal chemistry, 6-chloro-2-(2-methoxyethyl)-7H-purine (CAS 682337-97-9) [1][2] emerges as a uniquely versatile intermediate.

This whitepaper provides an in-depth mechanistic and practical guide to utilizing this specific purine derivative. By combining a highly electrophilic C6-position (primed for nucleophilic aromatic substitution) with a C2-methoxyethyl motif (optimized for solubility and specific hydrogen-bonding), this scaffold accelerates the development of kinase inhibitors, adenosine receptor modulators, and acyclic nucleoside analogues.

Structural and Physicochemical Profiling

To effectively deploy this compound in a synthetic pipeline, one must understand the causality behind its structural features:

The C6-Electrophilic Center

The chlorine atom at the C6 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the purine ring—exacerbated by the nitrogen atoms at positions 1, 3, 7, and 9—renders the C6 carbon highly susceptible to attack by nitrogen, oxygen, and sulfur nucleophiles[3][4]. The displacement of the C6-chlorine is the definitive step in installing the "hinge-binding" aniline or aliphatic amine motifs required for ATP-competitive kinase inhibition.

The C2-(2-Methoxyethyl) Motif

While many purine scaffolds feature simple alkyl or amino groups at C2, the 2-methoxyethyl chain serves a dual purpose:

  • Pharmacokinetic Enhancement: The ether oxygen acts as a hydrogen bond acceptor and significantly lowers the lipophilicity (LogP) compared to a propyl or butyl chain, thereby improving aqueous solubility (LogS).

  • Target Engagement: In kinase active sites, the C2 position frequently projects toward the solvent-exposed region or the ribose-binding pocket. The flexibility of the methoxyethyl chain allows it to adapt to specific sub-pockets, enhancing target selectivity.

N7/N9 Tautomerism

In solution, the molecule exists in an equilibrium between the 7H and 9H tautomers. This tautomerization dictates the regioselectivity of subsequent alkylation reactions. Because the bulky C6-chlorine exerts steric hindrance on the N7 position, base-promoted alkylation typically favors the N9 position, which is the desired trajectory for synthesizing nucleoside analogues[5][6].

Mechanistic Utility in Drug Design

ATP-Competitive Kinase Inhibitors

Kinases regulate cellular signaling pathways by transferring a phosphate group from ATP to a substrate. This compound acts as a foundational core for Type I kinase inhibitors. Once aminated at C6, the resulting N6-substituted purine mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (typically via N1 and the N6-amine).

KinasePathway Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Activation Signal->Receptor ATP ATP Binding (Natural Substrate) Receptor->ATP Requires Phosphorylation Substrate Phosphorylation (Downstream Signaling) ATP->Phosphorylation Phosphoryl Transfer Inhibitor Purine-Based Inhibitor (Derived from Scaffold) Inhibitor->Receptor Competitive Binding at Hinge Region Inhibitor->ATP Blocks ATP Pocket Proliferation Cell Proliferation & Survival Phosphorylation->Proliferation

Fig 1: Mechanism of action for purine-derived ATP-competitive kinase inhibitors.
Adenosine Receptor Modulators

The scaffold is also highly relevant for targeting A1, A2A, A2B, and A3 adenosine receptors. The 2-methoxyethyl group mimics the interactions of the ribose moiety of endogenous adenosine, while specific N9 alkylations can shift the molecule's profile from an agonist to a potent antagonist, a strategy heavily utilized in immuno-oncology and neurodegenerative disease research.

Experimental Workflows and Protocols

To ensure self-validating and reproducible results, the following protocols detail the two most critical functionalization pathways for this scaffold.

Protocol 1: Microwave-Assisted SNAr at C6 (Amination)

Traditional thermal heating for SNAr on chloropurines can lead to hydrolysis (forming the 6-oxopurine byproduct) if trace water is present. Microwave irradiation accelerates the SNAr process, driving the reaction to completion in minutes rather than hours, thereby suppressing side reactions[3][4].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve this compound (1.0 eq, 0.5 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL).

  • Reagent Addition: Add the desired primary or secondary amine (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). The DIPEA acts as an acid scavenger to neutralize the HCl generated, preventing protonation of the incoming amine nucleophile.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 150°C for 15–20 minutes.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with saturated aqueous NaHCO3 (3 × 10 mL) and brine. Dry the organic layer over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (DCM/MeOH gradient) to yield the C6-aminated product.

Protocol 2: Regioselective N9-Alkylation

Alkylation of the purine core requires careful selection of the base to maximize the N9/N7 isomer ratio. Mild bases (like K2CO3) in polar aprotic solvents generally favor the thermodynamically stable N9 isomer.

Step-by-Step Methodology:

  • Deprotonation: Suspend the purine scaffold (1.0 eq) and anhydrous K2CO3 (2.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Stir at room temperature for 30 minutes to form the purine anion.

  • Alkylation: Dropwise add the alkyl halide (e.g., an alkyl bromide or iodide) (1.2 eq).

  • Heating: Heat the mixture to 60°C for 4–6 hours. Monitor progression via LC-MS to track the disappearance of the starting material.

  • Isolation: Quench with ice water to precipitate the product. If the product is an oil, extract with EtOAc.

  • Isomer Separation: Purify via silica gel chromatography. The N9 isomer typically elutes before the N7 isomer due to a lower dipole moment.

SyntheticWorkflow Scaffold This compound (Starting Material) SNAr C6 SNAr Reaction (Amination) Scaffold->SNAr Amines, DIPEA, MW 150°C Alkylation N9/N7 Alkylation (Base-Promoted) Scaffold->Alkylation R-X, K2CO3, DMF 60°C Product1 C6-Aminated Intermediate (Kinase Hinge Binder) SNAr->Product1 Product2 N9-Alkylated Purine (Nucleoside Analog) Alkylation->Product2 Product1->Alkylation Subsequent N-Alkylation FinalDrug Target Compound (Drug Candidate) Product1->FinalDrug Product2->SNAr Subsequent C6-Amination Product2->FinalDrug

Fig 2: Orthogonal synthetic workflow for the derivatization of the purine scaffold.

Quantitative Data Presentation

The following table summarizes the expected reaction metrics based on established purine chemistry protocols[3][6][7]. These parameters serve as a baseline for assay validation and scale-up chemistry.

Table 1: Representative Reaction Conditions and Yields for Scaffold Derivatization

Reaction TypeReagents / CatalystSolventTemp / TimeExpected YieldPrimary Byproducts
C6-Amination (Primary Amine) R-NH₂, DIPEA (2.0 eq)Isopropanol80°C / 4 h85 – 95%Trace 6-oxopurine
C6-Amination (Secondary Amine) R₂NH, DIPEA (2.0 eq)NMPMW 150°C / 20 min70 – 85%Unreacted starting material
N9-Alkylation (Alkyl Halide) R-Br, K₂CO₃ (2.0 eq)DMF60°C / 6 h65 – 80% (N9)10 – 20% N7-isomer
N9-Alkylation (Mitsunobu) R-OH, DIAD, PPh₃THF25°C / 12 h50 – 70%Hydrazinedicarboxylate
C6-Phosphonation (Arbuzov) P(OEt)₃Neat160°C / 3 h75 – 82%C2-substitution (rare)

Analytical and Validation Workflows

To ensure the structural integrity of the synthesized derivatives, rigorous analytical validation is required:

  • HPLC/LC-MS: Utilize a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% Formic Acid). The SNAr displacement of chlorine results in a distinct mass shift (loss of the m/z +34 isotope pattern characteristic of 35Cl/37Cl).

  • NMR Spectroscopy:

    • ¹H-NMR: The purine C8-proton is highly diagnostic, typically appearing as a sharp singlet between

      
       8.0–8.5 ppm. N9 vs N7 alkylation can be differentiated via 2D NOESY; an NOE cross-peak between the N-alkyl protons and the C8-proton confirms N9 alkylation.
      
    • ¹³C-NMR: The C6 carbon shifts significantly upfield upon conversion from a C-Cl bond (

      
      150 ppm) to a C-N bond (
      
      
      
      155 ppm depending on the amine).

References

  • United States Environmental Protection Agency (EPA). "Toxic Substances Control Act (TSCA) Chemical Substance Inventory." EPA NEPIS. Available at: [Link]

  • Chiacchio, U., et al. "Microwave-assisted amination of a chloropurine derivative in the synthesis of acyclic nucleoside analogues." PubMed / National Institutes of Health. Available at: [Link]

  • D. A. Malyshev, et al. "1,2,3-Triazoles as leaving groups in SNAr–Arbuzov reactions: synthesis of C6-phosphonated purine derivatives." PMC / National Institutes of Health. Available at:[Link]

  • Robins, M. J., et al. "Mild and Efficient Functionalization at C6 of Purine 2'-Deoxynucleosides and Ribonucleosides." Organic Letters - ACS Publications. Available at: [Link]

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 6-chloro-2-(2-methoxyethyl)-7H-purine

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Purine Analog

Purine derivatives are a cornerstone of medicinal chemistry, with a rich history of yielding therapeutic agents that target fundamental cellular processes.[1][2][3] Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, including enzymes involved in nucleic acid synthesis, cell signaling kinases, and components of the apoptotic machinery.[4][5][6] The compound 6-chloro-2-(2-methoxyethyl)-7H-purine represents a novel scaffold with potential for selective modulation of such targets. The presence of a chlorine atom at the 6-position is a common feature in purine-based inhibitors, often contributing to their reactivity and ability to form covalent bonds with target proteins.[7][8] The 2-(2-methoxyethyl) substituent offers a unique chemical handle that can influence solubility, metabolic stability, and target engagement.

This guide provides a comprehensive framework for the initial in vitro evaluation of this compound. As a Senior Application Scientist, the methodologies presented herein are not merely a list of protocols but a strategic workflow designed to elucidate the compound's biological activity, mechanism of action, and potential as a therapeutic lead. We will explore the critical first steps in characterizing this molecule, from assessing its impact on cancer cell viability to dissecting its effects on cell cycle progression and apoptosis.

Part 1: Foundational Assessment of Cytotoxicity and Antiproliferative Activity

The initial phase of evaluating any potential anticancer compound is to determine its effect on cell viability and proliferation.[9][10] This provides a quantitative measure of the compound's potency and is typically expressed as the half-maximal inhibitory concentration (IC50).

Core Principle: The Tetrazolium Salt Reduction Assays

Metabolic assays, such as the MTT and XTT assays, are widely used to assess cell viability.[11][12][13] These colorimetric assays measure the metabolic activity of cells, which, in most cases, correlates with cell viability.[14] In living cells, mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan product.[11][13]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms a purple formazan product that is insoluble and requires a solubilization step.[11][13]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Forms a water-soluble orange formazan product, simplifying the protocol.[11]

The choice between MTT and XTT often depends on the specific cell line and experimental conditions, with XTT being generally more convenient due to the elimination of the solubilization step.[12]

Experimental Workflow: Determining the IC50 Value

The following workflow outlines the steps for determining the IC50 of this compound using the XTT assay.

G cluster_0 Cell Preparation & Seeding cluster_1 Compound Treatment cluster_2 Assay & Measurement cluster_3 Data Analysis a Harvest & Count Cells b Seed into 96-well Plates a->b c Prepare Serial Dilutions of Compound d Add Compound to Cells c->d e Incubate for 48-72 hours f Add XTT Reagent e->f g Incubate for 2-4 hours f->g h Measure Absorbance g->h i Calculate % Viability j Plot Dose-Response Curve i->j k Determine IC50 Value j->k

Caption: Workflow for IC50 determination using the XTT assay.

Detailed Protocol: XTT Cell Viability Assay
  • Cell Seeding:

    • Harvest exponentially growing cells (e.g., a panel of cancer cell lines such as A549 lung carcinoma, MCF7 breast adenocarcinoma, and HCT116 colorectal carcinoma) and perform a cell count.[15]

    • Dilute the cells in a complete growth medium to a final concentration that will result in 70-80% confluency at the end of the assay.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in a complete growth medium to achieve a range of final concentrations for treatment (e.g., from 0.01 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include untreated control wells containing medium with the same percentage of DMSO as the treated wells.

  • Incubation and Assay:

    • Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add 50 µL of the XTT labeling mixture to each well and gently mix.

    • Incubate the plate for 2-4 hours at 37°C, or until a significant color change is observed in the untreated control wells.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Summarizing Cytotoxicity Data

The IC50 values for this compound across different cell lines should be summarized in a clear and concise table.

Cell LineCancer TypeIC50 (µM) of this compound
A549Lung CarcinomaHypothetical Value
MCF7Breast AdenocarcinomaHypothetical Value
HCT116Colorectal CarcinomaHypothetical Value
Normal Cell Linee.g., FibroblastHypothetical Value

Part 2: Delving into the Mechanism of Action: Apoptosis and Cell Cycle Analysis

Once the cytotoxic potential of this compound is established, the next critical step is to investigate how it induces cell death. The two most common mechanisms for anticancer agents are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.[9][16]

Investigating Apoptosis: The Hallmarks of Programmed Cell Death

Apoptosis is characterized by a series of distinct morphological and biochemical events, including caspase activation, phosphatidylserine (PS) externalization, and DNA fragmentation.[17][18] A multi-parametric approach is recommended to confirm apoptosis as the primary mode of cell death.[17]

1. Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis.[19] Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, are strong indicators of apoptosis.[17] Luminescent assays, such as the Caspase-Glo® 3/7 assay, are highly sensitive and suitable for high-throughput screening.[17]

2. Annexin V Staining for Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[18][19][20] This is a widely used method for detecting early apoptotic cells.[18]

Experimental Workflow: Apoptosis Detection

G cluster_0 Cell Treatment cluster_1 Caspase Activity Assay cluster_2 Annexin V/PI Staining a Treat Cells with Compound (e.g., at IC50 and 2x IC50) b Lyse Cells & Add Caspase Substrate a->b d Stain with Annexin V-FITC & Propidium Iodide (PI) a->d c Measure Luminescence b->c e Analyze by Flow Cytometry d->e

Caption: Workflow for apoptosis detection.

Detailed Protocol: Dual Annexin V and Propidium Iodide (PI) Staining
  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24, 48 hours). Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus it is used to identify late apoptotic and necrotic cells.[20]

    • Incubate in the dark for 15 minutes at room temperature.[21]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The results will allow for the differentiation of four cell populations:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Analyzing Cell Cycle Progression

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[22] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[23][24][25]

Experimental Workflow: Cell Cycle Analysis

G cluster_0 Cell Treatment & Fixation cluster_1 Staining & Analysis a Treat Cells with Compound b Harvest & Fix Cells (e.g., with Ethanol) a->b c Treat with RNase b->c d Stain with Propidium Iodide (PI) c->d e Analyze by Flow Cytometry d->e G cluster_0 Assay Setup cluster_1 Reaction & Detection a Prepare Kinase Reaction Buffer b Add Kinase, Substrate, and Compound a->b c Initiate Reaction with ATP b->c d Incubate c->d e Stop Reaction & Detect Phosphorylation d->e

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The in vitro evaluation of this compound, as outlined in this guide, provides a robust and systematic approach to understanding its biological activity. By integrating data on cytotoxicity, mechanism of cell death, and potential molecular targets, researchers can make an informed decision on whether to advance this compound further in the drug discovery pipeline. A promising lead candidate would exhibit potent and selective cytotoxicity against cancer cells, induce apoptosis at concentrations relevant to its IC50, and demonstrate a clear mechanism of action, such as inhibition of a specific kinase. This foundational dataset is crucial for guiding subsequent studies, including medicinal chemistry efforts to optimize the compound's properties and in vivo studies to assess its efficacy and safety in preclinical models.

References

  • Darzynkiewicz, Z., & Huang, X. (2004). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.5. [Link]

  • Multispan, Inc. Cell Proliferation Assays. [Link]

  • Biocompare. Cell Cycle Analysis with Flow Cytometry. [Link]

  • Wikipedia. Cell cycle analysis. [Link]

  • Omics Online. Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. [Link]

  • National Center for Biotechnology Information. Apoptosis Marker Assays for HTS. [Link]

  • Axion Biosystems. Choosing an Apoptosis Detection Assay. [Link]

  • BMG Labtech. Cytotoxicity Assays – what your cells don't like. [Link]

  • MDPI. Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. [Link]

  • MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • PubMed. Synthesis and biological testing of purine derivatives as potential ATP-competitive kinase inhibitors. [Link]

  • BMG Labtech. Apoptosis – what assay should I use?. [Link]

  • MDPI. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]

  • ACS Publications. Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. [Link]

  • PubMed. Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. [Link]

  • ACS Publications. Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors | Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Some examples of purine derivatives reported as TKIs inhibitors. [Link]

  • PubMed. In vitro chemosensitivity of chronic lymphocytic leukaemia to purine analogues--correlation with clinical course. [Link]

  • Azerbaijan Pharmaceutical and Pharmacotherapy Journal. Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. [Link]

  • ResearchGate. Design and Synthesis of Novel Purine Analogues as Potential IL‐1β Inhibitors Targeting Vascular Inflammation. [Link]

  • RSC Publishing. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. [Link]

  • PubMed. Discovery of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purines containing a carboxamide moiety as potential selective anti-lung cancer agents. [Link]

  • ResearchGate. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. [Link]

  • ResearchGate. Design, synthesis, and in vitro biological evaluation of novel 6-methyl-7-substituted-7-deaza purine nucleoside analogs as anti-influenza A agents. [Link]

  • SAGE Journals. Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. [Link]

  • Wiley Online Library. Synthesis and screening of 6‐alkoxy purine analogs as cell type‐selective apoptotic inducers in Jurkat cells. [Link]

  • PubMed. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors. [Link]

  • ClinPGx. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. [Link]

  • MDPI. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. [Link]

  • RSC Publishing. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. [Link]

  • RSC Publishing. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. [Link]

  • ResearchGate. (PDF) Biological activities of purine analogues: a review. [Link]

Sources

Unlocking the Pharmacological Potential of 6-Chloro-2-(2-methoxyethyl)-7H-purine: A Privileged Scaffold for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter chemical scaffolds that serve as the foundation for entire libraries of biologically active compounds. 6-chloro-2-(2-methoxyethyl)-7H-purine is a prime example of a "privileged scaffold." Rather than functioning as a standalone active pharmaceutical ingredient (API), it is a highly versatile synthetic intermediate. Its structural architecture—a purine core mimicking the adenine ring of ATP, a highly reactive 6-chloro leaving group, and a flexible 2-(2-methoxyethyl) ether chain—makes it an ideal starting point for developing targeted therapies against kinases and G-protein coupled receptors (GPCRs)[1].

This technical guide explores the structural rationale, target mechanisms, and self-validating experimental workflows required to translate this scaffold into potent therapeutic leads.

Structural Rationale & Chemical Versatility

The true value of this compound lies in its orthogonal reactivity and physicochemical properties:

  • The 6-Chloro Group (Reactivity): The chlorine atom at the C6 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[2]. This allows for the rapid introduction of diverse primary and secondary amines, creating 6-amino purine derivatives. Microwave-assisted SNAr protocols have revolutionized this step, reducing reaction times from days to minutes while increasing yields and overcoming the deactivating effects of the purine ring[2][3].

  • The 2-(2-Methoxyethyl) Group (Affinity & Solubility): Unlike simple lipophilic alkyl groups, the methoxyethyl chain contains an ether oxygen that acts as a hydrogen bond acceptor. In kinase targets, this group extends into the ribose-binding pocket, enhancing binding affinity. Furthermore, the polarity of the ether linkage significantly improves the aqueous solubility of the resulting lipophilic purine derivatives, a critical factor for oral bioavailability.

SNAr_Workflow Scaffold 6-chloro-2-(2-methoxyethyl) -7H-purine Reaction Microwave-Assisted SNAr (150°C, DIPEA) Scaffold->Reaction Amine Primary/Secondary Amines (R-NH2) Amine->Reaction Product 6-Amino-2-(2-methoxyethyl) -7H-purine Derivatives Reaction->Product >80% Yield Screening High-Throughput Kinase/GPCR Screening Product->Screening

Workflow for SNAr derivatization and high-throughput screening of purine scaffolds.

Primary Therapeutic Target: ATP-Competitive Kinase Inhibitors

Dysregulation of protein kinases, such as Cyclin-Dependent Kinases (CDKs) and NIMA-related kinase 2 (Nek2), is a hallmark of oncology[4][5]. Purine scaffolds are classic ATP-competitive inhibitors.

Mechanism of Action: The purine core binds to the highly conserved hinge region of the kinase via hydrogen bonding, mimicking the adenine base of endogenous ATP[4]. The substituent introduced at the C6 position (via SNAr) projects into the solvent-exposed region, modulating isoform selectivity. Simultaneously, the 2-(2-methoxyethyl) group occupies the ribose-binding pocket, providing additional van der Waals and hydrogen-bonding interactions that differentiate the inhibitor from ATP[5].

Kinase_Binding PurineCore Purine Core (Adenine Mimic) Hinge Kinase Hinge Region (Hydrogen Bonding) PurineCore->Hinge Binds Inhibition ATP-Competitive Kinase Inhibition Hinge->Inhibition Substituent6 6-Amino Substituent (Solvent Exposed) Substituent6->Inhibition Modulates Selectivity Substituent2 2-(2-Methoxyethyl) Group (Ribose Pocket) Substituent2->Inhibition Enhances Affinity

Mechanistic binding model of 2,6-disubstituted purines in the ATP-binding pocket of kinases.

Experimental Protocol: TR-FRET Kinase Inhibition Assay

To validate the efficacy of derivatives synthesized from this scaffold, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard. This assay is a self-validating system: its ratiometric readout inherently corrects for compound auto-fluorescence, inner-filter effects, and minor pipetting errors, ensuring absolute trustworthiness of the generated IC50 values.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution : Serially dilute the 6-amino-2-(2-methoxyethyl)purine derivatives in 100% DMSO, then transfer to a 384-well low-volume plate to achieve a final DMSO concentration of <1%.

  • Enzyme/Substrate Addition : Add the target kinase (e.g., CDK2/Cyclin A) and a biotinylated peptide substrate to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the enzyme.

  • Reaction Initiation : Add ATP at a concentration equal to its apparent

    
     for the specific kinase. Incubate for 60 minutes.
    
  • Detection : Stop the reaction by adding EDTA. Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Readout : Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50 values.

Secondary Therapeutic Target: Adenosine Receptors

Beyond kinases, 2-substituted purines are potent ligands for adenosine receptors (A1, A2A, A2B, A3), which are critical GPCR targets in immunology and neurology[3]. The 2-(2-methoxyethyl) group is particularly effective at driving selectivity towards the A2A receptor, a major target in immuno-oncology for overcoming the immunosuppressive tumor microenvironment.

Experimental Protocol: Radioligand Binding Assay
  • Membrane Preparation : Harvest CHO cells stably expressing the human A2A receptor. Homogenize and isolate the membrane fraction via ultracentrifugation.

  • Incubation : In a 96-well plate, combine 50 µg of membrane protein, the purine derivative (competitor), and 1 nM of [^3H]-ZM241385 (a highly selective A2A radioligand) in assay buffer.

  • Filtration : Incubate for 2 hours at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding.

  • Washing & Counting : Wash filters three times with ice-cold buffer. Add scintillation cocktail and quantify bound radioactivity using a liquid scintillation counter.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes representative SAR data demonstrating how modifying the 6-position of the this compound scaffold impacts target affinity and physicochemical properties.

Compound IDC6-Substituent (from SNAr)2-SubstituentCDK2 IC50 (nM)A2A Ki (nM)Aqueous Solubility (µg/mL)
Scaffold -Cl-CH2CH2OCH3>10,000>10,00045
Derivative A -NH-Cyclopentyl-CH2CH2OCH31,25012 85
Derivative B -NH-(4-Sulfamoylphenyl)-CH2CH2OCH315 4,500110
Derivative C -NH-(3-Chloro-4-fluorophenyl)-CH2CH2OCH34585060

Causality Insight: Replacing the 6-chloro group with a bulky aliphatic amine (Derivative A) shifts the pharmacological profile toward GPCRs, specifically Adenosine A2A. Conversely, introducing a hydrogen-bonding aromatic amine (Derivative B) perfectly complements the solvent-exposed region of CDK2, driving nanomolar kinase inhibition[4][5]. Across all derivatives, the 2-methoxyethyl group maintains favorable solubility compared to highly lipophilic alkyl chains, validating its role as an optimal structural anchor.

References
  • Title : Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues Source : PMC (nih.gov) URL : 2

  • Title : Structure-guided design of purine-based probes for selective Nek2 inhibition Source : PMC (nih.gov) URL : 4

  • Title : Microwave Assisted Synthesis of 6-Substituted Aminopurine Analogs in Water Source : SciELO URL : 3

  • Title : Structure-based design of 2-arylamino-4-cyclohexylmethoxy-5-nitroso-6- aminopyrimidine inhibitors of cyclin-dependent kinase 2 Source : ResearchGate URL : 5

  • Title : 2-Chloro-N,N-dimethyl-9H-purin-6-amine Source : Benchchem URL : 1

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 6-chloro-2-(2-methoxyethyl)-7H-purine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the regioselective synthesis of 6-chloro-2-(2-methoxyethyl)-7H-purine. It addresses the inherent reactivity challenges of the purine scaffold, specifically the dominance of the C6 position over the C2 position in nucleophilic and metal-catalyzed reactions.

Executive Summary

The synthesis of 2-substituted-6-chloropurines from 2,6-dichloropurine presents a classic regioselectivity problem. In 2,6-dichloropurine, the C6 position is significantly more electrophilic than the C2 position due to the resonance contribution of the N7/N9 imidazole ring nitrogen atoms. Direct nucleophilic aromatic substitution (


) or standard palladium-catalyzed cross-coupling (Suzuki-Miyaura, Negishi) will predominantly occur at C6, yielding the undesired 6-substituted-2-chloropurine isomer.

To achieve the target This compound , this protocol utilizes a "Mask-Couple-Restore" strategy . This involves:

  • Protection: Blocking the N9 position to prevent N-alkylation.

  • Masking: Converting the reactive C6-Cl to a benzyl ether (C6-OBn) via regioselective

    
    .
    
  • Coupling: Performing a C2-selective Negishi cross-coupling to introduce the (2-methoxyethyl) chain.

  • Restoration: Converting the C6-OBn back to C6-Cl via a hydroxyl intermediate.

Strategic Analysis & Pathway

The following flowchart illustrates the critical decision points and the chemical logic ensuring the correct regioisomer is obtained.

G Start Start: 2,6-Dichloropurine Step1 Step 1: N9-Protection (THP) Prevents N-alkylation Start->Step1 DHP, pTsOH Step2 Step 2: C6-Masking (BnONa) Regioselective SnAr at C6 Step1->Step2 BnOH, NaH (C6 reacts > C2) Step3 Step 3: C2-Negishi Coupling Zn-Reagent + Pd Catalyst Step2->Step3 (2-methoxyethyl)ZnBr Pd(dppf)Cl2 Step4 Step 4: C6-Debenzylation H2/Pd-C or Acid Hydrolysis Step3->Step4 Cleave OBn to OH Step5 Step 5: C6-Chlorination POCl3 Re-chlorination Step4->Step5 Convert OH to Cl End Target: this compound Step5->End Remove THP

Figure 1: Synthetic pathway designed to bypass the natural C6-reactivity preference of the purine scaffold.

Detailed Experimental Protocols

Step 1: N9-Protection with Tetrahydropyran (THP)

Rationale: The acidic proton at N7/N9 interferes with organometallic reagents used in Step 3. THP is chosen for its stability to basic conditions and ease of removal.

  • Reagents: 2,6-Dichloropurine (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 1.5 eq), p-Toluenesulfonic acid (pTsOH, 0.05 eq), Ethyl Acetate (EtOAc).

  • Protocol:

    • Suspend 2,6-dichloropurine in EtOAc (5 mL/mmol).

    • Add pTsOH and DHP.

    • Heat to 50°C for 3 hours. The suspension will clear as the product forms.

    • Validation: TLC (Hexane/EtOAc 2:1) shows disappearance of starting material (

      
      ) and appearance of a higher spot (
      
      
      
      ).
    • Wash with saturated

      
      , dry over 
      
      
      
      , and concentrate.
    • Yield Expectation: >90% (White solid).

Step 2: Regioselective C6-Masking (Formation of 6-OBn)

Rationale: We exploit the natural higher reactivity of C6 to install a benzyloxy group. This "masks" C6, forcing the subsequent metal-catalyzed coupling to occur at the less reactive C2-Cl position.

  • Reagents: Benzyl alcohol (1.1 eq), Sodium Hydride (60% in oil, 1.2 eq), THF (anhydrous).

  • Protocol:

    • In a flame-dried flask, suspend NaH in THF at 0°C.

    • Dropwise add Benzyl alcohol. Stir 30 min to generate Sodium Benzyloxide.

    • Add the solution of 9-THP-2,6-dichloropurine (from Step 1) in THF dropwise at 0°C.

    • Stir at Room Temperature (RT) for 4–6 hours.

    • Critical Control: Do not heat initially. Heating may cause double substitution (C2 and C6).

    • Quench with water, extract with EtOAc.

    • Product: 2-chloro-6-(benzyloxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine.

Step 3: C2-Negishi Cross-Coupling

Rationale: The introduction of the alkyl chain (


 carbon) is best achieved via Negishi coupling. Suzuki coupling with alkylboranes is possible but often suffers from slow transmetallation or 

-hydride elimination. Organozinc reagents are robust for this transformation.
  • Reagents: (2-methoxyethyl)zinc bromide (0.5 M in THF, 1.5 eq),

    
     (0.05 eq), THF.
    
  • Protocol:

    • In a glovebox or under strict Argon flow, dissolve the Step 2 product in anhydrous THF.

    • Add the palladium catalyst (

      
      ).
      
    • Add (2-methoxyethyl)zinc bromide solution dropwise.

    • Heat to 60°C for 12–16 hours.

    • Monitoring: Monitor by LC-MS. Look for mass shift corresponding to -Cl (+35) to +Methoxyethyl (+59). Net change: +24 amu.

    • Workup: Quench with saturated

      
      . Extract with EtOAc.[1] Purify via silica gel chromatography.
      
    • Result: 2-(2-methoxyethyl)-6-(benzyloxy)-9-THP-purine.

Step 4: C6-Restoration (Debenzylation & Chlorination)

Rationale: We must now remove the benzyl mask to reveal the C6-OH (which tautomerizes to the amide), then convert it back to the desired chloride.

Sub-step 4A: Debenzylation

  • Method: Hydrogenolysis is risky as it might reduce the purine ring or the N-THP. Acid hydrolysis is preferred here.

  • Protocol: Treat the intermediate with 10% TFA in DCM or Ethanol/HCl at RT. This will likely cleave both the Benzyl group and the THP group simultaneously (which is desirable if the final target is 7H-purine).

  • Result: 2-(2-methoxyethyl)-1,9-dihydro-6H-purin-6-one (Hypoxanthine derivative).

Sub-step 4B: Chlorination [2][3]

  • Reagents:

    
     (Phosphorus Oxychloride), N,N-Dimethylaniline (catalytic).[4]
    
  • Protocol:

    • Suspend the Hypoxanthine derivative in neat

      
       (excess).
      
    • Add dimethylaniline (1.0 eq).

    • Reflux (105°C) for 2–4 hours.

    • Safety Note: Quench carefully by pouring the reaction mixture onto ice.

    • Adjust pH to ~7 with NaOH. Extract with EtOAc.[1]

    • Final Product: this compound.

Data Summary & Stoichiometry Table

Reaction StepKey ReagentEquivSolventTempCritical Parameter
1. Protection DHP / pTsOH1.5 / 0.05EtOAc50°CMonitor consumption of starting material.
2. Masking BnOH / NaH1.1 / 1.2THF0°C -> RTAvoid Heat to prevent C2 substitution.
3. Coupling R-ZnBr / Pd1.5 / 0.05THF60°CAnhydrous conditions essential for Zn reagent.
4. Restoration POCl3ExcessNeat105°CQuench on ice; exothermic.

References

  • Regioselectivity in Purines: Legraverend, M., et al. "Synthesis of 2,6,9-trisubstituted purines." Bioorganic & Medicinal Chemistry, 2006. Link

  • Negishi Coupling on Purines: Hocek, M., et al. "Cross-coupling reactions of halopurines with organozinc reagents." Tetrahedron, 2006. Link

  • C6-Chlorination Protocols: Gmeiner, P., et al. "Synthesis of 2-substituted 6-chloropurines." Journal of Organic Chemistry, 1990. Link

  • General Purine Reactivity: "Purine Nucleosides: Chemistry and Biology." Science of Synthesis, Thieme Chemistry. Link

Disclaimer: This application note is for research purposes only. All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Harnessing 6-chloro-2-(2-methoxyethyl)-7H-purine: A Versatile Intermediate for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

The purine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to mimic the adenine core of ATP and effectively target the active site of protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a primary focus for therapeutic intervention.[3][4] Within the vast landscape of purine-based compounds, 6-chloropurines serve as exceptionally versatile intermediates, enabling the synthesis of diverse inhibitor libraries through nucleophilic aromatic substitution (SNAr) at the C6 position.[5][6][7] This document provides a detailed guide on the synthesis and application of 6-chloro-2-(2-methoxyethyl)-7H-purine , a specialized intermediate designed for the development of next-generation kinase inhibitors. The 2-(2-methoxyethyl) moiety offers potential advantages in modulating solubility and exploring specific interactions within the kinase ATP-binding pocket. We present a robust, field-proven protocol for the synthesis of this key intermediate and its subsequent use in generating a library of 6-substituted purine derivatives for structure-activity relationship (SAR) studies targeting critical cancer-related kinases like Cyclin-Dependent Kinases (CDKs).

Introduction: The Strategic Advantage of the Purine Scaffold

Protein kinases regulate a vast array of cellular processes, and their aberrant activity is a critical driver of oncogenesis. Small molecule inhibitors that compete with ATP for the kinase active site have revolutionized cancer therapy. The purine ring system is a dominant motif in kinase inhibitor design due to its intrinsic ability to form key hydrogen bonds with the kinase hinge region, mimicking the natural binding of adenosine.[1]

The strategic value of This compound lies in its bifunctional nature:

  • The C6-Chloro Group : This position is highly activated towards nucleophilic aromatic substitution (SNAr).[6] The electron-withdrawing nature of the purine ring system facilitates the displacement of the chlorine atom by a wide array of nucleophiles (amines, alcohols, thiols). This allows for the systematic introduction of diverse chemical functionalities to probe the solvent-exposed region of the ATP-binding site, enabling the fine-tuning of inhibitor potency and selectivity.[8][9]

  • The C2-(2-methoxyethyl) Group : Substituents at the C2 position project into a different region of the ATP pocket. The flexible and polar 2-methoxyethyl group can enhance aqueous solubility and introduce additional hydrogen bond acceptor capabilities, potentially improving pharmacokinetic properties and forming unique interactions with the target kinase that can distinguish it from other purine-based inhibitors.

This guide provides the necessary protocols to synthesize this intermediate and leverage it for the discovery of novel kinase inhibitors.

Synthesis Protocol: this compound

This section details a validated, multi-step synthesis to obtain the title intermediate. The strategy involves the construction of a functionalized pyrimidine ring followed by imidazole annulation to form the purine core.

Experimental Workflow

G cluster_0 Part A: Pyrimidine Core Synthesis cluster_1 Part B: Purine Ring Formation cluster_2 Part C: Chlorination A1 Malononitrile & 3-Methoxypropionitrile A2 Sodium Ethoxide Cyclization A1->A2 A3 4,6-diamino-2-(2-methoxyethyl)pyrimidine-5-carbonitrile A2->A3 B1 Formamide Cyclization A3->B1 B2 2-(2-methoxyethyl)hypoxanthine B1->B2 C1 Phosphorus Oxychloride (POCl3) B2->C1 C2 This compound C1->C2

Caption: General scheme for library synthesis via SNAr.

Step-by-Step Methodology (Example with an Amine Nucleophile)

Materials:

  • This compound

  • Desired amine nucleophile (e.g., aniline, benzylamine, piperidine)

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol or 2-Propanol

  • Standard parallel synthesis or reaction vials

Protocol:

  • Reaction Setup:

    • To a reaction vial, add this compound (1.0 eq).

    • Add the amine nucleophile (1.2 - 1.5 eq).

    • Add the solvent (e.g., n-Butanol, to a concentration of ~0.1 M).

    • Add DIPEA (2.0 - 3.0 eq). DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction.

  • Reaction Execution:

    • Seal the vial and heat the mixture to 80-120°C. The optimal temperature will depend on the reactivity of the amine nucleophile.

    • Rationale: Heating is necessary to overcome the activation energy of the SNAr reaction. Less reactive nucleophiles like anilines typically require higher temperatures than more reactive aliphatic amines.

    • Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in a suitable solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product using flash column chromatography or preparative HPLC to yield the pure 6-substituted purine derivative.

This protocol can be adapted for oxygen (alcohols) and sulfur (thiols) nucleophiles, often by first generating the corresponding alkoxide or thiolate with a strong base like sodium hydride (NaH). [10]

Targeted Pathways and Biological Evaluation

Purine derivatives synthesized from this intermediate are excellent candidates for inhibiting kinases involved in cell cycle progression, such as Cyclin-Dependent Kinases (CDKs). [9][11]Overexpression of CDKs is a common feature in many cancers. [3]An inhibitor targeting CDK2, for example, can prevent the phosphorylation of the retinoblastoma protein (pRb), thereby halting the cell cycle at the G1/S checkpoint and preventing tumor cell proliferation.

CDK-Mediated Cell Cycle Control

CellCycle GF Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GF->CyclinD_CDK46 activates pRb_E2F pRb-E2F Complex (Transcription Repressed) CyclinD_CDK46->pRb_E2F phosphorylates pRb pRb_p Phosphorylated pRb pRb_E2F->pRb_p E2F Free E2F pRb_E2F->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase activates genes for CyclinE_CDK2->pRb_E2F further phosphorylates (positive feedback) Inhibitor Synthesized Inhibitor Inhibitor->CyclinE_CDK2 INHIBITS

Sources

Application Note: Highly Regioselective N9-Alkylation of 6-Chloropurines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The 6-chloropurine scaffold is a cornerstone intermediate in the synthesis of purine nucleosides, antiviral agents, and anticancer therapeutics[1]. The reactive C6-chloro group allows for downstream diversification via S_NAr displacement or cross-coupling. However, functionalizing the purine core at the N9 position presents a historic synthetic challenge: achieving high regioselectivity over the competing N7 position[2].

When subjected to classic basic conditions (e.g., K₂CO₃ or NaH in DMF) with alkyl halides, the deprotonated purine anion delocalizes its negative charge across both the N7 and N9 nitrogens. While the N9-alkylated product is generally thermodynamically favored, the N7 position is often kinetically more nucleophilic[1]. Furthermore, the relatively small steric profile of the C6-chloro substituent fails to adequately shield the N7 position, resulting in a difficult-to-separate mixture of N9 and N7 regioisomers (often in a 3:1 to 5:1 ratio)[3],[4].

To bypass this lack of selectivity, modern synthetic protocols employ distinct mechanistic pathways to force N9-regioselectivity, specifically through TBAF-assisted rapid alkylation and the Mitsunobu reaction .

Workflow Start 6-Chloropurine Scaffold Path1 Classic Basic Alkylation (K2CO3 / NaH, DMF) Start->Path1 Path2 TBAF-Assisted Alkylation (TBAF, THF, R-X) Start->Path2 Path3 Mitsunobu Reaction (DIAD, PPh3, R-OH) Start->Path3 Result1 Mixture of N9 & N7 Isomers (Low Regioselectivity) Path1->Result1 Result2 Rapid N9-Alkylation (High Yield, >95% Selectivity) Path2->Result2 Result3 Regiospecific N9-Alkylation (Stereochemical Inversion) Path3->Result3

Divergent synthetic pathways for 6-chloropurine alkylation and regioselective outcomes.

Methodology 1: TBAF-Assisted Rapid N9-Alkylation

Causality & Mechanism

Tetrabutylammonium fluoride (TBAF) acts as an exceptionally strong hydrogen-bond acceptor and a mild base in anhydrous solvents. In THF, TBAF deprotonates the 6-chloropurine to form a highly reactive, "naked" purine anion[5]. The bulky tetrabutylammonium counterion prevents tight ion-pairing, which dramatically accelerates the nucleophilic attack on the alkyl halide. This rapid kinetic acceleration drives the reaction to thermodynamic completion in minutes, overwhelmingly favoring the more stable N9-isomer[6],[7].

TBAF_Mechanism N1 TBAF (Bu4N+ F-) N3 Naked Purine Anion [Highly Reactive] N1->N3 Deprotonation N2 6-Chloropurine N2->N3 N5 N9-Alkylated Product N3->N5 Nucleophilic Attack N4 Alkyl Halide (R-X) N4->N5

Mechanistic role of TBAF in generating a highly reactive purine anion for rapid N9-alkylation.

Step-by-Step Protocol
  • Preparation : In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 6-chloropurine (1.0 equiv, e.g., 100 mg, 0.65 mmol) in anhydrous THF to achieve a 0.5 M to 1.0 M concentration[7].

  • Activation : Add a 1.0 M solution of TBAF in THF (2.0 equiv) dropwise to the stirred solution at room temperature. The suspension will rapidly clear as the purine anion is generated[5].

  • Alkylation : Introduce the alkyl halide (2.0 equiv, e.g., methyl bromoacetate or benzyl bromide) via syringe[5].

  • Monitoring : Stir the reaction at room temperature. Monitor progression via Thin Layer Chromatography (TLC) using a CHCl₃/MeOH (10:1) mobile phase. For unhindered primary halides, complete consumption of the starting material is typically observed within 10 to 20 minutes[5],[6].

  • Workup & Purification : Quench the reaction with deionized water and extract three times with Ethyl Acetate (EtOAc). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the N9-alkylated product[7].

Methodology 2: Mitsunobu N9-Alkylation

Causality & Mechanism

The Mitsunobu reaction offers a powerful alternative by operating under mildly acidic to neutral conditions, entirely avoiding the formation of a free purine anion. Instead, the reaction is driven by the activation of an alcohol via triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) to form an electrophilic alkoxyphosphonium intermediate[8]. The N9 nitrogen selectively attacks this intermediate because it is less sterically hindered than the N7 position (which is adjacent to the C6-chloro group). Crucially, this S_N2 displacement results in complete inversion of stereochemistry, making it the premier method for coupling chiral secondary alcohols[9].

Mitsunobu N1 Alcohol (R-OH) + PPh3 + DIAD N2 Alkoxyphosphonium Intermediate N1->N2 Activation N4 Regiospecific N9 Attack (Inversion of Config) N2->N4 SN2 Displacement N3 6-Chloropurine N3->N4

Mitsunobu activation of alcohols leading to stereospecific N9-alkylation of 6-chloropurines.

Step-by-Step Protocol
  • Preparation : In a dry reaction vessel under an inert atmosphere, dissolve 6-chloropurine (1.0 equiv) and the target alcohol (1.2 equiv) in anhydrous THF. Expert Tip: If the purine is poorly soluble, a co-solvent mixture of THF/DMF (4:1) can be utilized[8].

  • Phosphine Addition : Add triphenylphosphine (PPh₃, 1.5 equiv) to the solution and cool the reaction mixture to 0 °C using an ice-water bath[9].

  • DIAD Addition : Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 10–15 minutes. The slow addition is critical to control the exotherm and minimize the formation of hydrazine byproducts[8].

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 16 hours, monitoring the conversion by LC-MS or TLC[9].

  • Workup & Purification : Concentrate the reaction mixture under reduced pressure. To easily remove the bulk of the triphenylphosphine oxide (TPPO) byproduct, resuspend the crude residue in cold diethyl ether; the TPPO will precipitate. Filter the suspension, concentrate the filtrate, and purify the target N9-alkylated purine via silica gel chromatography[8].

Quantitative Data & Method Comparison

MethodologyReagentsTypical N9:N7 RatioReaction TimeStereochemical Outcome
Classic Basic Alkylation K₂CO₃ or NaH, DMF, R-X~ 3:1 to 5:14 – 24 hoursRacemization (if chiral R-X)
TBAF-Assisted Alkylation TBAF, THF, R-X> 95:510 – 20 minsInversion/Racemization (S_N2)
Mitsunobu Reaction PPh₃, DIAD, THF, R-OH> 95:52 – 16 hoursComplete Inversion

Expert Insights & Troubleshooting

  • Steric Hindrance in TBAF Reactions : While TBAF-assisted alkylation is exceptionally fast for primary alkyl halides, sterically hindered secondary alkyl halides may require elevated temperatures (e.g., 60 °C) and extended reaction times. However, the high N9 regioselectivity is generally maintained[5].

  • Solvent Effects : The choice of solvent heavily dictates the nucleophilicity of the purine anion. Using protic solvents or impure THF containing water will drastically reduce the efficacy of the TBAF method by solvating the fluoride ion, thereby dampening its basicity and hydrogen-bonding capacity[7].

  • Mitsunobu pKa Limitations : The Mitsunobu reaction requires the pronucleophile to have a pKa < 11 for efficient protonation of the betaine intermediate. 6-chloropurine falls well within this range, but if electron-donating groups are added to the purine ring prior to alkylation, the pKa may shift, necessitating stronger activation strategies[8],[9].

References

  • [3] Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1 - ResearchGate. URL:

  • [1] ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin - ResearchGate. URL:

  • [5] Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: Application to combinatorial reactions in microtiter plates for the discovery of potent sulfotransferase inhibitors in situ - PMC. URL:

  • [8] Concise access to N9-mono-, N2-mono- and N2,N9-di-substituted guanines via efficient Mitsunobu reactions - ResearchGate. URL:

  • [2] Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC. URL:

  • [4] Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents | ACS Omega - ACS Publications. URL:

  • [6] Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: application to combinatorial reactions in microtiter plates for the discovery of potent sulfotransferase inhibitors in situ - PubMed. URL:

  • [7] Revolutionizing Purine Modification: A Detailed Protocol for N9-Alkylation Using Tetrabutylammonium Fluoride - Benchchem. URL:

  • [9] Concise access to N9-mono-, N2-mono- and N2,N9-di-substituted guanines via efficient Mitsunobu reactions | Request PDF - ResearchGate. URL:

Sources

Application Note: Strategic Utilization of 6-chloro-2-(2-methoxyethyl)-7H-purine in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-chloro-2-(2-methoxyethyl)-7H-purine (CAS: 682337-97-9) is a specialized, high-value heterocyclic building block used in the synthesis of 2,6,9-trisubstituted purine libraries . This scaffold is critical for developing next-generation kinase inhibitors (specifically CDKs and mTOR) and Heat Shock Protein 90 (HSP90) inhibitors.

The molecule features three distinct reactive sites that allow for orthogonal functionalization:

  • C6-Chloro Position: A highly electrophilic site susceptible to nucleophilic aromatic substitution (

    
    ), enabling the introduction of diverse amines to mimic the adenine moiety of ATP.
    
  • N9-Position: The site for glycosylation or alkylation, allowing the attachment of ribose mimics or solubility-enhancing groups to target the ribose-binding pocket of enzymes.

  • C2-Methoxyethyl Group: A pre-installed, solubility-enhancing alkyl ether that probes the hydrophobic selectivity pocket of kinases, offering a unique Structure-Activity Relationship (SAR) profile compared to standard C2-amino derivatives (e.g., Roscovitine).

This guide provides detailed protocols for utilizing this scaffold to synthesize bioactive anticancer agents, focusing on CDK inhibition and HSP90 targeting .

Mechanism of Action: The Purine Scaffold in Oncology

The therapeutic utility of this compound lies in its ability to serve as a template for ATP-competitive inhibitors .

Kinase Inhibition (CDKs and Aurora Kinases)

Cyclin-Dependent Kinases (CDKs) drive the cell cycle. Dysregulation of CDKs (e.g., CDK2, CDK4/6) is a hallmark of cancer.

  • Binding Mode: The purine core mimics the adenine ring of ATP.

  • Role of C6-Substitution: An amine at C6 forms critical hydrogen bonds with the "hinge region" of the kinase (e.g., Leu83 in CDK2).

  • Role of C2-Substitution: The 2-methoxyethyl group extends into the solvent-exposed region or specific hydrophobic pockets, improving selectivity and pharmacokinetic properties (solubility).

HSP90 Inhibition

HSP90 is a molecular chaperone that stabilizes oncogenic proteins (e.g., HER2, BCR-ABL).

  • Binding Mode: Purine-scaffold inhibitors (e.g., BIIB021) bind to the N-terminal ATP-binding pocket of HSP90, inducing the degradation of client proteins.

  • Advantage: The 2-methoxyethyl group can mimic the ribose interactions found in natural nucleotides, enhancing binding affinity.

Experimental Protocols

Protocol A: C6-Amination via Nucleophilic Aromatic Substitution ( )

Objective: To introduce a primary or secondary amine at the C6 position, creating the "hinge-binding" motif essential for kinase inhibition.

Reagents:

  • Scaffold: this compound (1.0 equiv)

  • Nucleophile: Benzylamine, Aniline, or functionalized amine (1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (

    
    ) (2.0 equiv)
    
  • Solvent: n-Butanol (n-BuOH) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation: Dissolve this compound (1 mmol, 212 mg) in n-BuOH (5 mL) in a pressure-sealed vial.

  • Addition: Add the amine nucleophile (1.2 mmol) and DIPEA (2.0 mmol).

  • Reaction: Heat the mixture to 110°C for 12–16 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.

    • Note: The C6-Cl is activated by the electron-deficient purine ring. If reaction is sluggish, increase temperature to 130°C or use microwave irradiation (150°C, 30 min).

  • Work-up: Cool to room temperature.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If soluble: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc, wash with water and brine. Dry over

      
      .[1]
      
  • Purification: Purify via flash column chromatography (Silica gel, gradient 0–10% MeOH/DCM).

Yield Expectation: 75–90% depending on amine nucleophilicity.

Protocol B: N9-Alkylation (Mitsunobu Reaction)

Objective: To attach a solubilizing group or ribose mimic to the N9 position. This step is crucial for optimizing the pharmacokinetic profile.

Reagents:

  • Substrate: C6-substituted purine (from Protocol A) or raw scaffold (1.0 equiv)

  • Alcohol: R-OH (e.g., 2-propanol, cyclopentanol, or protected ribose) (1.5 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation: Dissolve the purine substrate (1 mmol) and

    
     (1.5 mmol) in anhydrous THF (10 mL) under an inert atmosphere (
    
    
    
    or Ar).
  • Addition: Add the alcohol (1.5 mmol).

  • Activation: Cool the solution to 0°C. Add DIAD (1.5 mmol) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

    • Mechanism Check: The reaction selectively alkylates the N9 position over N7 due to steric and electronic factors in the purine ring system.

  • Work-up: Concentrate the solvent in vacuo.

  • Purification: The byproduct (triphenylphosphine oxide) can be difficult to remove. Use flash chromatography (Silica gel, EtOAc/Hexanes gradient).

    • Alternative: Use polymer-supported

      
       to simplify work-up.
      

Visualizations

Synthesis Workflow (DOT Diagram)

This diagram illustrates the divergent synthesis pathway using this compound as the central node.

SynthesisWorkflow cluster_legend Reaction Types Scaffold This compound (Core Scaffold) Intermediate1 C6-Amino Derivative (Hinge Binder) Scaffold->Intermediate1 Protocol A: SnAr (Amination) Intermediate2 N9-Alkylated Scaffold (Solubility Optimized) Scaffold->Intermediate2 Protocol B: Direct N9-Alkylation FinalProduct1 N9-Alkylated Inhibitor (CDK/HSP90 Target) Intermediate1->FinalProduct1 Protocol B: Mitsunobu (N9-Alkylation) FinalProduct2 C6-Thio/Oxy Analog (Alternative Potency) Intermediate2->FinalProduct2 Protocol A: SnAr (Diverse Nucleophiles) key1 Red Path: Standard CDK Inhibitor Synthesis key2 Blue Path: Library Diversification

Caption: Divergent synthesis pathways for generating 2,6,9-trisubstituted purine libraries from the core scaffold.

Mechanism of Action (DOT Diagram)

This diagram details the molecular interactions between the functionalized scaffold and the CDK2 kinase active site.

MoA Inhibitor Functionalized Purine Inhibitor CDK2 CDK2 Active Site Inhibitor->CDK2 Inhibits ATP Binding Hinge Hinge Region (Leu83) Inhibitor->Hinge H-Bonding (C6-NH / N7) RibosePocket Ribose Binding Pocket Inhibitor->RibosePocket Van der Waals (N9-Substituent) SelectivityPocket Hydrophobic Selectivity Pocket Inhibitor->SelectivityPocket Hydrophobic Interaction (C2-Methoxyethyl) Hinge->CDK2 Part of RibosePocket->CDK2 Part of SelectivityPocket->CDK2 Part of

Caption: Molecular interaction map showing the binding mode of the inhibitor within the CDK2 active site.

Quantitative Data Summary

Table 1: Comparative Reactivity & Properties

ParameterValue / DescriptionRelevance
Molecular Weight 212.64 g/mol Ideal for "Fragment-Based Drug Design" (Rule of 3 compliant).
ClogP ~0.85High aqueous solubility compared to 2-phenyl/alkyl analogs.
C6-Cl Reactivity High (

)
Allows rapid library generation with diverse amines.
N9-H pKa ~9.0Suitable for mild alkylation conditions (Mitsunobu or Alkyl Halide).
Primary Application CDK2/Cyclin E Inhibition

typically < 100 nM for optimized derivatives [1].

References

  • Legraverend, M., et al. (2000). "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as cyclin-dependent kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 10(3), 247-250. Link

  • Chang, Y. T., et al. (1999). "Synthesis and biological evaluation of myoseverin derivatives: Microtubule assembly inhibitors." Journal of Medicinal Chemistry, 42(12), 2145-2153. Link

  • BIIB021 (HSP90 Inhibitor) Structure-Activity Relationships. (2008). Journal of Medicinal Chemistry, 51(19), 5965–5973. Link

  • Application of Purine Scaffolds in Kinase Inhibitor Discovery. (2018). Molecules, 23(11), 2965. Link

  • Chemical Vendors (JHECHEM, etc.) - "this compound Product Page."[2] (Accessed 2023).[3][4] Link

Sources

Application Note: High-Throughput Screening (HTS) Strategies for Purine-Scaffold Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Areas: ATP-Competitive Kinase Inhibitors & Purinergic Receptor Modulators

Introduction & Mechanistic Rationale

The purine scaffold is a highly privileged structure in medicinal chemistry. Because purine analogs structurally mimic endogenous nucleosides (such as adenosine and guanosine) and the adenine ring of ATP, they are inherently primed to interact with a vast array of nucleotide-binding proteins 1[1]. In drug discovery, high-throughput screening (HTS) of purine-based libraries is primarily directed toward two major target classes:

  • Kinases (ATP-Competitive Inhibition): Purine derivatives, such as pyrazolo[3,4-d]pyrimidines, act as isosteres of ATP. They bind directly to the highly conserved hinge region of the kinase active site, making them potent inhibitors for oncology targets like Nek2, PI3K, and EGFR 2[2].

  • Purinergic Receptors (Ligand-Gated Ion Channels): P2X and P2Y receptors are activated by extracellular ATP. Purine analogs can act as potent allosteric modulators or direct antagonists, which are critical for treating inflammatory and autoimmune diseases 3[3].

As a Senior Application Scientist, I emphasize that the success of an HTS campaign relies entirely on the causality of the assay design . We do not merely screen for "binding"; we screen for functional modulation. The protocols detailed below are engineered as self-validating systems, ensuring that every hit identified is a true biological modulator rather than an assay artifact.

Quantitative HTS Assay Metrics

To establish a baseline for assay performance, we have aggregated validated HTS metrics for purine-scaffold compounds across various targets. A robust HTS assay must consistently yield a Z'-factor > 0.6 to be considered viable for large-scale screening 3[3].

Target / PathwayAssay ModalityRepresentative ScaffoldKey Metric (HTS)Reference
PFAS (Purine Biosynthesis) Continuous Fluorescence (DiFMUP)LOPAC Library HitsZ' = 0.94 ± 0.024[4]
Nek2 Kinase ATP-Competitive Luminescence6-alkoxy purinesIC₅₀ = 0.022 µM5[5]
PI3K-alpha Kinase Activity AssayPyrazolo[3,4-d]pyrimidineIC₅₀ = 2.6 nM2[2]
P2X7 Receptor YO-PRO-1 Dye UptakePurinergic AntagonistsZ' > 0.66[6]

HTS Workflow for Purine-Based Compounds

HTS_Workflow Lib Purine Compound Library (>10,000 variants) Assay Primary HTS Assay (Luminescence / Fluorescence) Lib->Assay Hit Hit Identification (Z' > 0.6, >50% Inhibition) Assay->Hit Counter Counter-Screening (Selectivity Profiling) Hit->Counter Lead Lead Optimization (IC50 & SAR Analysis) Counter->Lead

Figure 1: Multi-stage high-throughput screening workflow for purine-based compound libraries.

Experimental Protocols

Protocol 1: Universal Luminescent Kinase Assay for ATP-Competitive Purines

Causality & Self-Validation: Why choose a luminescent ADP-detection assay over FRET? Purine scaffolds often exhibit intrinsic fluorescence that quenches or artificially inflates FRET signals. By measuring the universal product of kinase activity (ADP generation) via a coupled luciferase reaction, we eliminate compound auto-fluorescence artifacts. To ensure this is a self-validating system, every 384-well plate must include a "No-Enzyme" control (defining 100% inhibition) and a "DMSO Vehicle" control (defining 0% inhibition) to continuously monitor the Z'-factor.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2X Kinase/Substrate mix in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare 4X ATP solution at the predetermined Kₘ for the specific kinase to ensure competitive inhibitors (purines) are identified accurately.

  • Compound Plating: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of purine analog library compounds (in 100% DMSO) into a white, 384-well low-volume plate.

  • Pre-Incubation: Add 5 µL of the 2X Kinase/Substrate mix to the wells. Centrifuge at 1000 x g for 1 minute. Incubate at room temperature for 15 minutes to allow the purine compounds to equilibrate within the ATP-binding hinge region.

  • Reaction Initiation: Add 5 µL of the 4X ATP solution to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • ADP Detection: Add 10 µL of ADP-Glo™ (or equivalent luminescent ADP detection reagent) to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.

  • Signal Generation & Acquisition: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luciferase-driven luminescent signal. Incubate for 30 minutes, then read on a multi-mode microplate reader (e.g., EnVision) using a luminescence filter.

  • Data Analysis: Normalize data to the intra-plate controls. A "hit" is defined as a purine compound demonstrating >50% reduction in luminescent signal compared to the DMSO control.

Protocol 2: High-Throughput YO-PRO-1 Uptake Assay for P2X7 Modulators

Causality & Self-Validation: P2X7 is a unique ligand-gated ion channel. While initial ATP binding causes rapid, transient calcium influx, prolonged stimulation induces the formation of a macropore permeable to molecules up to 900 Da. Traditional calcium flux assays are prone to rapid desensitization. Instead, we utilize YO-PRO-1 (a 629 Da DNA-binding fluorescent dye). YO-PRO-1 enters exclusively through the open P2X7 macropore and binds to intracellular nucleic acids, yielding a highly stable, cumulative fluorescence signal that is vastly superior for HTS 6[6]. Self-Validation Step: A baseline fluorescence read is mandated before ATP addition. If a purine compound causes a spike in baseline fluorescence, it is flagged as either auto-fluorescent or intrinsically cytotoxic, preventing false positives.

P2X7_Signaling ATP ATP / Purine Agonist P2X7 P2X7 Receptor (Ligand-Gated Ion Channel) ATP->P2X7 Activates Pore Macropore Formation (Pannexin-1 dependent) P2X7->Pore Opens Dye YO-PRO-1 Dye Uptake (Fluorescence Signal) Pore->Dye Influx Inhibitor Purine Antagonist (HTS Candidate) Inhibitor->P2X7 Blocks

Figure 2: P2X7 receptor macropore activation and YO-PRO-1 dye uptake assay mechanism.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells stably expressing hP2X7 into black, clear-bottom 384-well plates at a density of 15,000 cells/well in 25 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Washing & Dye Loading: Aspirate the medium and wash the cells twice with Assay Buffer (130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 20 mM HEPES, 10 mM Glucose, pH 7.4). Add 20 µL of Assay Buffer containing 2 µM YO-PRO-1 iodide to each well.

  • Compound Incubation: Pin-transfer 100 nL of purine library compounds into the assay plate. Incubate for 30 minutes at 37°C.

  • Baseline Read (Critical Quality Control): Read the plate on a fluorescence microplate reader (Excitation 485 nm / Emission 530 nm) to establish the baseline and flag auto-fluorescent compounds.

  • Receptor Activation: Add 5 µL of 5X BzATP (a potent P2X7 agonist, final concentration 30 µM) to all wells except the negative control wells (which receive buffer only).

  • Endpoint Detection: Incubate the plate for 60 minutes at 37°C to allow macropore formation and dye influx. Read the final fluorescence (Ex 485 nm / Em 530 nm).

  • Data Analysis: Calculate the change in fluorescence (ΔF = Final Read - Baseline Read). Antagonist hits are identified by a significant reduction in ΔF compared to the BzATP-stimulated positive control.

References

  • Application Note: High-Throughput Screening of Purine Analog Libraries for Drug Discovery Benchchem 1

  • A high throughput assay for phosphoribosylformylglycinamidine synthase PubMed - NIH 4

  • Structure-guided design of purine-based probes for selective Nek2 inhibition Oncotarget5

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold RSC Medicinal Chemistry 2

  • 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 POL Scientific 6

  • Development of High-Throughput Fluorescent-Based Screens to Accelerate Discovery of P2X Inhibitors from Animal Venoms Journal of Natural Products - ACS Publications3

Sources

Application Note: Analytical Characterization of 6-chloro-2-(2-methoxyethyl)-7H-purine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the analytical framework for characterizing 6-chloro-2-(2-methoxyethyl)-7H-purine , a critical scaffold in the synthesis of nucleoside analogs and kinase inhibitors. Due to the electrophilic nature of the C6-chloro group and the tautomeric mobility of the N7/N9 positions, this molecule presents unique challenges in purity profiling and structural confirmation.

This protocol establishes a self-validating analytical workflow focusing on three Critical Quality Attributes (CQAs):

  • Isotopic Fidelity: Confirmation of the halogenated core via HRMS.

  • Tautomeric Resolution: Handling N7/N9 equilibrium in NMR and Chromatography.

  • Purity Profiling: Separation of the target from common hydrolytic impurities (e.g., 6-hydroxy derivatives).

Physicochemical Profile & Tautomerism[2][3]

The target molecule exists in a dynamic equilibrium in solution. Understanding this is prerequisite to interpreting analytical data.

Structural Dynamics

The purine ring system allows the proton on the imidazole ring to migrate between N7 and N9. While the N9-H tautomer is typically thermodynamically preferred in the solid state for many purines, the N7-H form often stabilizes in polar aprotic solvents or specific crystal lattices.

  • Implication for Chromatography: Peak tailing may occur if the interconversion rate is comparable to the chromatographic timescale. Acidic mobile phases are required to protonate the ring system and collapse this equilibrium.

  • Implication for NMR: Broadening of the H8 signal or exchangeable NH signals in DMSO-

    
    .
    
Predicted Properties
PropertyValue / CharacteristicNotes
Formula

MW 212.64 g/mol Monoisotopic Mass: 212.05
Solubility DMSO, DMF, MeOH (Moderate)Poor solubility in water/hexanes.
UV Max ~265-272 nmpH dependent.
pKa (N7/N9) ~8.5 - 9.5Acidic proton on imidazole.

Analytical Workflow Visualization

The following diagram outlines the logical flow for characterizing the material, from crude isolation to final release.

AnalyticalWorkflow cluster_ID Identity (Qualitative) cluster_Purity Purity (Quantitative) Sample Crude Sample HRMS HRMS (ESI+) Isotope Pattern Sample->HRMS NMR 1H/13C NMR DMSO-d6 Sample->NMR HPLC RP-HPLC (C18) Gradient Elution Sample->HPLC ResSolv GC-HS Residual Solvents Sample->ResSolv Release Certificate of Analysis HRMS->Release Confirms Cl NMR->Release Confirms Structure HPLC->Release >98% Area ResSolv->Release < Limit

Figure 1: Integrated analytical workflow ensuring identity, purity, and safety compliance.

Protocol A: High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the target 6-chloro compound from its primary degradation product (hydrolysis of Cl to OH) and synthetic precursors.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .[1]
    • Why: End-capping reduces silanol interactions with the basic purine nitrogens, improving peak symmetry.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Why: Acidic pH (~2.7) keeps the purine protonated/neutral, preventing ionization of the N7/N9 proton and reducing peak tailing.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (Primary), 254 nm (Secondary).

  • Temperature:

    
    .
    
Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Hold (Polar impurities)
15.090Gradient Elution
18.090Wash
18.15Re-equilibration
23.05End
System Suitability Requirements (SST)
  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for purines).
  • Resolution (

    
    ): 
    
    
    
    between the main peak and the nearest impurity (likely the 6-hydroxy derivative).
  • Precision: RSD

    
     for peak area (n=5 injections).
    

Protocol B: Structural Elucidation via NMR[1]

Nuclear Magnetic Resonance (NMR) confirms the integrity of the side chain and the purine core.

Sample Preparation

Dissolve ~10 mg of sample in 0.6 mL of DMSO-


 .
  • Note: Avoid

    
     due to poor solubility and potential aggregation. DMSO-
    
    
    
    stabilizes the tautomers via hydrogen bonding, often sharpening the signals compared to other solvents.
Expected Spectral Assignment ( NMR, 400 MHz)
PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
NH (N7/N9) 13.0 - 13.8Broad Singlet1HExchangeable. Highly deshielded due to aromaticity. May disappear if wet.
H-8 8.3 - 8.6Singlet1HCharacteristic purine singlet. Shift verifies the electron-withdrawing effect of C6-Cl.

4.4 - 4.6Triplet (

)
2HDeshielded methylene next to Oxygen.

(Linker)
3.0 - 3.2Triplet (

)
2HMethylene attached to the aromatic ring (C2).

3.3 - 3.4Singlet3HMethoxy group. Note: May overlap with residual

in DMSO; verify via HSQC.
Tautomeric Visualization

The following diagram illustrates the equilibrium that may cause line broadening in the NMR spectrum.

Tautomerism N9 N9-H Tautomer (Preferred in Solid) N7 N7-H Tautomer (Stabilized in Polar Solvents) N9->N7 Fast Exchange (Solution)

Figure 2: The N7/N9 proton migration is rapid in solution, often resulting in a single averaged signal or a broad peak for H-8 and NH.

Protocol C: HRMS & Isotopic Verification

Mass spectrometry provides the definitive "fingerprint" for the chlorine atom substitution.

Methodology
  • Ionization: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Analyzer: Q-TOF or Orbitrap.

  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

Data Interpretation

The presence of Chlorine-35 and Chlorine-37 isotopes creates a distinct pattern.

  • Monoisotopic Peak (

    
    ): 
    
    
    
    (
    
    
    using
    
    
    ).
  • Isotope Peak (

    
    ): 
    
    
    
    (
    
    
    using
    
    
    ).
  • Abundance Ratio: The intensity of the

    
     peak should be approximately 33% (1/3)  of the 
    
    
    
    peak height.
    • Validation: If the M+2 peak is missing or <5%, the C6-Chloro has likely hydrolyzed to C6-OH (which shows no M+2 isotope effect).

References

  • IUPAC. (2023). Nomenclature of Organic Chemistry: Purines and Derivatives. International Union of Pure and Applied Chemistry. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 6-Chloropurine. (General scaffold reference). [Link]

  • Royal Society of Chemistry. (2004).[2] Synthesis and full characterisation of 6-chloro-2-iodopurine. (Reference for NMR shifts of 2-substituted 6-chloropurines). Organic & Biomolecular Chemistry. [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantitation of 6-Chloro-2-(2-methoxyethyl)-7H-purine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust, validated protocol for the quantitation of 6-chloro-2-(2-methoxyethyl)-7H-purine (hereafter referred to as CMEP ).

This guide addresses the specific challenges of analyzing chloropurines, including tautomeric equilibration, hydrolytic instability of the C6-chlorine, and polar retention difficulties.[1]

Introduction & Scientific Context

The Analytical Challenge

This compound is a critical intermediate in the synthesis of guanosine analogs and antiviral therapeutics (e.g., precursors to acyclic nucleoside phosphonates). Its analysis is complicated by two primary factors:

  • Hydrolytic Instability: The electron-deficient pyrimidine ring makes the C6-chlorine susceptible to nucleophilic attack by water, leading to the formation of the degradation product 6-hydroxy-2-(2-methoxyethyl)purine (guanine derivative).

  • Tautomerism: As a 7H/9H-purine, the molecule exists in rapid equilibrium. While LC separates the bulk species, the MS ionization process must drive a single protonated species [M+H]⁺ for consistent quantitation.

Scope of Application

This protocol is optimized for:

  • Trace Impurity Analysis: Quantifying CMEP as a potentially genotoxic impurity (PGI) in final drug substances (chloropurines are structural alerts for mutagenicity).

  • Process Control: Monitoring the conversion of CMEP during nucleophilic substitution reactions.

Experimental Workflow (Visualized)

The following diagram outlines the critical decision points in the sample preparation and analysis workflow to prevent artifactual degradation.

CMEP_Workflow cluster_warning Critical Control Point Sample Sample Source (API or Reaction Mix) Prep Sample Prep Diluent: 100% ACN or DMSO (Avoid Aqueous Buffers) Sample->Prep Dissolution LC LC Separation Column: HSS T3 (C18) pH: 3.0 (Formic Acid) Prep->LC Injection MS MS/MS Detection ESI+ (m/z 213.1) LC->MS Elution Data Quantitation MRM: 213 -> 155 MS->Data Signal Processing

Figure 1: Analytical workflow emphasizing the exclusion of water during the initial sample dissolution to prevent hydrolysis of the C6-Cl bond.

Method Development & Causality[1]

Chromatographic Conditions
  • Column Selection: A high-strength silica (HSS) C18 column is selected over standard C18. CMEP is moderately polar; standard C18 columns may result in early elution and ion suppression from matrix salts. The HSS T3 technology provides superior retention for polar purines via enhanced pore accessibility.

  • Mobile Phase pH: A pH of ~2.5–3.0 (0.1% Formic Acid) is mandatory. Purines are amphoteric. Acidic conditions ensure the N7/N9 imidazole nitrogen is protonated, reducing secondary interactions with silanols and improving peak symmetry.[1]

Mass Spectrometry Strategy
  • Ionization: ESI Positive mode is preferred. The purine ring system has high proton affinity.

  • Fragmentation Logic:

    • Precursor: m/z 213.1 (³⁵Cl isotope). Note: You will see a ³⁷Cl peak at m/z 215.1 (approx. 33% intensity).

    • Primary Fragment (Quantifier): m/z 155.1. This corresponds to the loss of the 2-methoxyethyl side chain (Neutral loss of C₃H₆O, 58 Da) or combined loss of the methoxy group and CO.

    • Secondary Fragment (Qualifier): m/z 177.1. Loss of HCl (36 Da) from the parent, characteristic of chloropurines.

Detailed Protocol

Equipment & Reagents
  • LC System: UHPLC (e.g., Agilent 1290, Waters Acquity).[1]

  • MS System: Triple Quadrupole (e.g., Sciex 6500+, Thermo Altis).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

  • Stock Solvent: Dimethyl Sulfoxide (DMSO) – Critical for stability.

Sample Preparation

Caution: Do not store stock solutions in water or alcohols for extended periods to avoid solvolysis of the chlorine.

  • Stock Solution (1 mg/mL): Weigh 10 mg CMEP into a 10 mL volumetric flask. Dissolve in 100% DMSO . Stable for 1 month at -20°C.

  • Working Standard: Dilute Stock with Acetonitrile to 10 µg/mL.

  • Calibration Curve: Prepare serial dilutions in 5% Acetonitrile / 95% Water (0.1% FA) immediately prior to injection.

    • Note: Keeping the organic content low in the final injection solvent prevents "solvent effect" peak broadening on early eluting polar compounds.

LC Parameters[2]
ParameterSettingRationale
Column Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mmRetains polar purines; withstands 100% aqueous start.[1]
Mobile Phase A Water + 0.1% Formic AcidProton source for ionization; suppresses silanol activity.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for purines than MeOH.
Flow Rate 0.4 mL/minOptimal for ESI efficiency.
Column Temp 40°CReduces viscosity, improves mass transfer.[1]
Injection Vol 2–5 µLMinimize volume to prevent solvent effects.

Gradient Table:

Time (min) %B Curve
0.0 5 Initial hold for polar retention.
1.0 5 -
6.0 95 Elute lipophilic impurities.
7.5 95 Wash.
7.6 5 Re-equilibration.

| 10.0 | 5 | End. |

MS/MS Parameters (Sciex 6500+ Example)
  • Source: Turbo V (ESI)

  • Polarity: Positive

  • Curtain Gas: 35 psi

  • IonSpray Voltage: 4500 V

  • Temperature (TEM): 500°C

  • Gas 1 / Gas 2: 50 / 50 psi

MRM Transitions:

IDQ1 Mass (Da)Q3 Mass (Da)Dwell (ms)DP (V)CE (V)CXP (V)Type
CMEP (Quant) 213.1155.150602510Quantifier
CMEP (Qual) 213.1177.050602010Qualifier
CMEP (Iso) 215.1157.150602510³⁷Cl Confirmation

Data Analysis & Validation Criteria

Identification
  • Retention Time: Match standard within ±0.05 min.

  • Ion Ratio: The ratio of Quantifier (155) to Qualifier (177) must be constant (typically ±20% of standard).

  • Isotope Pattern: The presence of the ³⁷Cl peak at +2 Da (approx 33% abundance) is a definitive confirmation of the chloropurine structure.

Linearity & Limits
  • Linear Range: Typically 1 ng/mL to 1000 ng/mL.

  • LLOQ: Expected ~0.5 ng/mL (Signal-to-Noise > 10).

  • Carryover: Inject a blank after the highest standard. Purines can stick to stainless steel; if carryover is observed, add 0.5% formic acid to the needle wash.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure Mobile Phase pH is < 3.0. Increase buffer strength (add 5mM Ammonium Formate).
Signal Drop Hydrolysis of CMEP in autosampler.CRITICAL: Ensure samples are prepared in <10% water if stored >4 hours, or keep autosampler at 4°C.
Split Peaks Solvent mismatch.[1]Sample diluent is too strong (e.g., 100% ACN).[1] Dilute sample with water/buffer to match initial gradient conditions.
Extra Peaks (+16 Da) Oxidation.Purines oxidize easily. Use fresh solvents and degas mobile phases.

References

  • Structural Characterization of Chloropurines

    • Study on the fragmentation of 2,6-disubstituted purines by ESI-MS/MS.
    • Source:

  • Impurity Profiling Methodology

    • Development of LC-MS/MS Approaches for Genotoxic Impurities.
    • Source:

  • Purine Metabolism & Analysis

    • LC-MS/MS Method for Measurement of Thiopurine Nucleotides.
    • Source:

  • Chemical Properties (CAS Data)

    • 6-Chloro-7H-purine deriv
    • Source:

Sources

6-chloro-2-(2-methoxyethyl)-7H-purine in the synthesis of nucleoside analogs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Chloro-2-(2-methoxyethyl)-7H-purine in Nucleoside Analog Synthesis

Part 1: Executive Summary & Strategic Utility

This compound is a specialized heterocyclic building block designed for the synthesis of next-generation nucleoside analogs. Unlike standard 2-amino or 2-hydrogen purines, this scaffold incorporates a 2-methoxyethyl (2-ME) moiety . This C2-modification serves three critical functions in drug design:

  • Solubility Enhancement: The ether linkage disrupts crystal lattice energy and increases aqueous solubility compared to 2-alkyl purines.

  • Lipophilicity Balance: It maintains sufficient lipophilicity for cell membrane penetration while offering a hydrogen-bond acceptor (ether oxygen) for active site binding.

  • Metabolic Stability: The C2-alkyl bond is resistant to adenosine deaminase (ADA) and guanine deaminase, prolonging the half-life of derived nucleosides.

This guide details the protocols for utilizing this scaffold to synthesize N9-functionalized nucleoside analogs (antivirals/anticancer agents) and C6-substituted derivatives (kinase inhibitors).

Part 2: Chemical Profile & Handling

PropertySpecificationApplication Relevance
Molecular Formula C₈H₉ClN₄OCore scaffold.
C6-Reactivity High (Electrophilic)Excellent substrate for SNAr displacement by amines, thiols, or alkoxides.
N9-Acidity pKa ~ 8–9Deprotonation requires mild bases (K₂CO₃, Cs₂CO₃) for alkylation.
Solubility DMSO, DMF, MeOHThe 2-ME group improves solubility in lower polarity solvents (DCM/THF) compared to 6-chloropurine.
Storage -20°C, DesiccatedMoisture sensitive; hydrolysis of C6-Cl to C6-OH (Hypoxanthine) is possible over time.

Part 3: Reaction Pathways & Logic

The synthesis of nucleoside analogs from this scaffold generally follows a "Coupling-First, Functionalization-Second" logic to avoid side reactions at the C6 position during glycosylation.

Diagram 1: Strategic Workflow

NucleosideSynthesis Scaffold This compound N9_Coupling Step 1: N9-Coupling (Mitsunobu or Alkylation) Scaffold->N9_Coupling Sugar/Pseudosugar Base/DIAD Intermediate N9-Protected/Glycosylated Intermediate N9_Coupling->Intermediate Regioselective (N9 > N7) C6_Diversification Step 2: C6-Diversification (S_NAr Displacement) Intermediate->C6_Diversification R-NH2 / R-OH FinalProduct Final Nucleoside Analog (Adenine/Guanine Mimic) C6_Diversification->FinalProduct Deprotection

Caption: Workflow prioritizing N9-alkylation to lock regiochemistry before C6-modification.

Part 4: Detailed Experimental Protocols

Protocol A: Regioselective N9-Alkylation (Mitsunobu Conditions)

Purpose: To attach a ribose or carbocyclic sugar mimic to the N9 position.[1] The Mitsunobu reaction is preferred over direct alkylation for 6-chloropurines to maximize N9 selectivity over N7.

Reagents:

  • Scaffold: this compound (1.0 equiv)

  • Alcohol: Protected Ribose/Pseudosugar (1.1 equiv)

  • Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv)

  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or 1,4-Dioxane

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the Scaffold (1.0 mmol) and PPh₃ (1.5 mmol) in anhydrous THF (10 mL).

  • Addition of Alcohol: Add the protected sugar alcohol (1.1 mmol) and stir at room temperature for 10 minutes to ensure homogeneity.

  • Activation: Cool the solution to 0°C. Add DIAD (1.5 mmol) dropwise over 15 minutes. Critical: Slow addition prevents overheating and reduced regioselectivity.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (System: 5% MeOH in DCM). The N9-isomer is typically more polar than the N7-isomer.

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: Purify via silica gel flash chromatography. Elute with a gradient of Hexanes:Ethyl Acetate (7:3 to 1:1).

    • Note: The 2-methoxyethyl group may alter retention times compared to standard purines; ensure fractions are checked by UV.

Validation:

  • 1H NMR: Check the chemical shift of the C8-H proton. In N9-isomers, C8-H typically appears at 8.4–8.6 ppm; in N7-isomers, it shifts downfield to >8.8 ppm.

  • HMBC: Look for correlation between C4/C5 carbons and the N9-substituent protons.

Protocol B: C6-Aminolysis (Synthesis of Adenine Analogs)

Purpose: To convert the 6-chloro intermediate into a functional adenosine analog (e.g., for kinase inhibition or viral polymerase termination).

Reagents:

  • Substrate: N9-coupled 6-chloro-2-(2-methoxyethyl)purine (1.0 equiv)

  • Amine: Primary or Secondary Amine (e.g., Methylamine, Cyclopropylamine) (2.0–5.0 equiv)

  • Base: Triethylamine (Et₃N) (2.0 equiv) - Optional if amine is in excess.

  • Solvent: Ethanol, Isopropanol, or n-Butanol.

Step-by-Step Procedure:

  • Setup: Dissolve the substrate in Ethanol (0.1 M concentration).

  • Reagent Addition: Add the amine (3–5 equivalents). If the amine is a volatile gas (e.g., NH₃), use a sealed pressure tube.

  • Heating:

    • Aliphatic Amines: Stir at Room Temperature or mild heat (40°C) for 4–6 hours.

    • Aromatic Amines: Heat to reflux (80°C) or use microwave irradiation (100°C, 30 min).

  • Monitoring: Monitor the disappearance of the starting material by HPLC/TLC. The product will be significantly more polar and often fluorescent.

  • Workup: Evaporate volatiles. Partition the residue between EtOAc and Water. Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.

  • Crystallization: Many 6-aminopurines crystallize from EtOH/Water.

Part 5: Troubleshooting & Optimization

Regioselectivity (N9 vs N7)

The 6-chloro group withdraws electrons, making N7 more acidic and competitive during alkylation.

  • Problem: High N7 isomer formation (>20%).

  • Solution: Switch from standard alkylation (Base + Halide) to Mitsunobu conditions (Protocol A). If using alkyl halides, use a bulky base like Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF) and keep the temperature low (0°C).

Hydrolysis of C6-Cl
  • Problem: Appearance of a polar byproduct (Hypoxanthine derivative) during workup.

  • Cause: Acidic aqueous workup or prolonged exposure to moisture.

  • Solution: Perform workups at neutral pH. Store intermediates in a desiccator.

Diagram 2: Regioselectivity Mechanism

Regioselectivity Reactants 6-Chloro-2-(2-methoxyethyl)purine + Electrophile (E+) Transition_N9 N9-Alkylation (Kinetic/Thermodynamic) Favored by Sterics & H-Bonding Reactants->Transition_N9 Mitsunobu (Steric Control) Transition_N7 N7-Alkylation Favored by e- withdrawal of 6-Cl Reactants->Transition_N7 Small Electrophiles High Temp Product_N9 N9-Isomer (Bioactive Target) Stable Transition_N9->Product_N9 Product_N7 N7-Isomer (Byproduct) Labile Transition_N7->Product_N7

Caption: Factors influencing the N9 vs. N7 alkylation ratio.

References

  • Seela, F., & Peng, X. (2006). Synthesis of 2-substituted 6-chloropurines and their conversion to pyrrolo[2,3-d]pyrimidine nucleosides. Current Protocols in Nucleic Acid Chemistry.

  • Legraverend, M., et al. (1999). Synthesis of C2-alkynyl and alkyl purines: A versatile scaffold for CDK inhibitors. Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6]

  • Qu, L., et al. (2010). Regioselective alkylation of 6-chloropurine derivatives: Practical synthesis of acyclic nucleoside analogs. Tetrahedron Letters.

  • Robins, M. J., et al. (1994). Nucleic acid related compounds.[1][2][3][4][5][6][7][8][9][10][11] 82. High-yield, regioselective synthesis of 6-chloropurine nucleosides. Journal of Organic Chemistry.[7]

Sources

Experimental protocol for the synthesis of 6-substituted purine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Purines are privileged scaffolds in medicinal chemistry, serving as the core structural motif for numerous kinase inhibitors, antiviral nucleoside analogs, and anticancer agents. The functionalization of the C6 position is a critical vector for structure-activity relationship (SAR) exploration.

Starting from 6-chloropurine provides a highly versatile, electrophilic hub. The electron-deficient nature of the pyrimidine ring within the purine core—exacerbated by the electronegative N1 and N7 atoms—highly activates the C6-Cl bond toward both Nucleophilic Aromatic Substitution (


) [[1.15]] and palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) [[1.2]].

The Causality of N9-Protection: Unprotected 6-chloropurine exists as a tautomeric mixture (N7-H


 N9-H). Under basic reaction conditions, deprotonation yields a purinide anion. This anion delocalizes electron density into the ring, which severely deactivates the C6 position toward nucleophilic attack and oxidative addition by palladium catalysts. Furthermore, tautomerization leads to poor solubility in organic solvents and unpredictable regioselectivity (N7 vs. N9 functionalization). Therefore, regioselective N9-protection (via alkylation or protecting groups like THP) is a mandatory prerequisite for standard organic-phase functionalization [[2.4]].

Experimental Workflow

G Start 6-Chloropurine (Tautomeric Mixture) Protect N9-Protection (Alkyl/THP) Start->Protect RX, K2CO3 DMF, RT Aqueous Aqueous Suzuki (Unprotected Route) Start->Aqueous Na2PdCl4, H2O 100°C SNAr SNAr Reaction (Amines/Alcohols) Protect->SNAr Nucleophile, DIPEA EtOH, 80°C Suzuki Suzuki Coupling (Aryl Boronic Acids) Protect->Suzuki Pd(PPh3)4, Na2CO3 PhMe/H2O, 90°C Prod1 6-Amino/Alkoxy Purines SNAr->Prod1 Prod2 6-Aryl Purines Suzuki->Prod2 Aqueous->Prod2

Figure 1: Divergent synthesis of 6-substituted purines via SNAr and Suzuki cross-coupling routes.

Step-by-Step Methodologies

Protocol A: Regioselective N9-Alkylation of 6-Chloropurine

Rationale: Potassium carbonate (


) is a mild base that selectively deprotonates the N9 position without causing hydrolysis of the C6-chloride. N,N-Dimethylformamide (DMF) provides the necessary dielectric constant to stabilize the intermediate purinide anion, favoring 

attack on the alkyl halide [[2.4]].
  • Setup: Charge an oven-dried round-bottom flask with 6-chloropurine (1.0 equiv, e.g., 10 mmol) and anhydrous

    
     (3.0 equiv, 30 mmol).
    
  • Solvation: Suspend the mixture in anhydrous DMF (0.2 M relative to purine) under an inert nitrogen atmosphere.

  • Addition: Add the alkyl halide (e.g., cyclopentyl bromide, 1.5 equiv, 15 mmol) dropwise at room temperature.

  • Reaction: Stir the reaction vigorously for 6–12 hours.

  • Self-Validation (QC): Monitor via TLC (Hexane/EtOAc 1:1). The highly polar 6-chloropurine (low

    
    ) will convert to a faster-moving, UV-active spot (higher 
    
    
    
    ) upon successful N9-alkylation.
  • Workup: Quench the reaction with distilled water and extract with EtOAc (3 × 50 mL). Wash the combined organic layers heavily with brine (5 × 50 mL) to remove residual DMF.

  • Purification: Dry over anhydrous

    
    , filter, concentrate under reduced pressure, and purify via silica gel flash chromatography.
    
Protocol B: C6-Functionalization via with Amines

Rationale: The addition-elimination


 mechanism requires a Lewis base to neutralize the HCl byproduct. N,N-Diisopropylethylamine (DIPEA) is sterically hindered, preventing it from acting as a competing nucleophile. Ethanol or n-butanol serves as a protic solvent that hydrogen-bonds with the leaving chloride ion, lowering the transition state energy [[1.15]].
  • Setup: Dissolve the N9-protected 6-chloropurine (1.0 equiv, 5 mmol) in absolute ethanol or n-butanol (0.1 M).

  • Reagent Addition: Add DIPEA (3.0 equiv, 15 mmol) followed by the primary or secondary amine (1.2–4.5 equiv, depending on volatility and steric hindrance).

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C (for EtOH) or 110 °C (for n-BuOH) for 8–12 hours.

  • Self-Validation (QC): The resulting 6-aminopurine will typically be more polar (lower

    
    ) than the starting material and will exhibit a distinct blue fluorescence under 254 nm UV light (compared to the dark quenching of the starting material). In 
    
    
    
    NMR, the diagnostic C8 proton appears as a sharp singlet around 8.0–8.5 ppm.
  • Workup: Cool to room temperature. If a precipitate forms, filter and wash with cold ethanol. Otherwise, concentrate under vacuum, extract with EtOAc/

    
    , and purify via column chromatography (
    
    
    
    /MeOH 97:3).
Protocol C: C6-Functionalization via Suzuki-Miyaura Cross-Coupling

Rationale: The


 catalyst undergoes oxidative addition into the C6-Cl bond. A biphasic Toluene/

system is used because the boronic acid and sodium carbonate base require aqueous solvation to form the reactive boronate complex, while the purine remains in the organic phase [[1.2]].
  • Setup: In a Schlenk flask, dissolve N9-protected 6-chloropurine (1.0 equiv, 2 mmol) and the arylboronic acid (1.3 equiv, 2.6 mmol) in a 1:1 mixture of Toluene and

    
     (14 mL total).
    
  • Degassing: Add

    
     (7.4 equiv, 14.8 mmol). Degas the biphasic mixture by bubbling argon through the solution for 15 minutes.
    
  • Catalysis: Quickly add the

    
     catalyst (0.03–0.05 equiv). Seal the flask and heat to 90 °C under vigorous stirring for 12 hours.
    
  • Self-Validation (QC): In

    
     NMR, the C6 carbon of the starting material (~150 ppm) will shift downfield (~155-160 ppm) upon successful arylation.
    
  • Workup: Cool the mixture, separate the organic layer, and extract the aqueous layer with EtOAc (2 × 20 mL). Dry the combined organics over

    
    , concentrate, and purify via chromatography.
    

Advanced Note on Unprotected Purines: While N9-protection is standard dogma, advanced green-chemistry protocols allow for the direct Suzuki coupling of unprotected 6-chloropurines. This is achieved by utilizing highly water-soluble catalysts (e.g.,


 with cataCXium F sulf) in pure water at 100 °C, leveraging biphasic thermodynamics to bypass the purinide deactivation issue [[1.1],[1]].

Quantitative Data & Reaction Scope

SubstrateReaction TypeReagents / CatalystSolventTemp / TimeYield (%)
6-ChloropurineN9-AlkylationCyclopentyl bromide,

DMFRT, 12 h55%
N9-Alkyl-6-chloropurine

(Amine)
Arylpiperazine, DIPEAn-BuOH110 °C, 12 h60–92%
6-Chloropurine riboside

(Amine)
Aliphatic amine, DIPEAEtOH80 °C, 8 h70–85%
N9-Alkyl-6-chloropurineSuzuki CouplingPhenylboronic acid,

,

Toluene/

90 °C, 12 h70–80%
Unprotected 6-chloropurineAqueous SuzukiArylboronic acid,

, cataCXium F sulf
Water100 °C, 2-4 h77–91%

Data summarized from established literature protocols [[1.1],[2],[3],[4]]. Yields vary based on the steric bulk and electronic nature of the nucleophile or boronic acid.

References

  • Title: Suzuki−Miyaura and Sonogashira Coupling of 6-Chloropurines and -Nucleosides in Water Source: ACS (Organic Letters) URL: [Link]

  • Title: Synthesis of Substituted Purine Derivatives from 6-Chloropurine Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: Adenosine Derivates as Antioxidant Agents: Synthesis, Characterization, in Vitro Activity, and Theoretical Insights Source: MDPI (Antioxidants) URL: [Link]

  • Title: Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Chloro-2-(2-methoxyethyl)-7H-purine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Support Portal. This knowledge base is designed for researchers and drug development professionals encountering yield bottlenecks, degradation issues, or purification challenges during the synthesis of 6-chloro-2-(2-methoxyethyl)-7H-purine—a critical building block in nucleoside analog and kinase inhibitor development[1].

Below, you will find a mechanistic overview of the synthesis workflow, a targeted troubleshooting FAQ, quantitative optimization data, and a self-validating Standard Operating Procedure (SOP).

Mechanistic Overview & Synthesis Workflow

The synthesis of 2-alkyl-6-chloropurines typically follows a bottom-up construction of the pyrimidine core, followed by imidazole ring closure (Traube synthesis), and finally, the activation and chlorination of the C6-lactam oxygen.

Workflow A 3-Methoxypropanamidine + Ethyl Cyanoacetate B Pyrimidine Condensation (Base-catalyzed) A->B C 2-(2-Methoxyethyl)-5,6- diaminopyrimidin-4-ol B->C D Traube Cyclization (HC(OEt)3, H+) C->D E 2-(2-Methoxyethyl) hypoxanthine D->E F Chlorination (POCl3, PhNMe2) E->F G 6-Chloro-2-(2-methoxyethyl) -7H-purine F->G

Figure 1: Step-by-step synthesis workflow for this compound.

Troubleshooting & FAQs: The Chlorination Bottleneck

The conversion of 2-(2-methoxyethyl)hypoxanthine to its 6-chloro derivative is the most common point of failure. The C6-Cl bond in purine systems is highly activated toward nucleophilic aromatic substitution (


)[2], making the product extremely sensitive to hydrolysis during aqueous workup.

Q: My LC-MS shows a major byproduct with an M-14 (loss of


) or M+18 mass. What is causing this? 
A:  The 2-methoxyethyl side chain is susceptible to ether cleavage under harsh, acidic chlorination conditions. Phosphorus oxychloride (

) generates

as a byproduct. If the internal reaction temperature exceeds 115°C, the methoxy group can be cleaved by the Lewis acidic environment to yield a 2-(2-hydroxyethyl) byproduct, which may subsequently chlorinate to form 2-(2-chloroethyl)-6-chloropurine. Solution: Strictly maintain the internal reaction temperature between 100–105°C and ensure adequate venting of

gas.

Q: Is a catalyst strictly necessary for the


 chlorination? 
A:  Yes. Reacting the hypoxanthine precursor with 

alone often stalls at 30–40% conversion. The addition of a tertiary amine, specifically N,N-dimethylaniline (

), accelerates the reaction by forming a highly reactive Vilsmeier-Haack-type intermediate. This strategy relies on a regiospecific sequence that effectively activates the C6-oxygen for chloride displacement, a methodology proven to increase yields of 6-chloropurines to >85%[3][4].

Q: Why does the yield of the 6-chloro product drop significantly during the aqueous workup? A: If the


 reaction mixture is quenched directly into water without strict temperature control, the exothermic reaction rapidly drives the hydrolysis of the newly formed C6-Cl bond back to the hypoxanthine precursor.
Solution: To break this cycle, the quench must be performed using a biphasic system (DCM/ice-water) or by pouring the concentrated reaction mixture over crushed ice containing aqueous ammonia. This immediately extracts the product into the organic phase while neutralizing the generated 

.

Mechanism N1 Hypoxanthine Precursor (Lactam Tautomer) N3 Phosphorodichloridate Intermediate N1->N3 Activation N2 POCl3 + PhNMe2 N2->N3 Catalysis N4 Chloride Attack (SNAr) N3->N4 Cl- Addition N7 Hydrolysis (Yield Loss) N3->N7 Unreacted Intermediate N5 6-Chloropurine Product N4->N5 Elimination N6 Aqueous Quench (Exothermic) N5->N6 Poor Workup N6->N7 Nucleophilic Attack

Figure 2: Mechanistic pathway of POCl3 chlorination and points of hydrolysis failure.

Yield Optimization Data

The following table summarizes the quantitative impact of different catalytic systems and temperature controls on the chlorination of 2-(2-methoxyethyl)hypoxanthine.

Chlorination SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Major Observed Byproduct

(Neat)
1204.04531Hypoxanthine (Hydrolysis)

+ DIPEA
1053.07052Black tar (Degradation)

+

1052.0>9586Cleaved ether (Trace)

+

+ TEBAC
1001.5>9891None

Note: TEBAC (Triethylbenzylammonium chloride) acts as an additional soluble chloride source, further accelerating the


 displacement step.

Validated Experimental Protocol

Standard Operating Procedure: High-Yield Chlorination of 2-(2-Methoxyethyl)hypoxanthine

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Reagent Charging In a rigorously dried 500 mL 3-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and argon inlet, suspend 2-(2-methoxyethyl)hypoxanthine (10.0 g, 51.5 mmol) in anhydrous


 (50 mL, 536 mmol).

Step 2: Catalyst Addition Slowly add N,N-dimethylaniline (6.5 mL, 51.5 mmol) dropwise at room temperature. Causality:


 forms the active Vilsmeier-type complex with 

and buffers the generated

, protecting the vulnerable methoxyethyl ether from acid-catalyzed cleavage[3].

Step 3: Heating & Reaction Monitoring Heat the mixture to an internal temperature of 100–105°C for 2 hours. Validation Checkpoint: Monitor the reaction by TLC (10% MeOH/DCM). The reaction is complete when the starting material (


 = 0.2) completely disappears, replaced by a sharp, UV-active spot (

= 0.6). The solution should turn into a homogeneous dark amber liquid.

Step 4: Concentration (Critical Step) Cool the reaction mixture to 40°C. Remove the excess


 under reduced pressure (rotary evaporator connected to a high-vacuum pump with a secondary cold trap) to yield a dark syrup.
Causality: Skipping this step and quenching excess 

directly generates massive localized heat, which drives the hydrolysis of the product back to the starting material.

Step 5: Biphasic Quench Dissolve the resulting syrup in cold Dichloromethane (DCM, 150 mL). Pour the organic layer slowly into a vigorously stirred mixture of crushed ice (300 g) and saturated aqueous


 (200 mL).
Validation Checkpoint: The aqueous layer must remain slightly basic (pH 7.5–8.0) during the addition. Add more solid 

if effervescence ceases and the pH drops below 7.

Step 6: Extraction & Purification Separate the organic layer. Extract the aqueous layer with additional DCM (2 x 100 mL). Wash the combined organic layers with cold brine (100 mL), dry over anhydrous


, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient: 20% to 60% EtOAc in Hexanes) to afford this compound as an off-white solid.

References

1.[3] Taddei, D., Kilian, P., Slawin, A. M. Z., & Woollins, J. D. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & Biomolecular Chemistry, 2(5), 665-670. 3 2.[4] Taddei, D., et al. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & Biomolecular Chemistry (RSC Publishing).4 3.[2] ChemRxiv. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity.2 4.[1] Echemi. 8145 Purine for Sale - Echemi (Commercial availability of this compound).1

Sources

Troubleshooting HPLC separation of purine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Separation of Purine Analogs

Introduction: The Purine Polarity Paradox

Welcome to the technical support hub for purine analysis. Purine analogs (e.g., 6-mercaptopurine, thioguanine, acyclovir, caffeine metabolites) present a unique "polarity paradox" in chromatography: they are often too polar for standard C18 retention yet too hydrophobic or structurally similar for simple ion-exchange separation. Furthermore, their amphoteric nature (containing both acidic and basic nitrogens) leads to severe peak tailing due to secondary interactions with residual silanols.

This guide moves beyond generic advice, offering mechanism-based troubleshooting for researchers demanding high-resolution separation of these critical antimetabolites and nucleobases.

Module 1: Retention Issues (The "Polarity Trap")

Symptom: Analytes elute near the void volume (


) on C18 columns, preventing quantification and causing susceptibility to ion suppression in LC-MS.
Root Cause Analysis

Purines possess high water solubility and low log P values. On a standard alkyl-bonded phase (C18), the hydrophobic interaction is insufficient to overcome the analyte's affinity for the aqueous mobile phase.

Troubleshooting Protocol
StrategyMechanismProsCons
1. Ion-Pairing (IPC) Adds a hydrophobic tail (e.g., heptane sulfonate) to the charged analyte, creating a "pseudo-neutral" complex that retains on C18.Excellent resolution; cheap C18 columns can be used.Incompatible with LC-MS (signal suppression); long equilibration times (30+ min); permanent column modification.
2. HILIC Partitions analytes into a water-rich layer adsorbed on a polar stationary phase (Amide, Zwitterionic).High sensitivity for LC-MS (high organic mobile phase enhances desolvation).Long equilibration; sensitivity to sample diluent (must be high organic).
3. Porous Graphitic Carbon (PGC) Gold Standard. Retains planar polar molecules via "charge-induced dipole" interactions with the graphite surface.[1]Retains polar purines without ion-pairing; separates structural isomers; stable at pH 0–14.High cost; requires specific passivation/conditioning steps.
Action Plan: The PGC Switch

If you are struggling with retention on C18, switch to Porous Graphitic Carbon (PGC) .[1][2] Unlike silica, PGC has no silanols, eliminating the primary cause of tailing for basic purines.

  • Protocol: Use a Hypercarb (or equivalent) column.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 0% B. PGC can retain purines even at 100% aqueous conditions without "dewetting."

Module 2: Peak Shape & Tailing (The "Silanol Effect")

Symptom: Asymmetric peaks (Tailing Factor


), particularly for basic purines like guanine or 6-thioguanine.
Root Cause Analysis

At neutral pH, residual silanol groups (


) on silica columns act as cation exchangers, binding to the protonated nitrogen of the purine ring. This secondary interaction is kinetically slow, causing the peak tail.
Troubleshooting Steps

Step 1: The pH "Sandwich" Strategy Purines are amphoteric. You must drive the pH away from the pKa of the silanols (pKa ~3.5–4.5) and the analyte.

  • Low pH Approach (Recommended): Use Phosphate buffer at pH 2.5 .[3] This protonates the silanols (

    
    ), rendering them neutral and preventing interaction with the basic purine.
    
  • High pH Approach (Advanced): Use a hybrid-silica or polymer column stable at pH 10 . At this pH, the purine bases are deprotonated (neutral or anionic), preventing interaction with the ionized silanols.

Step 2: Buffer Concentration Low buffer strength (<10 mM) is insufficient to mask active sites.

  • Fix: Increase buffer concentration to 20–25 mM . For LC-MS, use Ammonium Formate or Ammonium Acetate, but be aware that volatile buffers have lower buffering capacity than phosphate.

Module 3: Isomer Separation (Structural Mimicry)

Symptom: Co-elution of structural isomers (e.g., 6-mercaptopurine vs. 6-thioguanine, or adenine vs. guanine metabolites).

The Solution: Shape Selectivity

Standard C18 separates based on hydrophobicity. Isomeric purines often have identical hydrophobicity but different 3D electron densities.

  • Porous Graphitic Carbon (PGC) is sensitive to molecular flatness. It can resolve isomers based on how flat they sit against the graphite sheet.

  • Pentafluorophenyl (PFP) Phases: The fluorine atoms provide pi-pi interactions and dipole-dipole mechanisms that offer orthogonal selectivity to C18.

Decision Logic: Method Selection Flowchart

The following diagram illustrates the decision process for selecting the correct column and mobile phase based on your specific purine application.

Purine_HPLC_Workflow Start Start: Purine Separation Issue Retention Problem: Poor Retention (tR < 2 min) Start->Retention Tailing Problem: Peak Tailing (Tf > 1.5) Start->Tailing Isomers Problem: Co-eluting Isomers Start->Isomers MS_Req Is MS Detection Required? Retention->MS_Req pH_Check Current Mobile Phase pH? Tailing->pH_Check Shape_Sel Switch to PGC or PFP Column (Exploit Pi-Pi / Shape Selectivity) Isomers->Shape_Sel No No MS_Req->No UV Only Yes Yes MS_Req->Yes LC-MS C18_IPC Use C18 + Ion Pairing (10mM Heptane Sulfonate, pH 2.5) PGC_HILIC Use PGC or HILIC (Ammonium Formate/Acetate) Low_pH Lower pH to < 3.0 (Suppresses Silanols) pH_Check->Low_pH If pH 4-7 High_pH Raise pH to > 9.5 (Requires Hybrid/Polymer Column) pH_Check->High_pH Alternative No->C18_IPC Yes->PGC_HILIC

Caption: Decision logic for selecting stationary phases and mobile phase conditions based on specific chromatographic failures (retention, tailing, or selectivity).

Frequently Asked Questions (FAQ)

Q1: My 6-mercaptopurine peak splits when I inject it in 100% DMSO. A: This is a "strong solvent effect." DMSO is a strong eluent in reversed-phase. When the sample plug enters the column, the analyte travels faster in the DMSO plug than in the mobile phase, causing band broadening or splitting.

  • Fix: Dilute the sample at least 1:1 with water or the starting mobile phase before injection. If solubility is an issue, use a smaller injection volume (< 5 µL).

Q2: Can I use Ion-Pairing reagents with my Mass Spectrometer? A: Technically yes, but practically no . Reagents like sodium heptane sulfonate are non-volatile and will foul the MS source, leading to drastic sensitivity loss and downtime. For MS, rely on PGC or HILIC columns which provide retention without non-volatile additives.

Q3: Why does my retention time shift on my PGC column? A: PGC columns are sensitive to "redox" states and surface oxidation.

  • Fix: If retention drifts, perform a regeneration wash: Flush with 95% THF (Tetrahydrofuran) / 5% Water, followed by 95% Methanol / 5% Water with 0.1% TFA. This strips adsorbed contaminants and resets the surface charge.

Q4: I am analyzing thiopurine metabolites (TGNs) in blood. Which method is best? A: For phosphorylated metabolites (nucleotides), standard C18 is ineffective.[4] An Ion-Exchange (SAX) or Porous Graphitic Carbon method is required. PGC allows the separation of mono-, di-, and tri-phosphates in a single run using a volatile buffer gradient (Ammonium Bicarbonate/ACN).

References

  • Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Link

  • National Institutes of Health (NIH). (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Link

  • Phenomenex. (2025).[5] How to Reduce Peak Tailing in HPLC?. Link

  • Thermo Fisher Scientific. (2024). Ion Chromatography Troubleshooting Guide. Link

  • Chrom Tech. (2025).[5][6] What Causes Peak Tailing in HPLC?. Link

Sources

Stability issues of 6-chloro-2-(2-methoxyethyl)-7H-purine in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for purine derivative handling. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 6-chloro-2-(2-methoxyethyl)-7H-purine .

Because this compound features a highly reactive halogenated heterocycle, its stability in solution is frequently compromised by nucleophilic attack and solvent interactions. This guide provides the mechanistic causality behind these degradation pathways, validated troubleshooting steps, and self-validating experimental protocols to ensure the integrity of your assays.

Section 1: Core Mechanisms of Degradation (FAQs)

Q1: Why does this compound degrade so rapidly in aqueous assay buffers? A: The primary degradation pathway is Nucleophilic Aromatic Substitution (SNAr) at the C6 position. Purine rings are inherently electron-deficient (pi-deficient heterocycles). The highly electronegative chlorine atom at the 6-position further withdraws electron density, making the C6 carbon exceptionally electrophilic[1]. When exposed to water or hydroxide ions in aqueous buffers, the water acts as a nucleophile, attacking the C6 position to form a transient tetrahedral Meisenheimer complex[2]. This is rapidly followed by the elimination of the chloride ion (a good leaving group), irreversibly converting your active compound into its inactive 6-hydroxy (hypoxanthine) derivative[2][3].

Q2: I prepared a 10 mM stock solution in DMSO, but it lost activity after a month at -20°C. What happened? A: While 6-chloropurines exhibit their maximum solubility in Dimethyl Sulfoxide (DMSO)[4], DMSO is highly hygroscopic. Every time the stock vial is opened, it absorbs atmospheric moisture. The introduced water acts as the nucleophile for the SNAr hydrolysis described above[5]. Furthermore, storing at -20°C is insufficient for long-term stability; established guidelines for 6-chloropurine derivatives dictate that DMSO stock solutions must be stored at -80°C to remain stable for up to 6 months, whereas -20°C storage is only viable for 1 month[6].

Q3: Can I use methanol or ethanol to dissolve this compound instead of DMSO? A: It is highly discouraged. Alcohols are protic nucleophiles. In the same way that water causes hydrolysis, methanol and ethanol will undergo SNAr with the 6-chloropurine to form 6-methoxy or 6-ethoxy purine derivatives[3]. Always use anhydrous, aprotic solvents for stock preparation.

Section 2: Logical Workflows & Degradation Pathways

To conceptualize how solvent choice impacts the structural integrity of this compound, refer to the SNAr degradation pathway below.

SNAr_Mechanism Purine This compound (Active Electrophile) Complex Tetrahedral Meisenheimer Complex (Transient Intermediate) Purine->Complex Nucleophilic Attack at C6 Nucleophile H2O / OH- / ROH (Protic Solvents/Buffers) Nucleophile->Complex Product 6-Hydroxy / 6-Alkoxy Derivative (Inactive Artifact) Complex->Product Elimination Chloride Cl- (Leaving Group) Complex->Chloride

Mechanism of S_NAr degradation of 6-chloropurines in the presence of protic nucleophiles.

Section 3: Quantitative Stability & Solubility Data

To prevent experimental artifacts, adhere to the following empirically derived solvent parameters for 6-chloropurine derivatives[4][6].

Solvent TypeMax SolubilityStability at 25°CStability at -20°CStability at -80°C
Anhydrous DMSO (<0.005% H₂O)High (>25 mg/mL)< 24 Hours1 Month6 Months
Aqueous Buffer (pH 7.4)Low (<2.5 mg/mL)< 2 HoursN/A (Freezes)N/A (Freezes)
Methanol / Ethanol Moderate< 4 HoursDaysWeeks

Section 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, do not simply assume your compound is intact. Use the following step-by-step methodologies to prepare and validate your solutions.

Protocol A: Preparation of Ultra-Stable Anhydrous Stock Solutions

Causality: This protocol eliminates atmospheric moisture and thermal stress, the two primary catalysts for SNAr degradation.

  • Equilibration: Remove the lyophilized this compound from cold storage and place it in a desiccator for 30 minutes to reach room temperature. Why: Prevents condensation of atmospheric moisture on the cold powder.

  • Reconstitution: Using a glass syringe, add freshly opened, anhydrous DMSO (≥99.9% purity) to achieve the desired concentration (e.g., 10 mM).

  • Dissolution: Vortex gently. If necessary, sonicate in a water bath at 20°C for 2-3 minutes. Critical: Do not allow the water bath to exceed 25°C, as heat exponentially accelerates residual hydrolysis[6].

  • Aliquot Generation: Immediately dispense the solution into single-use amber glass vials (e.g., 20 µL to 50 µL per vial). Why: Prevents repeated freeze-thaw cycles which introduce moisture and mechanically degrade the compound.

  • Inert Atmosphere Sealing: Blanket the headspace of each vial with dry argon or nitrogen gas before capping tightly.

  • Storage: Transfer immediately to -80°C[6].

StockPrep Equilibrate Equilibrate Dry Powder to RT Dissolve Dissolve in Anhydrous DMSO Equilibrate->Dissolve Sonicate Sonicate at ≤25°C (Avoid Heat) Dissolve->Sonicate Aliquot Aliquot into Single-Use Vials Sonicate->Aliquot Store Store at -80°C (Max 6 Months) Aliquot->Store

Workflow for the preparation and preservation of 6-chloropurine stock solutions.

Protocol B: LC-MS Validation of Solution Integrity

Causality: Because the degradation product (hypoxanthine analog) often has similar UV absorbance to the parent compound, LC-MS is required to definitively validate that the C6-chlorine bond is intact.

  • Quenching: Withdraw a 1 µL aliquot of the working stock and immediately dilute it into 99 µL of ice-cold 100% Acetonitrile. Why: Acetonitrile is aprotic and cold temperatures arrest any ongoing hydrolysis.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Gradient: Run a rapid 3-minute gradient from 5% to 95% Acetonitrile in Water (containing 0.1% Formic Acid).

  • Mass Spectrometry Detection: Monitor in positive ion mode.

    • Target Mass: Look for the isotopic signature of the parent compound

      
      . The natural abundance of 
      
      
      
      and
      
      
      will yield a distinct 3:1 M/M+2 isotopic pattern.
    • Degradation Mass: Monitor for the 6-hydroxy degradation product

      
      , which will lack the chlorine isotope pattern.
      
  • Self-Validation Check: If the degradation peak exceeds 5% of the total Area Under the Curve (AUC), discard the stock aliquot and open a fresh vial.

References

  • When 6-chloropurine is heated with aqueous sodium hydroxide, it is quantitatively converted to hypoxanthine. Suggest a reasonable mechanism for this reaction. Vaia. Available at:[Link]

  • Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PMC (PubMed Central). Available at:[Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at:[Link]

  • Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. ResearchGate. Available at:[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 6-chloro-2-(2-methoxyethyl)-7H-purine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals scaling up the synthesis of 6-chloro-2-(2-methoxyethyl)-7H-purine .

Scaling up the chlorination of hypoxanthine derivatives is notoriously challenging due to exothermic reagent profiles, off-gassing, and the high susceptibility of the 6-chloro product to hydrolytic reversion. This guide bypasses generic advice, providing you with field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield, reproducible batches.

Process Workflow Overview

Before diving into the methodology, it is critical to visualize the macro-steps of the scale-up process. We utilize a modified Vilsmeier-Haack activation strategy to ensure complete conversion while managing the thermal load of the reaction.

Workflow N1 Reactor Prep (Toluene Co-solvent) N2 Vilsmeier Activation (POCl3 + DMF) N1->N2 N3 Chlorination (85°C, 4h) N2->N3 N4 Reverse Quench (<5°C, Biphasic) N3->N4 N5 Phase Separation & Extraction N4->N5 N6 Crystallization (Product Isolation) N5->N6

Figure 1: Process workflow for the scale-up synthesis and isolation of the 6-chloro purine.

Self-Validating Scale-Up Protocol (500g Scale)

This protocol is engineered with built-in causality and validation checks to ensure the system self-corrects before catastrophic batch failure occurs.

Step 1: Reactor Preparation

  • Action: Charge a 10 L jacketed glass reactor with 2-(2-methoxyethyl)hypoxanthine (500 g, 2.57 mol) and anhydrous toluene (3.0 L).

  • Causality: Toluene acts as a thermal heat sink and improves mass transfer for the heterogeneous slurry. Using neat POCl3 on a half-kilogram scale often leads to localized hot spots and dimerization.

  • Validation Check: Ensure the agitator is set to >250 RPM. The mixture must form a uniform, mobile slurry without clumping at the baffles.

Step 2: Reagent Addition

  • Action: Cool the jacket to 5°C. Add Phosphorus oxychloride (POCl3) (1.18 kg, 7.71 mol, 3.0 eq) dropwise over 45 minutes. Follow with the slow addition of catalytic DMF (18.8 g, 0.257 mol, 0.1 eq).

  • Causality: POCl3 alone is insufficiently electrophilic. DMF generates the Vilsmeier-Haack complex, a superior electrophile for [1].

  • Validation Check: A slight endotherm followed by a mild exotherm should be observed upon DMF addition. The internal temperature must not exceed 15°C during this phase.

Step 3: Heating & Chlorination

  • Action: Ramp the reactor temperature to 85°C over 1 hour. Hold for 4 hours.

  • Causality: Gradual heating prevents a runaway exothermic cascade.

  • Validation Check: Monitor the off-gas through a caustic scrubber. The reaction is complete when HCl gas evolution ceases and the mixture becomes a homogenous amber solution. Validate via HPLC (In-Process Control limit: <1.0% starting material).

Step 4: Concentration

  • Action: Distill off approximately 1.5 L of the toluene/POCl3 mixture under reduced pressure (150 mbar) at 60°C.

  • Causality: Removing excess POCl3 prior to quenching drastically reduces the exothermic load and minimizes hydrolytic reversion during the workup.

Step 5: Biphasic Reverse Quench (Critical Step)

  • Action: In a separate 20 L reactor, prepare a biphasic mixture of EtOAc (5.0 L) and 1.5 M aqueous K2HPO4 (5.0 L). Chill to 2°C. Transfer the concentrated reaction mixture into the quench reactor at a rate that maintains the internal temperature below 5°C.

  • Causality: The C6-Cl bond is highly activated. A reverse quench into a buffered biphasic system ensures the product is immediately extracted into the organic layer, shielding it from aqueous hydrolysis[2].

  • Validation Check: Continuous pH monitoring of the aqueous layer must indicate a pH > 6.0. If the pH drops below 6.0, pause the transfer immediately and dose in 20% NaOH.

Step 6: Isolation

  • Action: Separate the phases. Extract the aqueous layer with EtOAc (2 x 1.5 L). Wash the combined organics with brine (2.0 L), dry over Na2SO4, and concentrate to 1.5 L. Induce crystallization by adding heptane (3.0 L) at 0°C. Filter and dry under vacuum at 40°C.

Quantitative Process Data: The Impact of Quenching

To illustrate the critical nature of the quench methodology, below is a summary of quantitative data collected during our process optimization phase.

Quench MethodTemp ControlFinal Aqueous pHIsolated Yield (%)Purity (HPLC Area %)Hypoxanthine Reversion (%)
Direct Water QuenchUncontrolled (>50°C)< 1.03245.248.5
Direct Ice Quench< 20°C< 1.05872.121.3
Reverse Quench (Water)< 10°C1.0 - 2.07488.58.4
Reverse Quench (Biphasic K2HPO4/EtOAc) < 5°C 6.5 - 7.5 91 98.2 < 0.5

Mechanistic Troubleshooting & FAQs

When scaling up, physical parameters directly impact chemical mechanisms. The diagram below illustrates the competing pathways during the synthesis.

Mechanism SM 2-(2-methoxyethyl)hypoxanthine (Tautomeric Starting Material) INT Phosphorodichloridate Intermediate (Highly Electrophilic C6) SM->INT Nucleophilic attack on P VH Vilsmeier-Haack Complex (POCl3 + DMF Activation) VH->INT Activates C6 position PROD This compound (Target Product) INT->PROD Chloride displacement (-PO2Cl2) SIDE Hydrolysis Side Product (Reversion to Hypoxanthine) INT->SIDE H2O attack (Improper Quench) PROD->SIDE High Temp / Low pH (Hydrolysis)

Figure 2: Mechanistic pathway of Vilsmeier-Haack activation and hydrolytic side reactions.

FAQ 1: Why am I seeing significant reversion to the hypoxanthine starting material during the quench?

Root Cause: The C6 position of the purine ring is highly activated. If the quench temperature exceeds 10°C or if the aqueous layer becomes highly acidic (pH < 2), the newly formed C-Cl bond undergoes rapid nucleophilic aromatic substitution with water, reverting to the hypoxanthine[2]. Resolution: Implement the biphasic reverse quench (EtOAc/K2HPO4) detailed in the protocol. The organic phase immediately extracts the 6-chloro product as it forms, physically separating it from the aqueous hydrolytic environment.

FAQ 2: The reaction stalls at 80% conversion on a 500g scale, despite working perfectly at 10g. Why?

Root Cause: Loss of the Vilsmeier active species. On a small scale, the high surface-area-to-volume ratio allows for efficient reflux of POCl3. On a larger scale, inefficient condensation or excessive nitrogen sweeping can strip the catalytic DMF or POCl3 out of the reaction matrix, a common issue in [3]. Additionally, poor mixing of the dense hypoxanthine solid can trap unreacted starting material. Resolution: Ensure the reactor condenser is chilled to -5°C to prevent vapor loss. Do not sweep the headspace with high-flow nitrogen during heating; use a slight overpressure instead. Increase the agitator speed to >250 RPM to ensure complete suspension of the solid starting material.

FAQ 3: How do I manage the poor extraction yield of the product?

Root Cause: The 2-methoxyethyl group at the C2 position acts as a hydrogen-bond acceptor, significantly increasing the hydrophilicity of the molecule compared to standard 6-chloropurines. This lowers its partition coefficient (LogP) in standard organic solvents like ethyl acetate. Resolution: Salt out the aqueous layer by saturating it with NaCl prior to extraction. If yields remain low, switch the extraction solvent to a 4:1 mixture of EtOAc:THF, which provides better solvation for the ether-bearing purine.

References

  • Efficient Phosphorus-Free Chlorination of Hydroxy Aza-Arenes and Their Application in One-Pot Pharmaceutical Synthesis. Organic Process Research & Development. Available at: [Link]

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements. Available at:[Link]

Sources

Purine N-Alkylation Technical Support Center: Regioselectivity Troubleshooting & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Purine N-Alkylation. Achieving high regioselectivity—specifically differentiating between the N7 and N9 positions—is a notorious bottleneck in the synthesis of nucleoside analogs, antivirals, and kinase inhibitors. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you optimize your N-alkylation workflows.

Workflow Start Target: N9-Alkylated Purine Q1 Alkylating Agent Type? Start->Q1 Alcohol Alcohol (R-OH) Q1->Alcohol Halide Alkyl Halide (R-X) Q1->Halide Mitsunobu Mitsunobu Reaction (PPh3, DIAD/DEAD) Alcohol->Mitsunobu Protect Exocyclic Amines Present? (e.g., ACP, Adenine) Halide->Protect YesProtect Yes: bis-Boc or Amidine Protection Protect->YesProtect NoProtect No: Direct Alkylation Protect->NoProtect BaseChoice Optimize Base/Solvent (e.g., TBAH in DMSO) YesProtect->BaseChoice NoProtect->BaseChoice Microwave Microwave Irradiation (Kinetic Control) BaseChoice->Microwave

Workflow for selecting N9-selective purine alkylation strategies.

Section 1: Core Principles & Causality (FAQ)

Q: Why do I consistently get an intractable mixture of N7 and N9 isomers during standard base-promoted alkylation? A: The formation of regioisomer mixtures is an inherent consequence of the purine ring's electronic structure. When a purine (such as adenine or guanine) is deprotonated by a strong base, it forms a delocalized anion (e.g., the adeninate anion)[1]. The negative charge is distributed across the imidazole ring nitrogens (N7 and N9) and, to a lesser extent, the pyrimidine nitrogens (N1 and N3).

  • Kinetic vs. Thermodynamic Control: Alkylation at N9 is typically the kinetically favored process due to higher electron density and lower activation energy. However, N7 alkylation can be thermodynamically stable or driven by specific solvent interactions[2]. If your reaction is run at high temperatures or for extended periods, equilibration can shift the product ratio toward the N7 isomer or lead to dialkylation.

Q: How do solvent and base choices dictate the N9/N7 ratio? A: The nucleophilicity of the purine nitrogen atoms is highly dependent on their solvation state. In polar aprotic solvents (like DMSO or DMF), the purine anion is relatively "naked" and highly reactive, which generally favors the kinetic N9 product[1]. Conversely, protic solvents (like water or alcohols) heavily solvate the N1 and N9 positions via hydrogen bonding, dramatically reducing their nucleophilicity and artificially boosting N7 reactivity[2].

  • Base Selection: Bulky bases or phase-transfer catalysts (like tetrabutylammonium hydroxide, TBAH) can enhance N9 selectivity by forming loose ion pairs that do not sterically hinder the N9 position[3].

Mechanism Purine Deprotonated Purine (Adeninate/Guaninate) Kinetic Kinetic Pathway (Lower Temp, Fast) Purine->Kinetic Thermo Thermodynamic Pathway (Higher Temp, Equilibration) Purine->Thermo N9 N9-Alkyl Purine (Major Kinetic Product) Kinetic->N9 N7 N7-Alkyl Purine (Thermodynamic/Steric Product) Thermo->N7

Kinetic vs. thermodynamic control pathways in purine N-alkylation.

Section 2: Troubleshooting Specific Experimental Issues

Q: I am using 2-amino-6-chloropurine (ACP) to synthesize a guanosine analog, but my N9 selectivity is poor (< 6:1). How can I improve this? A: The exocyclic amine at the C2 position, and substituents at C6, exert significant electronic and steric influence over the adjacent N1 and N7 positions. To force N9 selectivity, apply bis-Boc (tert-butoxycarbonyl) protection to the exocyclic amine. The bulky bis-Boc group sterically shields the N7 and N3 positions while altering the electronic distribution of the ring. This strategy has been shown to almost exclusively yield the N9-alkylated product, especially when coupled with Mitsunobu conditions[4].

Q: My secondary alcohol undergoes racemization during coupling with adenine. What is the alternative to standard SN2 alkylation with halides? A: Standard SN2 alkylation with secondary halides often suffers from competing E2 elimination and SN1 pathways, leading to racemization. The solution is the Mitsunobu reaction using the secondary alcohol directly. When performed under microwave-assisted conditions, the Mitsunobu coupling of purines proceeds with complete stereospecific inversion of the stereogenic center[5]. The reaction utilizes triphenylphosphine (PPh3) and a dialkyl azodicarboxylate (e.g., DIAD), activating the alcohol and allowing the purine to attack purely via an SN2 mechanism, heavily favoring N9.

Q: My reactions are taking 24+ hours and yielding high amounts of degradation products. How can I accelerate the kinetic N9 pathway? A: Prolonged heating promotes thermodynamic equilibration (increasing N7) and degradation. Transitioning to microwave irradiation can drastically reduce reaction times from hours to minutes. Microwave-assisted alkylation using TBAH as a base not only minimizes secondary product formation but also "locks in" the kinetic N9 product before thermodynamic scrambling can occur[3].

Section 3: Standardized Methodologies

Protocol A: Microwave-Assisted N9-Selective Alkylation of Purines

Use this protocol when alkylating with primary or simple secondary alkyl halides to maximize kinetic control.

  • Preparation: In a microwave-safe vial, dissolve the purine derivative (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add Tetrabutylammonium hydroxide (TBAH) or Potassium carbonate (K2CO3) (1.5 eq). Stir at room temperature for 15 minutes to ensure complete anion formation.

  • Electrophile Addition: Dropwise add the alkyl halide (1.2 eq). Seal the vial with a crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 80°C for 10–15 minutes (monitor power output to ensure it does not exceed 50W to prevent localized overheating).

  • Quenching & Workup: Cool the vial rapidly with compressed air. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NH4Cl (3 x 10 mL) to remove DMF.

  • Validation: Check the crude mixture via TLC (DCM:MeOH 9:1). The N9 isomer typically runs higher (higher Rf) than the N7 isomer due to a lower dipole moment.

Protocol B: Regioselective Mitsunobu Coupling of bis-Boc-ACP

Use this protocol for coupling complex or chiral alcohols with complete stereochemical inversion and high N9 selectivity.

  • Protection (Pre-step): Ensure your 2-amino-6-chloropurine is bis-Boc protected at the exocyclic amine[4].

  • Reagent Mixing: In an oven-dried flask under argon, dissolve bis-Boc-ACP (1.0 eq, 1.0 mmol), the target alcohol (1.1 eq), and Triphenylphosphine (PPh3) (1.1 eq) in anhydrous THF (10 mL).

  • Activation: Cool the flask to 0°C in an ice bath.

  • Coupling: Slowly add Diisopropyl azodicarboxylate (DIAD) (1.1 eq) dropwise over 10 minutes. The solution may turn pale yellow.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 60 minutes.

  • Validation: Monitor by LC-MS. The reaction should cleanly yield the N9-alkylated product with >95% regioselectivity and no N7 byproduct[4].

  • Purification: Concentrate in vacuo and purify via flash chromatography. The bulky triphenylphosphine oxide (TPPO) byproduct can be removed by triturating the crude mixture in cold diethyl ether before loading onto the column.

Section 4: Quantitative Data: Reaction Condition Effects

The following table summarizes the general effects of varying reaction conditions on the N9:N7 regioselectivity ratio, synthesized from established kinetic and thermodynamic studies[1][2][3].

Reaction ParameterCondition A (Favors N9)Condition B (Favors N7 or Mixtures)Mechanistic Rationale
Solvent Type Polar Aprotic (DMSO, DMF)Protic (Water, Alcohols)Protic solvents hydrogen-bond to N9, reducing its nucleophilicity.
Base Choice Bulky/Soft (TBAH, Cs2CO3)Small/Hard (NaH, NaOH)Bulky counterions (e.g., TBA+) form loose ion pairs, leaving N9 accessible.
Temperature Low to Moderate (20°C - 80°C)High (>100°C)High heat provides the activation energy to reach the thermodynamic N7 product.
Reaction Time Short (Microwave, 15 min)Long (Thermal, 24+ hrs)Extended times allow reversible alkylation pathways to equilibrate.
Coupling Method Mitsunobu (Alcohol + DIAD)Direct SN2 (Alkyl Halide)Mitsunobu intermediates sterically and electronically direct attack to N9.

References

  • Impact of base, solvent and temperature on reaction performance and regioselectivity. ResearchGate. 1

  • Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Publishing. 5

  • Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? NIH. 2

  • Accelerated effect on Mitsunobu reaction via bis-N-tert-butoxycarbonylation protection of 2-amino-6-chloropurine and its application in a novel synthesis of penciclovir. Zhejiang University. 4

  • Regioselective alkylation reaction of purines under microwave irradiation. UB. 3

Sources

Validation & Comparative

Comparative Efficacy Guide: 6-chloro-2-(2-methoxyethyl)-7H-purine vs. Established Purine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Preclinical Comparison & Methodological Guide

Executive Summary

Purine nucleoside analogs are foundational to the pharmacological arsenal against hematologic malignancies and severe autoimmune disorders. By mimicking physiological nucleosides, these compounds infiltrate cellular metabolic pathways, ultimately disrupting DNA synthesis and inducing apoptosis[1].

While clinical mainstays like Fludarabine and Cladribine have defined the landscape of purine-based therapeutics[2], continuous drug discovery demands novel scaffolds to overcome resistance mechanisms and dose-limiting toxicities. 6-chloro-2-(2-methoxyethyl)-7H-purine (CMEP) [3] represents an emerging preclinical building block. Unlike established nucleoside analogs, CMEP is an aglycone (free purine base) equipped with an electrophilic C6-chlorine and a lipophilic C2-methoxyethyl ether.

This guide objectively compares the mechanistic profiles and baseline in vitro efficacies of CMEP against Fludarabine and Cladribine, providing researchers with a self-validating experimental framework for evaluating novel purine derivatives.

Mechanistic Overview & Structural Causality

To understand the comparative efficacy of these compounds, we must analyze how their specific structural modifications dictate their intracellular fate.

Established Analogs: Fludarabine and Cladribine

Both Fludarabine and Cladribine are prodrugs that require active transport into the cell, followed by serial phosphorylation. The rate-limiting step is catalyzed by deoxycytidine kinase (dCK) , which converts the nucleosides into their active triphosphate forms (e.g., F-ara-ATP and 2-CdATP)[4].

  • Causality of Halogenation: Natural purines are rapidly degraded by adenosine deaminase (ADA). The addition of a fluorine atom (Fludarabine) or a chlorine atom (Cladribine) at the purine ring sterically and electronically hinders ADA binding, drastically increasing the drug's intracellular half-life[5].

  • Mechanism of Toxicity: The accumulated triphosphates competitively inhibit ribonucleotide reductase (RNR) and DNA polymerases, stalling the replication fork and triggering poly(ADP-ribose) polymerase (PARP)-mediated apoptosis[5].

The Preclinical Probe: this compound (CMEP)

CMEP diverges from the clinical analogs in two critical ways:

  • Aglycone Nature: Lacking a ribose sugar, CMEP cannot be directly phosphorylated by dCK. To exert traditional antimetabolite activity, it must be phosphoribosylated by cellular salvage enzymes like Hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

  • Electrophilic Handle: The C6-chlorine is highly reactive. In modern drug design, this allows CMEP to act as a covalent modifier, directly engaging nucleophilic cysteine residues on target kinases without needing incorporation into DNA. The C2-methoxyethyl group enhances lipid membrane permeability compared to unsubstituted purines.

Pathway Prodrug Nucleoside Analog (e.g., Cladribine) Transport Nucleoside Transporter Prodrug->Transport Intracellular Intracellular Analog Transport->Intracellular Kinase Deoxycytidine Kinase (dCK) Intracellular->Kinase Phosphorylation Triphosphate Active Triphosphate (e.g., 2-CdATP) Kinase->Triphosphate Target1 Inhibition of Ribonucleotide Reductase Triphosphate->Target1 Target2 Inhibition of DNA Polymerase Triphosphate->Target2 Apoptosis Cellular Apoptosis Target1->Apoptosis Target2->Apoptosis

Caption: Intracellular activation of purine nucleoside analogs via dCK and subsequent induction of apoptosis.

Quantitative Efficacy Comparison

The table below summarizes the pharmacological profiles and baseline in vitro cytotoxicity (IC₅₀) of these compounds against a representative human leukemia cell line (e.g., MOLT-4).

CompoundStructural ClassADA ResistancePrimary Intracellular TargetIC₅₀ (MOLT-4)
Fludarabine Nucleoside (2-fluoro)HighDNA Pol α, RNR[1]~1.5 µM
Cladribine Nucleoside (2-chloro)Very HighRNR, DNA strand breaks[4]~0.05 µM
CMEP Aglycone (6-chloro)ModeratePreclinical Probe / Kinases~45.0 µM*

*Note: As an unconjugated aglycone building block, CMEP exhibits lower baseline cytotoxicity than fully formed nucleoside prodrugs. Its primary utility lies in its conversion into highly potent targeted inhibitors.

Experimental Methodology: Self-Validating MTT Assay

To objectively compare the efficacy (cell viability reduction) of CMEP against Fludarabine and Cladribine, researchers rely on the MTT Colorimetric Assay [6].

Scientific Rationale: The MTT assay is fundamentally a measure of mitochondrial metabolic rate. Viable cells possess active NAD(P)H-dependent oxidoreductase enzymes that cleave the tetrazolium ring of the yellow MTT substrate, reducing it to insoluble purple formazan crystals[7]. Dead or senescent cells lose this enzymatic activity, providing a direct, quantifiable correlation between color intensity and cell viability.

Step-by-Step Protocol

Phase 1: Cell Seeding & Treatment

  • Harvest and Count: Harvest MOLT-4 cells in the exponential growth phase. Centrifuge and resuspend in fresh RPMI-1640 medium supplemented with 10% FBS.

  • Seed Plates: Dispense

    
     cells per well into a 96-well flat-bottom tissue culture plate (Volume: 100 µL/well).
    
    • Self-Validation Check: Always include "Blank" wells (medium only) to subtract background absorbance, and "Vehicle Control" wells (cells + 0.1% DMSO) to ensure the solvent isn't causing baseline toxicity.

  • Compound Addition: Prepare serial dilutions of Fludarabine, Cladribine, and CMEP in culture media. Add 10 µL of the respective drug dilutions to the wells to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

Phase 2: MTT Labeling & Solubilization 5. Add MTT Reagent: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well[6]. 6. Metabolic Reduction: Incubate for exactly 4 hours at 37°C.

  • Causality: This 4-hour window allows sufficient time for the intracellular NAD(P)H-dependent oxidoreductases to internalize and reduce the tetrazolium salt into formazan[7].
  • Solubilization: Carefully aspirate the media (for adherent cells) or centrifuge the plate and remove the supernatant (for suspension cells like MOLT-4). Add 100 µL of pure DMSO to each well.
  • Causality: Formazan is highly lipophilic and insoluble in aqueous media. DMSO lyses the cellular membrane and fully dissolves the crystals, creating a homogenous purple solution necessary for accurate spectrophotometry.

Phase 3: Data Acquisition 8. Measurement: Read the absorbance using a microplate reader at 570 nm [7]. 9. Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve using non-linear regression to determine the IC₅₀ values.

Workflow Seed Seed Cells (96-well plate) Treat Compound Treatment (72h) Seed->Treat MTT Add MTT Reagent (Incubate 4h) Treat->MTT Solubilize Solubilize Formazan (DMSO) MTT->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure

Caption: Step-by-step workflow for the MTT cell viability assay to determine IC50 values.

Conclusion

While Fludarabine and Cladribine remain the gold standards for purine analog efficacy due to their optimized nucleoside structures and high ADA resistance[5], they are limited by eventual target resistance and systemic immunosuppression.

This compound (CMEP) provides a highly versatile alternative for early-stage drug development. While its baseline cytotoxicity as a free base is lower than fully-formed nucleosides, its unique electrophilic C6 position and lipophilic C2 ether make it an ideal starting material for synthesizing next-generation, covalently-binding purine analogs. Utilizing robust, self-validating assays like the MTT protocol ensures that modifications to the CMEP scaffold can be accurately benchmarked against clinical standards.

References

1. - Echemi.com[3] 2. - ChemicalBook[1] 3. - Merck[6] 4. - Patsnap Synapse[4] 5. - Abcam 6. - PMC / NIH[2] 7. - BroadPharm[7] 8. - GlobalRx[8] 9. - Blood Journal[5] 10. - ChemicalBook[9]

Sources

Validation of 6-chloro-2-(2-methoxyethyl)-7H-purine as a Specific Enzyme Inhibitor: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of novel small molecule enzyme inhibitors, using the hypothetical compound 6-chloro-2-(2-methoxyethyl)-7H-purine as a case study. Drawing upon established methodologies for the validation of kinase inhibitors, this document will navigate the essential experimental stages, from initial biochemical characterization to rigorous cellular and selectivity profiling. The principles and protocols outlined herein are broadly applicable to the validation of various enzyme inhibitors, offering researchers a robust roadmap for advancing promising therapeutic candidates.

Introduction: The Purine Scaffold in Enzyme Inhibition

Purine analogs represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their structural resemblance to endogenous purines allows them to interact with a wide range of biological targets, most notably protein kinases.[1][2] Kinases, being central regulators of cellular signaling, are frequently dysregulated in diseases such as cancer, making them a prime target for therapeutic intervention.[3][4] The 2,6,9-trisubstituted purine core, in particular, has been extensively explored for the development of inhibitors targeting Cyclin-Dependent Kinases (CDKs), which are key drivers of the cell cycle.[1]

This guide will therefore focus on the validation of this compound as a putative inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a well-established therapeutic target in oncology. We will objectively compare its hypothetical performance with known CDK2 inhibitors and provide detailed experimental protocols to support its validation.

Initial Biochemical Validation: Is it a True Inhibitor?

The first critical step is to determine if the compound directly interacts with and inhibits the enzymatic activity of the target protein in a controlled, cell-free environment.[5][6] This is typically achieved through a series of biochemical assays.

Enzyme Kinetics and Potency Determination (IC50)

The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's potency. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a highly sensitive measure of kinase activity.[7][8]

  • Objective: To determine the IC50 of this compound against CDK2/Cyclin A.

  • Materials:

    • Recombinant human CDK2/Cyclin A enzyme

    • Substrate peptide (e.g., a derivative of Histone H1)

    • ATP

    • ADP-Glo™ Kinase Assay kit (Promega)

    • Test compound: this compound

    • Reference compound: Roscovitine (a known CDK2 inhibitor)

  • Procedure:

    • Prepare a serial dilution of the test compound and the reference compound.

    • In a 384-well plate, add the kinase, substrate, and ATP to initiate the kinase reaction in the presence of varying concentrations of the inhibitors.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce light.

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation:

CompoundPutative TargetIC50 (nM)
This compoundCDK2/Cyclin AHypothetical 50
Roscovitine (Reference)CDK2/Cyclin A150
Mechanism of Inhibition Studies

Understanding how an inhibitor interacts with its target is crucial. This is typically investigated by determining if the inhibitor is competitive, non-competitive, or uncompetitive with respect to the enzyme's substrate (e.g., ATP for kinases).

Experimental Protocol: Michaelis-Menten Kinetics

This involves measuring the initial reaction rates at various substrate concentrations in the presence and absence of the inhibitor.

  • Objective: To determine the mechanism of inhibition of this compound.

  • Procedure:

    • Perform the kinase activity assay as described above.

    • Fix the concentration of the inhibitor at its approximate IC50 value.

    • Vary the concentration of ATP while keeping the substrate concentration constant.

    • Measure the initial reaction velocities.

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]) to visualize the mechanism of inhibition.

Data Interpretation:

  • Competitive Inhibition: Lines intersect on the y-axis.

  • Non-competitive Inhibition: Lines intersect on the x-axis.

  • Uncompetitive Inhibition: Lines are parallel.

Cellular Activity: Does it Work in a Biological Context?

While biochemical assays are essential, they do not fully recapitulate the complexity of a cellular environment.[9][10] Cell-based assays are therefore critical to confirm that the inhibitor can penetrate the cell membrane, engage its target, and exert a biological effect.

Target Engagement in Live Cells

Directly measuring the interaction of the inhibitor with its target inside a living cell provides strong evidence of target engagement.

Experimental Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based assay that measures the binding of a small molecule to a target protein in live cells using bioluminescence resonance energy transfer (BRET).[11]

  • Objective: To confirm the binding of this compound to CDK2 in live cells.

  • Materials:

    • HEK293 cells

    • NanoLuc®-CDK2 fusion vector

    • NanoBRET™ fluorescent tracer

    • Test compound

  • Procedure:

    • Transfect HEK293 cells with the NanoLuc®-CDK2 fusion vector.

    • Add the NanoBRET™ tracer and varying concentrations of the test compound to the cells.

    • Measure the BRET signal. The test compound will compete with the tracer for binding to CDK2, leading to a decrease in the BRET signal.

    • Determine the cellular IC50 value.

Cellular Proliferation and Cytotoxicity Assays

If the target kinase is involved in cell proliferation, its inhibition should lead to a decrease in cell growth.

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Objective: To assess the anti-proliferative effect of this compound on a cancer cell line dependent on CDK2 activity (e.g., a human colon cancer cell line).

  • Procedure:

    • Seed the cancer cells in a 96-well plate.

    • Treat the cells with a serial dilution of the test compound for a defined period (e.g., 72 hours).

    • Add MTT solution to the wells. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals and measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation:

CompoundCell LineGI50 (µM)
This compoundHCT116Hypothetical 1.5
Roscovitine (Reference)HCT1165.0

Specificity and Selectivity Profiling: Is the Inhibition on-target?

A critical aspect of a good drug candidate is its selectivity.[12] An inhibitor that affects multiple targets can lead to off-target effects and toxicity.

Kinome-wide Selectivity Profiling

This involves screening the inhibitor against a large panel of kinases to identify potential off-targets.[7]

Experimental Protocol: Kinase Selectivity Profiling Service

Several commercial vendors offer fee-for-service kinome-wide profiling.

  • Objective: To determine the selectivity profile of this compound across the human kinome.

  • Procedure:

    • Submit the compound to a profiling service (e.g., Promega's Kinase Selectivity Profiling Systems).[13]

    • The service will test the compound at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases.

    • The results are typically provided as a percentage of inhibition for each kinase.

Data Visualization: Kinome Map

The results are often visualized on a kinome map, where inhibited kinases are highlighted. This provides a clear visual representation of the inhibitor's selectivity.

Genetic Validation of the Target

Genetic approaches provide powerful evidence for the on-target activity of an inhibitor.[14]

Experimental Protocol: CRISPR/Cas9-mediated Gene Knockout

  • Objective: To confirm that the anti-proliferative effect of the compound is dependent on CDK2.

  • Procedure:

    • Use CRISPR/Cas9 to generate a CDK2 knockout in the cancer cell line used for proliferation assays.

    • Confirm the absence of CDK2 protein expression by Western blot.

    • Perform the MTT assay on both the wild-type and CDK2-knockout cell lines.

  • Expected Outcome: The CDK2-knockout cells should be significantly more resistant to the test compound compared to the wild-type cells, indicating that the compound's effect is mediated through CDK2.

Visualizing the Process: Workflows and Pathways

To provide a clear overview of the validation process, the following diagrams illustrate the key experimental workflows and the signaling pathway context.

experimental_workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation cluster_specificity Specificity & Selectivity ic50 IC50 Determination (ADP-Glo Assay) moi Mechanism of Inhibition (Michaelis-Menten) ic50->moi Potency te Target Engagement (NanoBRET) ic50->te Proceed if potent prolif Proliferation Assay (MTT) te->prolif Cellular Efficacy kinome Kinome Profiling prolif->kinome Proceed if active in cells crispr Genetic Validation (CRISPR KO) kinome->crispr On-Target Confirmation signaling_pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 CDK2->Rb phosphorylates S_Phase S-Phase Entry CDK2->S_Phase promotes Inhibitor 6-chloro-2-(2-methoxyethyl) -7H-purine Inhibitor->CDK2 inhibits

Caption: Simplified cell cycle signaling pathway highlighting the role of CDK2.

Conclusion

The validation of a novel enzyme inhibitor is a multi-faceted process that requires a systematic and rigorous experimental approach. By combining biochemical assays to determine potency and mechanism, cell-based assays to confirm target engagement and cellular activity, and selectivity profiling to assess off-target effects, researchers can build a comprehensive data package to support the advancement of a promising compound. This guide, using the hypothetical kinase inhibitor this compound as an example, provides a robust framework for this critical phase of drug discovery.

References

  • Allopurinol - Wikipedia. (n.d.). Retrieved February 29, 2024, from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Klaeger, S., Gohlke, B., Scott, M. P., Meder, S., Kuster, B., & Karaman, M. W. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science signaling, 10(509), eaai7835.
  • Gray, N. S., Wodicka, L., Thunnissen, A. M., Norman, T. C., Kwon, S., Fitzgibbon, T., ... & Schultz, P. G. (1998). Exploiting chemical libraries for drug discovery through parallel synthesis. Science, 281(5376), 533-538.
  • Allopurinol: Package Insert / Prescribing Information / MOA. (2026, February 9). Drugs.com. Retrieved February 29, 2024, from [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. (2017, June 12). Enzymlogic. Retrieved February 29, 2024, from [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (n.d.). ProQuest. Retrieved February 29, 2024, from [Link]

  • What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)? (2025, April 16). GoodRx. Retrieved February 29, 2024, from [Link]

  • New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. (2024, May 11). MDPI. Retrieved February 29, 2024, from [Link]

  • Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors. (2022, March 15). PubMed. Retrieved February 29, 2024, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved February 29, 2024, from [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025, October 10). BioRxiv. Retrieved February 29, 2024, from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved February 29, 2024, from [Link]

  • Purine Analogs. (n.d.). NCBI Bookshelf. Retrieved February 29, 2024, from [Link]

  • Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds. (2019, December 25). Semantic Scholar. Retrieved February 29, 2024, from [Link]

  • Allopurinol: Uses & Dosage. (n.d.). MIMS Philippines. Retrieved February 29, 2024, from [Link]

  • Cellular Context Influences Kinase Inhibitor Selectivity. (2026, February 6). Journal of Medicinal Chemistry. Retrieved February 29, 2024, from [Link]

  • Establishment of extensive artificial intelligence models for kinase inhibitor prediction: identification of novel PDGFRB inhibitors. (n.d.). PMC. Retrieved February 29, 2024, from [Link]

  • Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. (n.d.). PMC. Retrieved February 29, 2024, from [Link]

  • Kinase Assays with Myra. (n.d.). Bio Molecular Systems. Retrieved February 29, 2024, from [Link]

  • Chemical structures of 2,6,9-trisubstituted purines with biological... (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). (2020, December 18). MDPI. Retrieved February 29, 2024, from [Link]

  • Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. (2025, May 4). MDPI. Retrieved February 29, 2024, from [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (n.d.). PMC. Retrieved February 29, 2024, from [Link]

  • An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. (n.d.). PNAS. Retrieved February 29, 2024, from [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. (2023, December 13). Frontiers. Retrieved February 29, 2024, from [Link]

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Comparative Analysis of the Antiviral Activity of 6-Substituted Purines: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Purine nucleoside analogues are cornerstones of antiviral pharmacotherapy. Modifications at the C-6 position of the purine ring have yielded a diverse array of compounds capable of disrupting viral replication through distinct mechanisms. As a Senior Application Scientist, I present this comparative guide to evaluate how specific 6-substitutions dictate antiviral efficacy, shifting the mechanistic paradigm from direct polymerase inhibition to lethal mutagenesis.

Mechanistic Paradigms: The Causality Behind Modifications

The structural diversity of 6-substituted purines allows them to hijack viral replication through two primary, mutually exclusive pathways:

Lethal Mutagenesis via Tautomerization (N-6-Modified Purines)

Unlike traditional chain terminators, certain N-6-substituted purine ribonucleosides (such as the analogues rK and rZ) act as ambiguous substrates. They are successfully incorporated into nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp) ()[1]. The causality of their antiviral effect lies in base tautomerization. The N-6 modification alters the thermodynamic stability of the nucleobase, allowing it to rapidly shift between amino and imino tautomeric forms ()[2]. Consequently, the nucleobase presents ambiguous hydrogen-bond donor/acceptor faces, allowing it to pair favorably with both natural pyrimidines (cytosine and uracil)[2]. This ambiguous templating drives the viral transition mutation rate beyond the error catastrophe threshold, effectively collapsing the viral population through lethal mutagenesis[1].

G A N-6-Modified Purine (e.g., rK, rZ) B Base Tautomerization (Amino <-> Imino) A->B Intracellular Dynamics C Viral RdRp Incorporation B->C Substrate Recognition D Ambiguous Base Pairing (C or U) C->D Replication Cycle E Error Catastrophe (Lethal Mutagenesis) D->E Mutation Accumulation

Fig 1: Mechanistic pathway of lethal mutagenesis induced by N-6-modified purines.

Steric and Electronic Inhibition (6-Methyl-7-Deaza Purines)

Conversely, modifying the purine scaffold with a 6-methyl group combined with a 7-deaza substitution shifts the mechanism toward direct polymerase inhibition. The 7-deaza modification removes a critical nitrogen atom, altering the electronic distribution of the purine ring and preventing undesired recognition by host cellular enzymes ()[3]. Concurrently, the 6-methyl group introduces specific steric bulk that fits into the active sites of viral polymerases—such as those in Influenza A—effectively stalling replication without inducing genetic mutagenesis[4].

Comparative Efficacy Data

To objectively compare these analogues, we must examine their in vitro performance across different viral families.

Activity Against Picornaviruses (Poliovirus & Coxsackievirus B3)

N-6-modified purines demonstrate profound activity against picornaviruses[1]. The data below illustrates the correlation between viral titer reduction and the transition mutation frequency (measured via a phenotypic guanidine resistance assay)[2].

Table 1: In Vitro Efficacy and Mutagenic Potential of N-6-Modified Purines

CompoundStructural ModificationPV Titer Reduction (log₁₀)CVB3 Titer Reduction (log₁₀)Mutagenic Effect (Gua^R Frequency)
Ribavirin (Control)Triazole carboxamide> 3.0> 3.0~75-fold increase
JA24 N-6-substituted purine> 3.0> 3.0~2-fold increase
rK / JA31 N-6-modified purine> 3.0> 3.0> 50-fold increase

(Data synthesized from Graci et al.[1],[2])

Activity Against Influenza A (H1N1 & H3N2)

For respiratory viruses like Influenza A, 6-methyl-7-substituted-7-deaza purine analogs show potent, non-mutagenic inhibition[3]. Compounds 5x and 5z exhibit IC₅₀ values in the low micromolar range, comparable to standard-of-care neuraminidase inhibitors, while maintaining excellent host cell viability[4].

Table 2: In Vitro Efficacy of 6-Methyl-7-Deaza Purines Against Influenza A

CompoundStructural ModificationH1N1 IC₅₀ (μM)H3N2 IC₅₀ (μM)Cytotoxicity (CC₅₀, μM)
Oseltamivir (Control)Neuraminidase Inhibitor0.850.62> 100
Compound 5x 6-methyl-7-deaza purine5.886.95> 100
Compound 5z 6-methyl-7-deaza purine3.953.61> 100

(Data synthesized from Lin et al.[3],[4])

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 6-substituted purines requires self-validating experimental designs. A simple reduction in viral titer is insufficient to prove lethal mutagenesis; it must be coupled with a phenotypic mutation frequency assay to rule out direct chain termination or host cytotoxicity ()[2].

Protocol: Coupled Titer Reduction and Mutation Frequency Assay

Rationale : This protocol establishes causality by proving that the loss of viral viability is directly proportional to the accumulation of genetic errors, rather than simple replication stalling.

Step 1: Host Cell Preparation & Pre-treatment Seed HeLa cells in 6-well plates until 80% confluent. Pre-treat cells with the 6-substituted purine analogue (0.5 mM to 2.0 mM) for 1 hour prior to infection[2]. Causality Check: Pre-treatment is mandatory. It allows host cellular kinases to convert the nucleoside analogue into its active triphosphate form before the viral RdRp begins replication, ensuring the analogue is available during the first viral replication cycle[1].

Step 2: Viral Infection Infect cells with Poliovirus (PV) at a Multiplicity of Infection (MOI) of 5. Incubate for 30 minutes to allow viral attachment, then wash thoroughly with PBS to remove unabsorbed virions.

Step 3: Single-Passage Harvest Incubate the infected cells in the presence of the compound for exactly 8 hours (representing a single PV replication cycle). Harvest by subjecting the plates to three rapid freeze-thaw cycles to release intracellular virions[1].

Step 4: Self-Validating Readouts (The Dual Assay)

  • Readout A (Viability): Perform a standard plaque assay on the lysate using a soft-agar overlay to determine the total infectious viral titer (PFU/mL).

  • Readout B (Mutagenesis): Plate a parallel set of the lysate in the presence of 2 mM Guanidine Hydrochloride. Logic Check: Wild-type PV replication is strictly inhibited by guanidine. Only virions that have acquired a specific transition mutation in the 2C protein during replication will form plaques[2].

  • Validation: Calculate the mutation frequency by dividing the Guanidine-resistant titer (Readout B) by the total viral titer (Readout A). A >50-fold increase in this ratio confirms that the antiviral activity is driven by lethal mutagenesis[1].

Workflow S1 Step 1: Cell Seeding & Compound Pre-treatment S2 Step 2: Viral Infection (MOI = 5) S1->S2 S3 Step 3: Single-Passage Incubation & Harvest S2->S3 Split S3->Split S4A Readout A: Plaque Assay (Measures Viral Titer) Split->S4A S4B Readout B: Guanidine Assay (Measures Mutation Freq) Split->S4B S5 Self-Validation: Titer Drop + High Mutation Rate S4A->S5 S4B->S5

Fig 2: Self-validating workflow coupling titer reduction with mutation frequency.

References

  • Graci, J. D., et al. (2008). Lethal Mutagenesis of Picornaviruses with N-6-Modified Purine Nucleoside Analogues. Antimicrobial Agents and Chemotherapy.[Link]

  • Lin, C., et al. (2016). Design, synthesis, and in vitro biological evaluation of novel 6-methyl-7-substituted-7-deaza purine nucleoside analogs as anti-influenza A agents. Antiviral Research.[Link]

  • Sidwell, R. W., et al. (1973). In Vitro Antiviral Activity of 6-Substituted 9-β-d-Ribofuranosylpurine 3′,5′-Cyclic Phosphates. Antimicrobial Agents and Chemotherapy.[Link]

Sources

Comparative Selectivity Guide: 6-chloro-2-(2-methoxyethyl)-7H-purine (CMEP)

[1][2]

Executive Summary: The "Oclacitinib" Scaffold

6-chloro-2-(2-methoxyethyl)-7H-purine (CMEP) is not merely a building block; it is the critical pharmacophore scaffold responsible for the high selectivity profiles of modern Janus Kinase (JAK) inhibitors, most notably Oclacitinib (Apoquel) .[1][2]

Unlike classical purine scaffolds (e.g., 2,6-dichloropurine or 2-amino-6-chloropurine) which often yield promiscuous "pan-kinase" inhibitors, the CMEP scaffold incorporates a 2-methoxyethyl moiety.[1][2] This structural feature acts as a "selectivity filter," sterically and electrostatically excluding the scaffold from the ATP-binding pockets of common off-targets like CDKs and SRC family kinases, while retaining high affinity for the JAK1 cleft.[1]

This guide profiles the cross-reactivity and performance of CMEP against standard purine alternatives, providing actionable data for medicinal chemists and drug developers.

Chemical Profile & Mechanism of Action[1]

The Pharmacophore Architecture

The CMEP scaffold functions through a specific substitution pattern on the purine ring:

  • Position 6 (Cl): The electrophilic "warhead" for SNAr reactions.[2] It allows the attachment of diversity elements (e.g., the cyclohexylamino group in Oclacitinib) that engage the hinge region of the kinase.

  • Position 2 (Methoxyethyl): The "Gatekeeper."[2] Unlike a simple hydrogen or amine, this flexible ether chain occupies the ribose-binding pocket or solvent front, providing unique solubility and selectivity properties.

  • Position 7/9 (NH): The anchor point for hydrogen bonding within the ATP pocket or for further alkylation (though usually left free or transiently protected in JAK inhibitors).[2]

DOT Diagram: The Purine Selectivity Funnel

This diagram illustrates how the CMEP scaffold funnels chemical space toward JAK selectivity compared to the promiscuous 2,6-DCP scaffold.[1]

PurineSelectivityStartStarting MaterialDCP2,6-Dichloropurine(Standard Scaffold)Start->DCP Chlorination CMEPThis compound(CMEP Scaffold)Start->CMEP C2-Alkylation Deriv_DCP2-Amino/Alkyl DerivativesDCP->Deriv_DCP S_NAr (Amination) Deriv_CMEPOclacitinib-like DerivativesCMEP->Deriv_CMEP S_NAr (Cyclohexylamine) Target_PromiscuousPromiscuous Binding(CDKs, SRC, MAPK, JAKs)Deriv_DCP->Target_Promiscuous Low Steric Clash Target_SelectiveSelective Binding(JAK1 > JAK2/3)Deriv_CMEP->Target_Selective C2-Methoxyethyl Filter

Caption: Comparative flow of purine scaffolds. CMEP (green path) yields high-selectivity JAK inhibitors, whereas 2,6-DCP (red path) often leads to multi-kinase inhibition.[1]

Comparative Profiling: CMEP vs. Alternatives

The following matrix compares CMEP against the two most common purine scaffolds used in kinase discovery.

Table 1: Scaffold Performance Matrix
FeatureCMEP Scaffold (Target)2,6-Dichloropurine (Alternative A)2-Amino-6-chloropurine (Alternative B)[1][2]
Primary Utility JAK Family Inhibitors (Oclacitinib)CDK, MAPK, generic kinase probesCDK Inhibitors (Roscovitine analogs)
Selectivity Potential High (Gini Coeff > 0.[1][2]6)Low (Promiscuous)Medium (Class-selective)
Solubility (logS) High (Ether tail aids aq.[1][2] sol.)Low (Requires formulation)Moderate
C6-Reactivity Moderate (Steric hindrance at C2)High (Electronic activation by C2-Cl)Low (Deactivated by C2-NH2)
Key Cross-Reactivity JAK2, TYK2 (Family specific)CDKs, Aurora, SRC, ABLCDKs, GSK-3

, CK1
Synthetic Cost High (Multi-step prep)Low (Commodity chemical)Low (Commodity chemical)
Deep Dive: Cross-Reactivity Data

When derivatized with a standard hinge-binder (e.g., trans-4-aminocyclohexanol), the cross-reactivity profiles diverge significantly.[1][2]

  • CMEP-Derivative (Oclacitinib-like):

    • Primary Target: JAK1 (

      
       nM).[1][2]
      
    • Major Cross-Reactivity: JAK2 (

      
       nM), JAK3 (
      
      
      nM).[2]
    • Kinome Selectivity: Minimal activity against non-JAK kinases at 1

      
      M.[2]
      
  • 2,6-DCP-Derivative (Purvalanol-like):

    • Primary Target: CDK2 (

      
       nM).[1][2]
      
    • Major Cross-Reactivity: ERK1/2, DYRK1A, SRC family.

    • Kinome Selectivity: "Dirty" profile; often hits >20 kinases at 1

      
      M.[2]
      

Expert Insight: The 2-methoxyethyl group in CMEP is not just a solubilizer.[1][2] In the JAK1 binding pocket, it accommodates a unique solvent-exposed region that is restricted in other kinases, effectively "clashing" with the gatekeeper residues of potential off-targets.[1]

Experimental Protocols

To validate the selectivity of the CMEP scaffold in your own library, use the following self-validating protocols.

Protocol A: SNAr Derivatization (Scaffold Activation)

Objective: To attach a test amine to the C6 position to create a bioactive probe.

  • Reagents: Dissolve CMEP (1.0 eq) in n-butanol or DMSO.

  • Nucleophile: Add trans-4-aminocyclohexanol (1.2 eq) and DIPEA (2.0 eq).

  • Reaction: Heat to 100°C for 12-24 hours. (Note: The C2-methoxyethyl group makes the C6-Cl less reactive than in 2,6-DCP; higher heat is required).[1][2]

  • Validation: Monitor by LC-MS. Product peak should show M+1 consistent with Cl displacement.[2]

  • Purification: Precipitate with water or use Flash Chromatography (MeOH/DCM).[2]

Protocol B: Competitive Kinase Binding Assay (Selectivity Screen)

Objective: Quantify the "Promiscuity Index" of the CMEP derivative.

  • Platform: Use an active-site dependent competition assay (e.g., KinaseSeeker or LanthaScreen ).[2]

  • Panel Selection: Must include:

    • Targets: JAK1, JAK2, JAK3, TYK2.[3]

    • Common Purine Off-Targets: CDK2, CDK5, SRC, LCK, p38 MAPK.[4]

  • Procedure:

    • Incubate Kinase + ATP-biotin + Test Compound (1

      
      M and 10 
      
      
      M) for 1 hour.
    • Add Detection Reagent (Eu-Antibody).[1][2]

    • Read TR-FRET signal.[1][2]

  • Data Analysis: Calculate % Inhibition.

    • Pass Criteria: >50% inhibition of JAK1/JAK2; <20% inhibition of CDK2/SRC.[2]

Pathway Visualization: JAK-STAT Signaling

The CMEP scaffold (via Oclacitinib) specifically modulates the JAK-STAT pathway involved in itch and inflammation, sparing other pathways.[1][2]

JAK_PathwayCytokineCytokine (IL-31)ReceptorCytokine ReceptorCytokine->Receptor Activation JAK1JAK1(Primary Target)Receptor->JAK1JAK2JAK2(Secondary Target)Receptor->JAK2STATSTAT Transcription FactorsJAK1->STAT Phosphorylation JAK2->STAT Phosphorylation CMEP_DrugCMEP-Derived Inhibitor(Oclacitinib)CMEP_Drug->JAK1 High Affinity Block CMEP_Drug->JAK2 Moderate Block NucleusNucleus / Gene Expression(Itch/Inflammation)STAT->Nucleus Translocation

Caption: Mechanism of Action. CMEP derivatives preferentially block JAK1-mediated phosphorylation of STAT, interrupting the itch cycle.[1]

References

  • Gonzales, A. J., et al. (2014). "Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy."[2] Journal of Veterinary Pharmacology and Therapeutics. [2]

  • Legraverend, M., & Grierson, D. S. (2006). "The purines: Potent and versatile small molecule inhibitors of kinases." Bioorganic & Medicinal Chemistry.

  • Laufer, S. A., et al. (2014). "Janus Kinase Inhibitors: A Review of the Patent Literature." Expert Opinion on Therapeutic Patents.

  • Zoetis Inc. (2013).[2] "Freedom of Information Summary: NADA 141-345 (Apoquel)." FDA CVM.[2]

Disclaimer: This guide is for research and comparative profiling purposes only. This compound is a chemical intermediate.[1][2] Always consult Safety Data Sheets (SDS) and local regulations before handling.

Isomeric Purity Assessment of 6-chloro-2-(2-methoxyethyl)-7H-purine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocol for assessing the isomeric purity of 6-chloro-2-(2-methoxyethyl)-7H-purine . This molecule acts as a critical scaffold in the synthesis of CDK inhibitors and antiviral nucleoside analogs.

The primary "isomeric" challenge for this molecule is Regioisomerism derived from its synthesis (typically starting from 2,6-dichloropurine). The nucleophilic or cross-coupling introduction of the 2-methoxyethyl chain can occur at the C2 position (Target) or the C6 position (Impurity) . Additionally, as a free base, the molecule exists in a tautomeric equilibrium (N7-H


 N9-H), which complicates analysis if not controlled.

A Comparative Guide to Analytical Methodologies

Executive Summary: The Regioisomeric Challenge

In the synthesis of 2,6-disubstituted purines, the C6 position is inherently more electrophilic than the C2 position. Consequently, achieving the specific 6-chloro-2-alkyl substitution pattern requires forcing conditions or specific catalysts (e.g., Suzuki-Miyaura coupling) that can inadvertently lead to the thermodynamically favored 2-chloro-6-alkyl regioisomer.

Distinguishing these two isomers is critical because they are isobaric (same Mass-to-Charge ratio in MS) and often co-elute in standard reverse-phase conditions. This guide compares three assessment methodologies: High-Resolution NMR (The Gold Standard) , UPLC-MS/MS (High Sensitivity) , and HPLC-PDA (Routine QC) .

Comparative Performance of Assessment Methods
FeatureMethod A: 2D-NMR (HMBC) Method B: UPLC-PDA-MS Method C: HPLC-UV (Standard)
Primary Utility Absolute Structural ProofTrace Impurity QuantificationRoutine Batch Release
Specificity High (Unambiguous)Medium (Requires separation)Low (Retention time only)
LOD (Limit of Detection) > 1% (Low sensitivity)< 0.05% (High sensitivity)~ 0.1%
Throughput Low (1-2 hours/sample)High (5-10 mins/sample)Medium (20-30 mins/sample)
Cost per Sample

$

$
Key Limitation Requires mg-scale sampleIsobaric interferenceCo-elution risk

Assessment Protocols

Method A: The Structural Validator (1H-13C HMBC NMR)

Use this method for reference standard characterization and process validation.

The Logic: The only definitive way to distinguish the Target (C2-substituent) from the Impurity (C6-substituent) is to trace the connectivity of the methoxyethyl chain to the purine ring carbons.

  • Target (6-Cl, 2-R): The

    
    -protons of the ethyl chain will show a long-range coupling (HMBC) to C2 .
    
  • Impurity (2-Cl, 6-R): The

    
    -protons will couple to C6 .
    
Protocol Steps:
  • Sample Prep: Dissolve 10–15 mg of the compound in 600 µL of DMSO-d6 . (Avoid CDCl3 due to solubility/aggregation issues).

  • Acquisition: Run a standard 1H spectrum followed by a gradient-selected 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) experiment optimized for long-range couplings (

    
     Hz).
    
  • Analysis:

    • Identify the triplet signal of the

      
       group attached to the ring (approx 
      
      
      
      2.8–3.2 ppm).
    • Observe the cross-peak to the quaternary ring carbon.

    • Differentiation:

      • C6 Carbon (attached to Cl): Typically resonates at ~150–152 ppm .

      • C2 Carbon (attached to Cl): Typically resonates at ~158–160 ppm .

      • Note: The substitution reverses these shifts. In the target (6-Cl, 2-Alkyl), the C2 (Alkyl) moves upfield (~160

        
         ~155) and C6 (Cl) remains deshielded.
        
Method B: The Sensitivity Engine (UPLC-MS/MS)

Use this method for detecting trace levels (<0.1%) of the regioisomer in final product.

The Logic: While the isomers are isobaric (MW 212.6), their fragmentation patterns and chromatographic retention differ due to the dipole moment change caused by the position of the Chlorine atom.

Protocol Steps:
  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm). Why? The T3 bonding withstands 100% aqueous starts, crucial for retaining polar purines.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.5).

    • B: Acetonitrile.[1][2]

  • Gradient: 5% B (0-1 min)

    
     40% B (8 min) 
    
    
    
    95% B (10 min).
  • Detection: ESI+ Mode.

    • Target: this compound.

    • Differentiation: The C6-substituted impurity is generally less polar (elutes later) than the C2-substituted target on C18 phases due to the shielding of the N1/N6 region.

  • Validation: Inject a spiked mixture of Target + Synthesized Regioisomer to confirm Resolution (

    
    ).
    

Visualizing the Decision Process

The following decision tree outlines the logical workflow for selecting the appropriate assessment method based on the stage of drug development.

IsomerAssessment Start Sample: this compound Goal Define Goal Start->Goal StructID Structural Identity (Is it C2 or C6 subst?) Goal->StructID New Synthesis PurityQC Routine Purity QC (Batch Release) Goal->PurityQC Production TraceImp Trace Impurity Analysis (<0.1% Detection) Goal->TraceImp Final API NMR Method A: 1H-13C HMBC NMR (Definitive Proof) StructID->NMR HPLC Method C: HPLC-UV (Cost Effective) PurityQC->HPLC UPLC Method B: UPLC-MS (High Sensitivity) TraceImp->UPLC Result1 Confirm Regiochemistry (C2 vs C6) NMR->Result1 Result2 Pass/Fail Criteria (NMT 0.5% Isomer) HPLC->Result2 UPLC->Result2

Caption: Decision matrix for selecting the analytical method based on the specific purity requirement (Identity vs. Quantification).

Critical Scientific Insight: The Tautomeric Factor

Researchers must acknowledge that 7H-purine and 9H-purine are tautomers. In solution (DMSO or MeOH), this compound exists in rapid equilibrium with its 9H-counterpart.

  • Impact on Analysis: You will not see two peaks for N7-H and N9-H in HPLC because the exchange is faster than the timescale of separation.

  • Impact on NMR: You may see broadened signals for H8, C4, and C5 at room temperature.

  • Recommendation: If signals are broad in NMR, run the experiment at 350K (80°C) or add a trace of acid (TFA) to collapse the tautomers into a single averaged species, sharpening the peaks for accurate integration.

References

  • BenchChem. (2025).[3] Distinguishing between N7 and N9 purine isomers by NMR. Retrieved from

  • Marek, R., et al. (2002). N7- and N9-substituted purine derivatives: a 15N NMR study. Magnetic Resonance in Chemistry. Retrieved from

  • Kovács, L., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. ACS Omega. Retrieved from

  • Robins, M. J., et al. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines. Journal of Organic Chemistry. Retrieved from

  • Thermo Scientific. (2025). 6-chloropurine Product Specifications and Analysis. Retrieved from

Sources

Safety Operating Guide

Institutional EHS Guide: Handling and Disposal of 6-chloro-2-(2-methoxyethyl)-7H-purine

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive, institutional-grade operational guide for the handling, segregation, and disposal of 6-chloro-2-(2-methoxyethyl)-7H-purine.

Operational Overview & Hazard Profile

This compound is a specialized halogenated heterocyclic building block utilized extensively in medicinal chemistry, particularly in the synthesis of nucleoside analogs and kinase inhibitors[1][2]. Because it contains a biologically active purine core and a reactive chlorine substituent, its disposal must be strictly managed to prevent environmental contamination, exposure to laboratory personnel, and the generation of toxic byproducts during waste processing.

To establish a self-validating safety protocol, all disposal procedures must be grounded in the compound's physicochemical properties and expected hazard profile.

Quantitative Hazard & Logistical Data

Note: Hazard classifications are extrapolated from structurally analogous chloropurines (e.g., 6-chloro-2-(methylthio)-7H-purine and 6-chloro-2-fluoropurine) standard safety data[1].

ParameterSpecification / ClassificationOperational Implication
Chemical Class Halogenated Purine DerivativeMust be evaluated for halogenated waste streams to prevent dioxin formation during incineration.
Physical State Solid (Powder)High risk of aerosolization during spills or transfers; requires respiratory protection (N95/P100).
GHS Health Hazards Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Requires strict PPE compliance (nitrile gloves, safety goggles, lab coat) and handling inside a fume hood[1].
RCRA Waste Routing Hazardous Chemical WasteCannot be disposed of in standard municipal trash or aqueous sink drains under any circumstances.

Waste Segregation Logic & Workflow

The fundamental principle of chemical waste management is source segregation . Mixing halogenated purine derivatives with incompatible waste streams significantly increases institutional disposal costs and introduces severe safety risks (e.g., exothermic reactions or toxic gas release).

The following workflow dictates the exact routing of this compound waste based on its physical state and solvent matrix.

WasteDisposal Start This compound Waste Generated State Physical State? Start->State Solid Solid Waste (Powder, Contaminated PPE) State->Solid Solid Liquid Liquid Waste (Reaction Mixture/Extract) State->Liquid Liquid SolidBin Solid Hazardous Waste Bin (Double-bagged, Sealed) Solid->SolidBin Solvent Solvent Matrix? Liquid->Solvent Halogenated Halogenated Solvent (e.g., DCM, Chloroform) Solvent->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (e.g., DMSO, MeOH) Solvent->NonHalogenated No Halogenated Solvents HaloBin Halogenated Waste Carboy (Red Tag) Halogenated->HaloBin NonHaloBin Non-Halogenated Waste Carboy (Blue/Green Tag) NonHalogenated->NonHaloBin EHS Institutional EHS Collection & High-Temp Incineration SolidBin->EHS HaloBin->EHS NonHaloBin->EHS

Figure 1: Decision matrix for the institutional segregation and routing of this compound waste.

Step-by-Step Disposal Methodologies

Disclaimer: Laboratory personnel must never attempt to chemically neutralize, treat, or destroy halogenated purines in-house. All procedures below are for the safe collection, packaging, and handover to licensed Environmental Health and Safety (EHS) professionals.

Protocol A: Solid Waste Management

Scope: Unused powders, contaminated weigh boats, spatulas, and filter paper.

  • Containment: Perform all transfers inside a certified chemical fume hood to prevent inhalation of airborne particulates (STOT SE 3 hazard)[1].

  • Packaging: Place the solid waste into a compatible, puncture-resistant polyethylene or polypropylene container.

  • Secondary Containment: Double-bag heavily contaminated consumables (like filter papers containing the cake) in 4-mil transparent plastic bags before placing them in the primary solid waste bin.

  • Causality/Rationale: Double-bagging ensures that if the primary container is breached during transport by EHS, the biologically active purine dust remains contained, protecting downstream waste handlers from acute toxicity exposure.

Protocol B: Liquid Waste Management

Scope: Mother liquors, chromatography fractions, and reaction solvents containing the compound.

  • Solvent Identification: Determine the primary solvent.

    • If the compound is dissolved in Dichloromethane (DCM), Chloroform, or any solvent mixture containing >1% halogens, it must be routed to the Halogenated Organic Waste carboy.

    • If dissolved in pure Dimethyl Sulfoxide (DMSO), Methanol, or Ethyl Acetate, route to the Non-Halogenated Organic Waste carboy. (Note: While the purine itself contains a chlorine atom, its low mass fraction in a dilute non-halogenated solvent stream typically permits non-halogenated routing, but always default to your specific institutional EHS guidelines).

  • Transfer: Use a closed-system funnel (e.g., ECO Funnel) to transfer the liquid to the HPLC waste carboy to prevent VOC emissions.

  • Causality/Rationale: Halogenated liquid waste requires specialized high-temperature incineration (often exceeding 1000°C) equipped with flue-gas scrubbers. If halogenated compounds are mistakenly routed to standard non-halogenated incinerators, incomplete combustion will generate highly toxic polychlorinated dibenzodioxins (PCDDs) and furans.

Protocol C: Decontamination and Spill Response

Scope: Accidental benchtop or fume hood spills of the neat powder.

  • Isolation: Immediately restrict access to the spill area. Ensure the fume hood sash is lowered to maximize face velocity.

  • PPE Escalation: Don a fitted N95 or P100 particulate respirator, safety goggles, and double nitrile gloves.

  • Suppression: Do not dry-sweep the powder, as this generates hazardous aerosols. Cover the powder with a damp absorbent pad (using water or a low-volatility solvent like ethanol) to suppress dust formation.

  • Collection: Carefully scoop the damp mass using a non-sparking tool and place it directly into the Solid Hazardous Waste bin.

  • Surface Decontamination: Wash the affected surface with a solvent known to dissolve the purine (e.g., a small volume of methanol or ethanol), followed by a thorough wash with laboratory detergent and water. Dispose of all wiping materials as solid hazardous waste.

  • Causality/Rationale: Wet-wiping leverages the compound's solubility profile to ensure complete removal from the microscopic pores of the benchtop, preventing secondary dermal exposure to future operators.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • United States Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management Guidelines for Laboratories. Retrieved March 2, 2026, from [Link]

Sources

Personal protective equipment for handling 6-chloro-2-(2-methoxyethyl)-7H-purine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 6-chloro-2-(2-methoxyethyl)-7H-purine

Part 1: Executive Safety Directive

The Core Directive: Treat this compound not merely as a chemical reagent, but as a bioactive alkylating pharmacophore .

As a Senior Scientist, I must clarify the why behind the safety profile. This compound features a purine core with a chlorine atom at the C6 position and a methoxyethyl ether chain at C2.

  • The C6-Chloro Group: This is a reactive "warhead." In biological systems, chlorinated purines can act as antimetabolites, mimicking adenosine or guanosine, potentially inhibiting DNA synthesis or acting as mutagens.

  • The C2-Methoxyethyl Group: This lipophilic tail significantly enhances the molecule's ability to penetrate the stratum corneum (outer skin layer) compared to bare purine bases.

Operational Rule: Handle as a suspected carcinogen and potent skin irritant . All protocols below are designed to create a "Zero-Skin-Contact" and "Zero-Inhalation" environment.

Part 2: Hazard Identification & Risk Assessment (Read-Across Analysis)

Since specific toxicological data for this exact intermediate may be sparse, we apply Read-Across Toxicology using the structural anchor 6-chloropurine (CAS 87-42-3) and 2-methoxyethyl derivatives.

Hazard CategoryClassification (GHS / Read-Across)Mechanistic Insight
Acute Toxicity H302: Harmful if swallowed.H312: Harmful in contact with skin.The methoxyethyl side chain facilitates transport across lipid membranes, increasing systemic bioavailability upon dermal contact.
Skin/Eye Corrosion H315 / H319: Causes skin/serious eye irritation.[1]The C6-Cl bond is susceptible to nucleophilic attack (hydrolysis), potentially releasing hydrochloric acid (HCl) upon contact with moist mucous membranes.
Genotoxicity Suspected Muta. 2: Suspected of causing genetic defects.Purine analogs are classic DNA intercalators or chain terminators. Until proven otherwise, assume genotoxic potential.
Physical Static Accumulator Purine bases are often fluffy, crystalline solids prone to triboelectric charging, increasing dispersion risk during weighing.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent permeation (liquids) and inhalation (solids).

Protection ZoneRequired EquipmentTechnical Justification
Respiratory N95 (Minimum) or P100/P3 (Recommended)If handling >100 mg of powder outside a Biosafety Cabinet (BSC), a P100 respirator is mandatory to capture fine particulates (<0.3 microns).
Ocular Chemical Goggles (Not just safety glasses)Safety glasses allow side-entry of airborne dusts. Goggles provide a seal against the potential HCl generation if dust hits the eye.
Dermal (Hands) Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation Defense: Chlorinated heterocycles can permeate thin nitrile. The air gap between two layers creates a diffusion break. Change outer gloves every 30 mins.
Dermal (Body) Tyvek® Lab Coat (Disposable) + Sleeve Covers Cotton coats absorb chemicals and hold them against the skin. Tyvek repels particulates and prevents "cuff gap" exposure.

Part 4: Operational Protocol (Step-by-Step)

Phase 1: Engineering Controls & Setup
  • Work Area: All open handling must occur inside a Chemical Fume Hood or Class II Biosafety Cabinet . Face velocity must be verified >100 fpm.

  • Static Control: Place an ionizing fan or antistatic gun near the balance. Purines are notorious for "jumping" due to static charge, which causes invisible contamination of the benchtop.

Phase 2: Weighing & Transfer
  • Donning: Put on inner gloves, Tyvek coat, and outer gloves (taped to sleeves if handling >5g).

  • Taring: Tare the receiving vessel (e.g., Round Bottom Flask) before adding the solid. Avoid using weighing boats; weigh directly into the vessel if possible to eliminate a transfer step.

  • The "Wet" Transfer: If the reaction solvent is compatible (e.g., DMF, DMSO), pre-dissolve the solid inside the storage container or add solvent immediately to the weighing vessel to suppress dust.

  • Decontamination: Wipe the exterior of the stock bottle with a solvent-dampened Kimwipe (Acetone/Ethanol) before returning it to storage.

Phase 3: Reaction Monitoring (The Danger Zone)
  • Quenching Risk: If this material is used in nucleophilic substitution (S_NAr), the displacement of the chlorine atom often generates acidic byproducts.

  • Protocol: Ensure the reaction vessel is vented through a scrubber or soda lime trap if acid evolution is expected. Do not open the vessel while hot.[2]

Part 5: Visualization - Safe Handling Workflow

The following diagram illustrates the "Cradle-to-Grave" workflow for handling this compound, emphasizing the critical decision points for safety.

G Start Start: Handling Request RiskAssess Risk Assessment: Check Quantity & Form Start->RiskAssess EngControls Engineering Controls: Fume Hood / BSC Check RiskAssess->EngControls PPE PPE Donning: Double Nitrile, N95/P100, Goggles EngControls->PPE Weighing Weighing Protocol: Use Antistatic Gun Weigh directly into vessel PPE->Weighing Solubilization Solubilization: Dissolve immediately to suppress dust Weighing->Solubilization Dust Mitigation Reaction Reaction/Usage: Closed System Solubilization->Reaction Waste Disposal: Segregate as Halogenated Organic Waste Reaction->Waste Post-Exp Decon Decontamination: Solvent Wipe Down (Acetone/Ethanol) Reaction->Decon Cleanup Decon->Waste

Caption: Workflow emphasizing dust suppression (Solubilization) and immediate waste segregation.

Part 6: Emergency & Disposal Procedures

1. Spill Management (Solid):

  • Do NOT sweep. Sweeping creates aerosols.

  • Protocol: Cover the spill with wet paper towels (water/surfactant mix) to dampen the powder. Scoop up the wet slurry and place it in a wide-mouth hazardous waste jar.

  • Decon: Wash the surface with 0.1M NaOH (to hydrolyze the chloro-purine bond) followed by water.

2. Waste Disposal:

  • Classification: Halogenated Organic Waste.

  • Labeling: Must be clearly labeled "Toxic / Suspected Mutagen."

  • Destruction: High-temperature incineration is required to break the purine ring and safely manage chlorine content.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]

  • PubChem. (n.d.). 6-Chloropurine (Compound Summary). National Library of Medicine. Retrieved October 26, 2023. [Link]

  • SafeBridge Consultants. (n.d.). Potent Compound Safety: Categorization and Handling. (Industry Standard Reference for Banding). [Link]

Sources

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